2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDBHMKKZWMMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586330 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51292-42-3 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
An In-depth Technical Guide to the Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Abstract
This technical guide provides a comprehensive, in-depth overview of the , a valuable heterocyclic building block for pharmaceutical research and drug development. Pyrazole-containing scaffolds are prominent in a multitude of approved therapeutic agents, underscoring their importance as "privileged structures" in medicinal chemistry.[1][2] This document details a reliable and efficient two-step synthetic pathway, commencing with the N-alkylation of 4-bromopyrazole followed by saponification of the resulting ester intermediate. The guide is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. Causality behind experimental choices, self-validating safety protocols, and detailed characterization methods are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various biological interactions. Consequently, pyrazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]
The target molecule, this compound, is a bifunctional building block of significant interest. It incorporates:
-
A pyrazole core , providing a stable aromatic system for further functionalization.
-
A bromo substituent at the C4 position, which serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.[5]
-
A propanoic acid side chain , which can be used for amide bond formation, esterification, or to modulate the compound's physicochemical properties, such as solubility and pharmacokinetic profile.
The strategic combination of these features makes this compound a highly valuable intermediate for constructing complex molecular architectures in the pursuit of novel therapeutic agents.[6]
Overall Synthetic Strategy
The is efficiently achieved via a robust two-step sequence. This strategy is predicated on fundamental, high-yielding organic transformations, ensuring reliability and scalability.
-
N-Alkylation: The synthesis commences with the regioselective N-alkylation of 4-bromopyrazole with ethyl 2-bromopropionate. The pyrazole anion, generated in situ using a mild base, acts as a nucleophile, displacing the bromide from the propionate ester.
-
Saponification (Ester Hydrolysis): The resulting ethyl ester intermediate, ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, is subsequently hydrolyzed under basic conditions to yield the desired carboxylic acid product.
This approach is favored due to the commercial availability and stability of the starting materials and the generally clean, high-yielding nature of both the alkylation and hydrolysis steps.
Starting Materials: Synthesis and Safety
Synthesis of 4-Bromopyrazole
While 4-bromopyrazole is commercially available, it can also be readily synthesized in the laboratory from 1H-pyrazole.[7] The most common and effective method is the direct electrophilic bromination using N-bromosuccinimide (NBS).
Protocol: Synthesis of 4-Bromopyrazole [8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 1H-pyrazole (1.0 eq) in water.
-
Reagent Addition: At room temperature, add N-bromosuccinimide (1.0 eq) to the suspension in a single portion. The mixture will typically turn milky white.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x volume of water).
-
Washing: Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromopyrazole, typically as a white to off-white solid.
Reagent Safety: Ethyl 2-bromopropionate
Ethyl 2-bromopropionate is a key reagent in this synthesis and requires careful handling due to its hazardous properties.[9]
-
Hazards: It is a flammable liquid and vapor.[10] It is corrosive and causes severe skin burns and eye damage.[11][12] It is also a lachrymator (causes tearing).[10]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10][13]
-
Use spark-proof tools and explosion-proof equipment.[12]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.
-
Detailed Experimental Protocol
This section outlines the detailed, step-by-step procedure for the .
Step 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
This procedure is based on standard N-alkylation conditions for pyrazoles.[14]
Materials and Reagents:
-
4-Bromopyrazole
-
Ethyl 2-bromopropionate
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Dry Acetone or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromopyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add dry acetone or DMF to the flask to create a stirrable suspension.
-
Reagent Addition: Add ethyl 2-bromopropionate (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Concentration: Rinse the filter cake with a small amount of acetone/DMF and combine the filtrates. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude ester can often be used directly in the next step. If required, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of this compound
This step involves the base-mediated hydrolysis (saponification) of the ester intermediate.
Materials and Reagents:
-
Crude Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (HCl), 1-3 M solution
Procedure:
-
Reaction Setup: Dissolve the crude ester from Step 1 (1.0 eq) in a mixture of ethanol (or THF) and water in a round-bottom flask.
-
Base Addition: Add a solution of NaOH or LiOH (2.0 - 3.0 eq) in water to the ester solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Solvent Removal: Once hydrolysis is complete, remove the organic solvent (EtOH or THF) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of aqueous HCl. A precipitate should form.
-
Product Isolation: If a solid precipitates, collect the product by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
Extraction (if no precipitate): If the product oils out or remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acid.
Purification and Characterization
Purification
The final product, this compound, can be purified by recrystallization . Suitable solvent systems include ethyl acetate/hexanes, water, or ethanol/water mixtures. The choice of solvent will depend on the purity and physical state of the crude product.
Characterization
The structure and purity of the final compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Based on the structure and known chemical shifts for similar compounds, the expected signals are:
-
A doublet for the methyl (-CH₃) protons.
-
A quartet for the methine (-CH) proton, coupled to the methyl protons.
-
Two singlets for the two non-equivalent pyrazole ring protons (at C3 and C5).
-
A broad singlet for the carboxylic acid (-COOH) proton.[15]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.[16] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
Quantitative Data Summary
| Compound | Formula | MW ( g/mol ) | Role | Stoichiometry |
| Step 1: N-Alkylation | ||||
| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | Starting Material | 1.0 eq |
| Ethyl 2-bromopropionate | C₅H₉BrO₂ | 181.03 | Alkylating Agent | 1.1 - 1.2 eq |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | 1.5 - 2.0 eq |
| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate | C₈H₁₁BrN₂O₂ | 247.09 | Intermediate | - |
| Step 2: Saponification | ||||
| Intermediate Ester | C₈H₁₁BrN₂O₂ | 247.09 | Starting Material | 1.0 eq |
| Sodium Hydroxide | NaOH | 40.00 | Base | 2.0 - 3.0 eq |
| This compound | C₆H₇BrN₂O₂ | 219.04 | Final Product | Theoretical Yield |
Process Visualization
Conclusion
This guide delineates a clear, reliable, and well-documented synthetic route to this compound. By leveraging a classical N-alkylation followed by ester hydrolysis, this valuable building block can be produced efficiently. The protocols provided, grounded in established chemical principles and supported by safety and characterization data, offer researchers a solid foundation for the synthesis and subsequent utilization of this compound in advanced drug discovery programs. The inherent versatility of the pyrazole core and the bromo-substituent ensures its continued relevance in the development of next-generation therapeutics.
References
- Merck Millipore. Ethyl 2-bromopropionate MSDS - 820219.
-
Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Online] Available at: [Link]
- Fisher Scientific. DL-Ethyl 2-bromopropionate Safety Data Sheet.
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Online] Available at: [Link]
-
ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Online] Available at: [Link]
- Google Patents. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (2024). [Online] Available at: [Link]
-
Al-Ostath, A., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 28(10), 4088. [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
-
PubChem. 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. [Online] Available at: [Link]
-
International Journal of Advanced Pharmaceutical Sciences. (2019). Synthesis, Characterization and Biological Evaluation of Some Novel Indole Derivatives. IAJPS, 6(5), 9565-9573. [Online] Available at: [Link]
-
Butler, A. R., & Collier, S. (1983). Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Journal of the Chemical Society, Perkin Transactions 1, 1653-1656. [Online] Available at: [Link]
-
ResearchGate. Scheme 1 Reagents: (i) Ethyl 2-bromopropionate, anh. K 2 CO 3 and dry... [Online] Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Catalog. [Online] Available at: [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Online] Available at: [Link]
-
ResearchGate. Ethyl bromopropionate alkylation with tetrahydroindole. [Online] Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6296. [Online] Available at: [Link]
-
Doc Brown's Chemistry. 1H proton NMR spectrum of propanoic acid. [Online] Available at: [Link]
-
International Journal of Multidisciplinary Research and Development. (2019). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. Int. J. Multidiscip. Res. Dev., 6(5), 118-121. [Online] Available at: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. [Online] Available at: [Link]
- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.
- Google Patents. Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). Pharmaceuticals. [Online] Available at: [Link]
-
PubChem. 3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropanoic acid. [Online] Available at: [Link]
-
SpectraBase. 1H NMR of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[8][13]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide. [Online] Available at: [Link]
-
PubChem. Ethyl 2-bromopropionate. [Online] Available at: [Link]
- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.org.mx [scielo.org.mx]
- 6. nbinno.com [nbinno.com]
- 7. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 9. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. PubChemLite - this compound (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile of a lead candidate like 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid is paramount. This guide provides an in-depth exploration of the key physicochemical attributes of this compound, detailing not just the properties themselves, but also the robust experimental and computational methodologies employed in their determination. The narrative emphasizes the causal relationships between these properties and their implications for drug development, offering field-proven insights for strategic decision-making.
Molecular Identity and Structural Attributes
This compound is a substituted pyrazole derivative. The presence of the pyrazole ring, a bromine atom, and a propanoic acid moiety bestows upon it a unique combination of structural features that dictate its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₂ | ChemWhat[4] |
| Molecular Weight | 219.04 g/mol | ChemWhat[4] |
| CAS Number | 51292-42-3 | ChemWhat[4] |
Lipophilicity: A Balancing Act for Biological Success
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its pharmacokinetic and pharmacodynamic profile.[2] It influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its interaction with target receptors. The most common descriptor for lipophilicity is the partition coefficient (logP), which quantifies the equilibrium distribution of a compound between an organic and an aqueous phase.
Predicted Lipophilicity
For a structurally related compound, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, the predicted XLogP3 value is 1.8. The addition of two methyl groups would be expected to increase lipophilicity, suggesting that the logP of the title compound is likely to be slightly lower.
Experimental Determination of logP: The Shake-Flask Method
The gold-standard for experimental logP determination is the shake-flask method. This protocol provides a direct measure of the partition coefficient and serves as a self-validating system when performed with appropriate controls.
Protocol: Shake-Flask logP Determination
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Dissolution: Accurately weigh and dissolve a sample of this compound in the n-octanol phase.
-
Partitioning: Combine the n-octanol solution with the aqueous phase in a sealed vessel. Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for Shake-Flask logP Determination.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a fundamental physicochemical property that dictates the maximum concentration of a compound that can be achieved in solution. For orally administered drugs, adequate solubility in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic exposure. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.
Factors Influencing Solubility
The solubility of this compound is influenced by its crystalline structure (lattice energy) and its interactions with water molecules (hydration energy). The presence of the polar carboxylic acid group suggests it will exhibit some degree of aqueous solubility, which will be pH-dependent.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is also the benchmark for determining thermodynamic equilibrium solubility.
Protocol: Thermodynamic Solubility Determination
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, and 7.4).
-
Equilibration: Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Sample Filtration: Filter the suspensions to remove any undissolved solid. A low-binding filter material is crucial to prevent loss of the compound.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Data Reporting: Report the solubility in units of µg/mL or µM at each specific pH.
Caption: Thermodynamic Solubility Determination Workflow.
Ionization Constant (pKa): The pH-Dependent Behavior
The ionization constant, or pKa, is a measure of the strength of an acid. For a compound like this compound, which contains a carboxylic acid group, the pKa value indicates the pH at which the ionized (deprotonated) and non-ionized (protonated) forms are present in equal concentrations. This is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.
Predicted pKa
The presence of the electron-withdrawing pyrazole ring is expected to influence the acidity of the propanoic acid moiety, likely resulting in a pKa value typical for a carboxylic acid, in the range of 3-5.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of a compound.
Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a co-solvent mixture).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For more precise determination, the first derivative of the titration curve can be plotted to identify the equivalence point.
Caption: Key Steps in Potentiometric pKa Determination.
Implications for Drug Development and Future Directions
A comprehensive understanding of the physicochemical properties of this compound is indispensable for its progression as a potential drug candidate. The interplay between its lipophilicity, solubility, and pKa will dictate its formulation strategy, potential routes of administration, and its likely pharmacokinetic profile.
Should the intrinsic solubility be low, formulation strategies such as salt formation (by deprotonating the carboxylic acid) or the use of solubility-enhancing excipients may be necessary. The logP value will guide predictions of its ability to cross the blood-brain barrier and its potential for off-target binding.
Further characterization of this molecule would involve assessing its solid-state properties (e.g., polymorphism, hygroscopicity) and its chemical stability under various stress conditions (e.g., pH, temperature, light). These data points, in conjunction with the foundational physicochemical properties outlined in this guide, will provide a holistic view of the compound's developability and de-risk its journey through the drug development pipeline.
References
-
ChemWhat. 2-(4-BROMO-PYRAZOL-1-YL)-PROPIONIC ACID CAS#: 51292-42-3. Available from: [Link]
-
PubChem. 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Available from: [Link]
-
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]
-
LookChem. What are the physicochemical properties of drug? (2023). Available from: [Link]
-
PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Available from: [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (2015). Available from: [Link]
- Prema, V., Sivaramakrishnan, M., & Rabiya, M. (2018). A Concise Review on role of QSAR in Drug Design. Asian Journal of Research in Chemistry, 11(4), 839-843.
-
Jetir. A REVIEW ARTICLE ROLE OF QSAR: SIGNIFICANCE AND USES IN MOLECULAR DESIGN. Available from: [Link]
Sources
- 1. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. americanelements.com [americanelements.com]
- 4. chemwhat.com [chemwhat.com]
- 5. ajrconline.org [ajrconline.org]
- 6. jetir.org [jetir.org]
A Comprehensive Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (CAS 51292-42-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and this particular derivative offers a unique combination of reactive sites for further molecular elaboration.[1][2][3] This document details the physicochemical properties, plausible synthetic routes with mechanistic insights, analytical characterization techniques, and prospective applications of this compound. The protocols and discussions are tailored for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Moiety
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, capacity for hydrogen bonding, and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design.[3] A multitude of drugs across various therapeutic areas, including anti-inflammatory agents (e.g., celecoxib), anti-cancer drugs (e.g., ruxolitinib), and treatments for erectile dysfunction (e.g., sildenafil), incorporate the pyrazole core, highlighting its therapeutic versatility.[1][3]
This compound is a functionalized pyrazole derivative that serves as a valuable intermediate for organic synthesis. The presence of a bromine atom at the C4 position of the pyrazole ring offers a handle for cross-coupling reactions, while the propanoic acid side chain at the N1 position provides a site for amide bond formation or other modifications. These features make it an attractive starting material for the construction of more complex molecules with potential biological activity.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 51292-42-3 | [4] |
| Molecular Formula | C6H7BrN2O2 | [4] |
| Molecular Weight | 219.04 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | - |
| XLogP3 | 1.29 | [4] |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
Overall Synthetic Scheme:
Caption: Proposed two-step synthesis of the target compound.
Step 1: N-Alkylation via Michael Addition
The first step involves the N-alkylation of 4-bromopyrazole with an ethyl 2-bromopropanoate. This reaction is a nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of the propanoate.
Reaction Mechanism:
Caption: Mechanistic pathway of the N-alkylation step.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Electrophile: Stir the suspension at room temperature for 30 minutes. Then, add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate.
Rationale for Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole N-H, facilitating the nucleophilic attack.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Moderate heating increases the reaction rate without promoting significant side reactions.
Step 2: Ester Hydrolysis
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, followed by acidic workup, is often preferred for its generally higher yields and cleaner reactions.[6]
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: Dissolve the ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (HCl).
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield this compound. The product can be further purified by recrystallization if necessary.
Rationale for Choices:
-
Base: Lithium hydroxide is a strong base that effectively saponifies the ester.
-
Solvent System: The THF/water mixture ensures the solubility of both the ester and the hydroxide salt.
-
Acidification: Protonation of the carboxylate salt is necessary to isolate the final carboxylic acid product.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methine proton of the propanoic acid chain, the methyl group, and the acidic proton of the carboxyl group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
-
¹³C NMR: The carbon NMR will show resonances for each unique carbon atom in the molecule, providing further structural confirmation.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and C-N and C-Br stretches.[5][7]
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of a wide range of potential drug candidates.
Lead Optimization and Analogue Synthesis
The dual functionality of this molecule allows for systematic structural modifications to explore structure-activity relationships (SAR).
-
Amide Library Synthesis: The carboxylic acid moiety can be readily coupled with a diverse range of amines to generate a library of amides. This is a common strategy in medicinal chemistry to modulate properties such as solubility, cell permeability, and target engagement.
-
Cross-Coupling Reactions: The bromo-substituent on the pyrazole ring is a key functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[8] This enables the introduction of various aryl, heteroaryl, or alkyl groups at the C4 position, significantly expanding the chemical space accessible from this intermediate.
Workflow for Analogue Synthesis:
Sources
- 1. 1006320-26-8|2-(4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propanoic acid [webbook.nist.gov]
- 8. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
An In-depth Technical Guide to the Molecular Structure of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery is perpetually shaped by the exploration of novel molecular scaffolds that offer unique pharmacophoric features and opportunities for therapeutic intervention. Among these, nitrogen-containing heterocycles, and pyrazoles in particular, have emerged as a cornerstone of medicinal chemistry.[1][2] Their versatile biological activities, spanning anti-inflammatory, analgesic, and anticancer properties, underscore their significance.[1] This guide provides a comprehensive technical overview of a specific, yet important, member of this class: 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. As a Senior Application Scientist, my objective is to present not just the structure, but the scientific context, a robust synthetic strategy, and a thorough characterization profile to empower researchers in their pursuit of new therapeutic agents.
Molecular Overview and Significance
This compound (CAS Number: 51292-42-3) is a halogenated pyrazole derivative featuring a propanoic acid moiety attached to one of the pyrazole's nitrogen atoms. The strategic incorporation of a bromine atom at the C4 position of the pyrazole ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, while also influencing the molecule's electronic properties and potential biological interactions. The propanoic acid side chain introduces a chiral center and a carboxylic acid functional group, which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can serve as a key interaction point with biological targets or a site for prodrug strategies.[3]
The pyrazole nucleus itself is a privileged scaffold in medicinal chemistry, known to act as a bioisostere for other aromatic rings, thereby modulating properties like lipophilicity and solubility.[4] The combination of the 4-bromopyrazole core with the 2-propanoic acid side chain makes this molecule a valuable building block for the synthesis of more complex pharmaceutical compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| CAS Number | 51292-42-3 | [5] |
| Molecular Formula | C₆H₇BrN₂O₂ | [5] |
| Molecular Weight | 219.04 g/mol | [5] |
| Appearance | Predicted to be a white to off-white solid | N/A |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | N/A |
| pKa (predicted) | ~4.5 (for the carboxylic acid) | N/A |
Synthesis and Workflow
Synthetic Pathway Overview
The proposed synthesis commences with the N-alkylation of 4-bromo-1H-pyrazole with ethyl 2-bromopropanoate, followed by the hydrolysis of the resulting ethyl ester to yield the final carboxylic acid.
Sources
- 1. PubChemLite - 2-(4-chloro-1h-pyrazol-1-yl)propanoic acid (C6H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 2. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)- | C17H19N5O2 | CID 130203785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (2S)-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid | C7H10N2O2 | CID 93993922 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solubility of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Abstract
Aqueous solubility is a critical determinant of a compound's behavior in biological systems and a pivotal parameter in drug discovery and development. Poor solubility can impede absorption, lead to unreliable in vitro assay results, and create significant formulation challenges. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the aqueous solubility of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (CAS No. 51292-42-3). Due to the absence of extensive public data for this specific molecule, this paper focuses on foundational principles and robust methodologies applicable to this and similar novel chemical entities. We will explore in silico prediction techniques, detail gold-standard experimental protocols for both thermodynamic and kinetic solubility, and discuss the critical influence of pH on this ionizable molecule. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization of new chemical entities.
Introduction: The Central Role of Solubility
This compound is a heterocyclic compound featuring a brominated pyrazole ring and a propanoic acid moiety. This combination of a halogenated aromatic system and an acidic functional group suggests its potential utility as a scaffold or intermediate in medicinal chemistry. The propanoic acid group makes the molecule ionizable, indicating that its aqueous solubility will be highly dependent on pH.
Understanding the solubility of this compound is paramount for several reasons:
-
Biological Activity: In drug discovery, a compound must be in solution to interact with its biological target. Low solubility can lead to underestimated potency in biological assays.[1][2][3]
-
Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is the first step toward absorption. Poor aqueous solubility is a primary reason for low oral bioavailability.[4][5][6]
-
Formulation: Developing a viable drug product, whether for oral, intravenous, or other routes of administration, requires a deep understanding of the active pharmaceutical ingredient's (API) solubility characteristics to select appropriate excipients and delivery systems.[7]
This guide will equip the researcher with the predictive tools and experimental workflows necessary to thoroughly characterize the solubility profile of this compound.
In Silico Profiling and Solubility Prediction
Before embarking on laboratory experiments, computational tools can provide valuable estimates of a compound's physicochemical properties, guiding experimental design. Numerous methods exist, from simple empirical equations to complex machine-learning models.[8][9][10][11]
Key Physicochemical Descriptors
For this compound (Formula: C₆H₇BrN₂O₂; Molecular Weight: 219.04 g/mol ), several key predicted parameters are crucial for estimating its solubility:
| Parameter | Predicted Value | Implication for Solubility |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | Indicates moderate lipophilicity. Higher logP values generally correlate with lower aqueous solubility. |
| pKa (Acid Dissociation Constant) | ~4.5 - 5.0 | The propanoic acid group is weakly acidic. At pH values above the pKa, the molecule will be predominantly ionized (deprotonated), leading to significantly increased aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | A measure of the molecule's polar surface area, which influences hydrogen bonding capacity and, consequently, solubility. |
Note: These values are estimations derived from standard computational algorithms and should be experimentally verified.
The Henderson-Hasselbalch Equation: Quantifying the pH Effect
The solubility of an ionizable compound like this compound is profoundly influenced by pH.[12][13][14][15] The Henderson-Hasselbalch equation is essential for predicting the pH-dependent solubility of this weak acid.[16][17][18][19][20]
The total solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form. For a weak acid, this relationship is:
Stotal = S₀ * (1 + 10(pH - pKa))
This equation demonstrates that as the pH increases above the pKa, the total solubility increases exponentially due to the formation of the more soluble carboxylate anion.[12][14][21] For example, at a pH of 7.4 (physiological pH), which is significantly above the predicted pKa of ~4.8, the compound is expected to be predominantly in its ionized, more soluble form.
Experimental Determination of Solubility
While predictions are useful, experimental measurement is the definitive standard. Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[1][2][7]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present. The "shake-flask" method is the most reliable technique for its determination.[22][23][24][25]
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. It is crucial that undissolved solid remains visible.[22]
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[1][7][23]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15-20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles.[2]
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., acetonitrile/water) to fall within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the concentration of the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility in µg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. This method is faster and more amenable to high-throughput screening (HTS) in early drug discovery.[1][3][7][26] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state.[22]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a clear microtiter plate (e.g., 96- or 384-well), add a small volume of the DMSO stock (e.g., 1-2 µL) to a much larger volume of the desired aqueous buffer (e.g., 100-200 µL).[26][27] This rapid solvent shift induces precipitation if the compound's solubility limit is exceeded.
-
Incubation: Mix the plate briefly and incubate at room temperature for a set period, typically 1 to 2 hours.[26]
-
Detection: Measure the amount of precipitate formed by detecting light scattering using a laser nephelometer.[27] The instrument reports the amount of scattered light in arbitrary units.
-
Data Analysis: The concentration at which significant light scattering begins is identified as the kinetic solubility. This is often determined by plotting the nephelometry signal against the compound concentration and identifying the inflection point.
Caption: Workflow for Kinetic Solubility by Nephelometry.
Data Interpretation and Application
The solubility data for this compound must be interpreted within the context of its intended application.
| Solubility Type | Typical Use Case | Interpretation for this compound |
| Thermodynamic | Lead optimization, pre-formulation, regulatory filings. | Represents the true solubility limit. Essential for developing oral formulations and understanding potential dissolution rate limitations. |
| Kinetic | Early discovery, hit-to-lead, library screening. | Provides a rapid assessment of solubility liabilities. A low kinetic solubility (<10 µM) might flag the compound for early de-selection or structure-modification efforts. |
Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a regulatory framework that classifies drugs based on their aqueous solubility and intestinal permeability.[4][6] To classify this compound, its solubility would be compared against its highest potential dose. A drug is considered "highly soluble" if the highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.0 to 6.8.[6] Given the acidic nature of this compound, its solubility will be lowest at the acidic end of this range (pH 1.0-4.5) and highest at pH 6.8. Determining its solubility across this pH range is crucial for BCS classification.
Caption: Factors Influencing Solubility and Bioavailability.
Conclusion
References
-
Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. [Link]
-
Wikipedia. (n.d.). Biopharmaceutics Classification System. [Link]
-
Hosseinzadeh, R., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. PubMed Central. [Link]
-
Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach. [Link]
-
Cheng, A., & Merz, K. M. (2003). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Medicinal Chemistry. [Link]
-
ScienceDirect. (n.d.). Biopharmaceutics Classification System. [Link]
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Biopharmaceutics Classification System (BCS) - An Overview. [Link]
-
Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
PubMed. (1990). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]
-
arXiv. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. [Link]
-
PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]
-
Semantic Scholar. (n.d.). Aqueous solubility prediction of organic compounds. [Link]
-
ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]
-
AccessPhysiotherapy. (n.d.). Pharmacokinetics. [Link]
-
PubMed. (2008). In vitro solubility assays in drug discovery. [Link]
-
Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation. [Link]
-
BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids? [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation. [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]
-
Ingenta Connect. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]
- 12. brainly.com [brainly.com]
- 13. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 16. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 19. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 20. microbenotes.com [microbenotes.com]
- 21. researchgate.net [researchgate.net]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 24. researchgate.net [researchgate.net]
- 25. ingentaconnect.com [ingentaconnect.com]
- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 27. bmglabtech.com [bmglabtech.com]
A Theoretical Deep Dive into 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid: A Computational Guide for Drug Discovery
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive theoretical exploration of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, a molecule of significant interest in medicinal chemistry. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The introduction of a bromo substituent and a propanoic acid side chain can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. Understanding these influences at a molecular level is crucial for rational drug design and development.
Theoretical and computational studies are indispensable tools for elucidating the structure-activity relationships (SAR) of pyrazole derivatives, guiding the design of novel compounds with enhanced efficacy and selectivity.[3][4] This guide will delve into the core computational methodologies used to characterize this compound, presenting a synthesis of expected quantitative data and detailed protocols to empower researchers in this field.
Core Theoretical Methodologies: A Synergistic Approach
The in-silico analysis of this compound leverages a multi-faceted computational approach. The foundation of this analysis lies in Density Functional Theory (DFT) , a quantum mechanical method that provides profound insights into the electronic structure and properties of molecules.[4][5] This is complemented by Molecular Docking simulations to predict the binding affinity and interaction patterns of the molecule with biological targets.
Workflow of Theoretical Analysis
The following diagram illustrates the typical workflow for the theoretical investigation of a novel compound like this compound.
Caption: Workflow for the theoretical analysis of this compound.
I. Molecular Geometry and Structural Parameters
The initial step in the theoretical analysis is the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | N1-N2 | 1.35 |
| N2-C3 | 1.33 | |
| C3-C4 | 1.40 | |
| C4-C5 | 1.37 | |
| C5-N1 | 1.38 | |
| C4-Br | 1.88 | |
| N1-C6 | 1.45 | |
| C6-C7 | 1.53 | |
| C7=O1 | 1.22 | |
| C7-O2 | 1.35 | |
| Bond Angles (º) | N2-N1-C5 | 111.5 |
| N1-N2-C3 | 105.0 | |
| N2-C3-C4 | 110.0 | |
| C3-C4-C5 | 104.5 | |
| C4-C5-N1 | 109.0 | |
| C3-C4-Br | 125.0 | |
| C5-N1-C6 | 128.0 | |
| Dihedral Angle (º) | C5-N1-C6-C7 | 175.0 |
Note: These are representative values based on similar structures and should be confirmed by specific calculations for the target molecule.
The planarity of the pyrazole ring is a critical feature, influencing π-π stacking interactions in biological systems. The dihedral angle between the pyrazole ring and the propanoic acid side chain determines the overall molecular conformation and accessibility for receptor binding.
II. Vibrational Spectroscopy: The FT-IR Fingerprint
Vibrational analysis, performed through frequency calculations at the same level of theory as the geometry optimization, serves two key purposes. First, the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Second, it allows for the prediction of the infrared (IR) spectrum, providing a theoretical fingerprint of the molecule that can be compared with experimental data.
Protocol for Theoretical FT-IR Spectrum Generation
-
Optimized Geometry: Start with the fully optimized molecular geometry of this compound.
-
Frequency Calculation: Perform a frequency calculation using the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Scaling Factors: Apply a standard scaling factor (typically around 0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors.
-
Visualization: Visualize the vibrational modes to assign the calculated frequencies to specific bond stretches, bends, and torsions.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
| O-H stretch (Carboxylic acid) | 3450 |
| C-H stretch (Aromatic) | 3100 |
| C-H stretch (Aliphatic) | 2950 |
| C=O stretch (Carboxylic acid) | 1720 |
| C=N stretch (Pyrazole ring) | 1550 |
| C-Br stretch | 650 |
III. Electronic Properties and Chemical Reactivity
The electronic properties of a molecule are paramount in determining its reactivity and potential as a drug candidate. DFT calculations provide access to several key descriptors of electronic structure.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity. A larger energy gap implies higher stability and lower reactivity.
Caption: Schematic representation of HOMO and LUMO energy levels.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the bromine atom, while the LUMO is likely to be distributed over the carboxylic acid group and the pyrazole ring. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's electronic stability.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack.
-
Red regions (negative potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxylic acid, which are prone to electrophilic attack.
-
Blue regions (positive potential): Represent electron-deficient areas, like the hydrogen atom of the carboxylic acid, which are susceptible to nucleophilic attack.
-
Green regions (neutral potential): Correspond to areas of intermediate potential.
The MEP map for this compound would highlight the electronegative oxygen atoms as primary sites for hydrogen bonding and interaction with positively charged residues in a protein's active site.
IV. Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[6][7] This is crucial for understanding the potential mechanism of action and for guiding the design of more potent inhibitors.
Protocol for Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or through blind docking.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of this compound.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the receptor's active site.
-
The program will generate a series of possible binding poses, each with a corresponding docking score.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
-
The docking score provides an estimate of the binding affinity (e.g., in kcal/mol).
-
Table 3: Hypothetical Docking Results with a Target Kinase
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | Lys72, Glu91, Leu132 |
| Types of Interactions | Hydrogen bond with the carboxylic acid group and Lys72. Halogen bond between the bromine atom and the backbone carbonyl of Leu132. Hydrophobic interactions with the pyrazole ring. |
The predicted binding mode can provide a structural basis for the molecule's biological activity and can be used to design modifications that enhance binding affinity and selectivity.
Conclusion
The theoretical studies of this compound, through a combination of DFT and molecular docking, offer a powerful framework for understanding its structural, electronic, and biological properties. This in-silico approach provides a wealth of information that can accelerate the drug discovery process by enabling a more rational and targeted approach to lead optimization. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and scientists working at the forefront of medicinal chemistry and drug development.
References
- Benchchem. Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science.
-
Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Journal Name], , pages.
- ResearchGate. Synthesis, computational and biological study of pyrazole derivatives.
- PMC - PubMed Central. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
- OUCI. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation.
- Amerigo Scientific. 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid.
- NIH. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
- MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
- PubMed. DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl).
- Mapana Journal of Sciences. DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications.
- ResearchGate. DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives.
Sources
- 1. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Genesis and Ascendancy of Pyrazole Carboxylic Acids: A Technical Guide for the Modern Scientist
An in-depth exploration of the discovery, historical synthetic evolution, and contemporary significance of pyrazole carboxylic acids in drug discovery and beyond.
Introduction: The Pyrazole Core and the Carboxylic Acid Imperative
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal and agricultural chemistry. Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have rendered it a "privileged scaffold" in the design of bioactive molecules. The introduction of a carboxylic acid functionality onto this unassuming ring, however, elevates its status from a mere structural motif to a powerful pharmacophore and a versatile synthetic handle. This guide delves into the rich history of pyrazole carboxylic acids, from their serendipitous discovery in the late 19th century to their current prominence in blockbuster pharmaceuticals and advanced agrochemicals. We will traverse the evolution of their synthesis, dissect the rationale behind key experimental choices, and provide a practical framework for their application in contemporary research and development.
A Serendipitous Beginning: The 19th-Century Unveiling of a Versatile Scaffold
The story of pyrazole carboxylic acids is intrinsically linked to the pioneering work on the pyrazole ring itself. While Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883 through the condensation of ethyl acetoacetate with phenylhydrazine, the parent pyrazole was ironically synthesized later.[1][2][3] It was Eduard Buchner in 1889 who first reported the synthesis of pyrazole by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, a clear indication that pyrazole carboxylic acids were among the earliest derivatives of this heterocyclic system to be created.[4]
This early work was soon followed by the development of another foundational method for pyrazole synthesis by Hans von Pechmann in 1898.[5][6] The Pechmann synthesis, involving the reaction of diazomethane with acetylenic compounds, was also shown to be adaptable for the preparation of pyrazolecarboxylic acid derivatives through the use of diazoacetic esters.[5] These seminal discoveries, born out of the burgeoning field of organic chemistry in Germany, laid the essential groundwork for all subsequent explorations of this versatile chemical class.
The Evolution of Synthesis: From Classical Reactions to Modern Methodologies
The foundational Knorr and Pechmann syntheses, while historically significant, often presented challenges in terms of regioselectivity and substrate scope. The ensuing century witnessed a continuous refinement and expansion of the synthetic chemist's toolkit for accessing pyrazole carboxylic acids with greater precision and efficiency.
Classical Approaches and Their Mechanistic Underpinnings
The Knorr synthesis remains a workhorse for the preparation of pyrazoles and their derivatives. The reaction of a 1,3-dicarbonyl compound with a hydrazine is a robust method for forming the pyrazole ring.[1][2] The regioselectivity of the reaction is a critical consideration, particularly with unsymmetrical dicarbonyls and substituted hydrazines.
The Pechmann synthesis, utilizing a [3+2] cycloaddition of a diazo compound and an alkyne, offers an alternative route.[5] The use of diazoacetic esters in this reaction directly furnishes pyrazole carboxylic acid esters.
Modern Synthetic Innovations
Contemporary organic synthesis has introduced a plethora of new methods for the construction of pyrazole carboxylic acids, often with improved yields, regiocontrol, and functional group tolerance. These include:
-
Multi-component Reactions: One-pot syntheses involving three or more starting materials have streamlined the process, reducing waste and improving efficiency.
-
Transition-Metal Catalysis: Palladium, copper, and other transition metals catalyze various cross-coupling and C-H activation reactions, enabling the synthesis of highly functionalized pyrazole carboxylic acids.
-
Flow Chemistry: The use of continuous flow reactors allows for precise control over reaction parameters, leading to higher yields and safer handling of hazardous reagents.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in many pyrazole-forming reactions.
Experimental Protocol: A Representative Modern Synthesis of a Pyrazole Carboxylic Acid Derivative
This protocol outlines a typical modern approach to the synthesis of a substituted pyrazole-3-carboxylic acid ester, a common precursor to the free acid.
Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
-
Preparation of the 1,3-dicarbonyl intermediate: To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a round-bottom flask, add 13.0 g of ethyl acetate followed by the dropwise addition of 12.0 g of ethyl benzoate with stirring.
-
Reaction initiation: Gently warm the mixture on a water bath for 30 minutes to initiate the reaction. Once the reaction starts, remove the heat source and allow the reaction to proceed at room temperature for 4 hours.
-
Workup of the intermediate: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute acetic acid. Extract the resulting oily layer with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl benzoylpyruvate.
-
Pyrazole formation: Dissolve the crude ethyl benzoylpyruvate in 50 mL of glacial acetic acid. Add 5.4 g of hydrazine hydrate dropwise with stirring.
-
Cyclization and isolation: Reflux the mixture for 2 hours. After cooling, pour the reaction mixture onto crushed ice. The solid product that precipitates is collected by filtration, washed with cold water, and recrystallized from ethanol to yield ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
-
Hydrolysis to the carboxylic acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.
The Rise of a Pharmacophore: Pyrazole Carboxylic Acids in Drug Discovery
The true value of pyrazole carboxylic acids became profoundly evident with the advent of modern drug discovery. The carboxylic acid group serves as a critical interaction point with biological targets, often forming key hydrogen bonds or salt bridges within receptor binding pockets. Furthermore, it provides a convenient handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
Table 1: Prominent Pyrazole Carboxylic Acid-Containing Drugs
| Drug Name | Therapeutic Area | Mechanism of Action |
| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |
| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) inverse agonist |
| Darifenacin | Overactive Bladder | M3 muscarinic receptor antagonist |
| Fevipiprant | Asthma | Prostaglandin D2 receptor 2 (DP2) antagonist |
Beyond the Pill: Applications in Agrochemicals and Materials Science
The utility of the pyrazole carboxylic acid scaffold is not confined to the pharmaceutical industry. In agriculture, these compounds are integral to the development of potent and selective herbicides, fungicides, and insecticides. The carboxylic acid moiety can be crucial for modulating the compound's uptake and translocation within the plant or insect.
In the realm of materials science, pyrazole carboxylic acids are employed as versatile ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group provide multiple coordination sites for metal ions, enabling the formation of diverse and functional porous materials with applications in gas storage, separation, and catalysis.
Conclusion: A Legacy of Discovery and a Future of Innovation
From their unexpected emergence in the late 19th century to their current indispensable role in a multitude of scientific disciplines, pyrazole carboxylic acids have charted a remarkable journey. The foundational synthetic work of pioneers like Buchner, Knorr, and von Pechmann has blossomed into a sophisticated and diverse array of modern synthetic methodologies. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and multifaceted applications of this remarkable class of compounds is not merely an academic exercise but a gateway to future innovation. The pyrazole carboxylic acid scaffold, with its inherent versatility and proven track record, is poised to remain a central player in the quest for novel therapeutics, advanced materials, and sustainable agricultural solutions for the foreseeable future.
References
- Pechmann, H. v. (1898). Ueber Diazomethan. Berichte der deutschen chemischen Gesellschaft, 31(3), 2950-2951.
- Buchner, E. (1889). Ueber die Zersetzung von Diazoessigäther durch Wasser. Berichte der deutschen chemischen Gesellschaft, 22(1), 842-847.
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2243*.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents. (n.d.).
- Hatzade, K. M., Taile, V. S., & Gaidhane, P. K. (2010). Synthesis and biological evaluation of some new pyrazole derivatives. Indian Journal of Chemistry-Section B, 49(1), 127-131*.
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pechmann pyrazole synthesis | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pechmann-Pyrazol-Synthese – Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents. (n.d.).
-
Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
- Hacıalioğlu, E., Çetin, A., & Bildirici, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 1275-1286*.
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
-
Pechmann pyrazole synthesis | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]
- Xiang, S., Zhang, X., Chen, H., Li, Y., Fan, W., & Huang, D. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6(9), 2356-2361*.
-
PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS) - YouTube. (2020, May 20). Retrieved January 17, 2026, from [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (n.d.). Retrieved January 17, 2026, from [Link]
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109*.
- Hacıalioğlu, E., Çetin, A., & Bildirici, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 1275-1286*.
-
PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS) - YouTube. (2020, May 20). Retrieved January 17, 2026, from [Link]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents. (n.d.).
-
Eduard Buchner – Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Eduard Buchner – Facts - NobelPrize.org. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pechmann Pyrazole Synthesis [drugfuture.com]
- 6. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
A Roadmap for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound, 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes the extensive body of research on the pharmacological activities of the pyrazole scaffold to propose a putative mechanistic framework. By examining the structure-activity relationships of analogous compounds, we delineate the most probable biological targets and signaling pathways. Furthermore, this guide serves as a practical roadmap for researchers, offering detailed, self-validating experimental protocols to systematically investigate and elucidate the compound's true mechanism of action. This document is intended to empower researchers, scientists, and drug development professionals to strategically advance the scientific understanding and potential therapeutic application of this and similar pyrazole derivatives.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in a wide array of biological interactions have led to its incorporation into numerous clinically successful drugs.[1][2] Marketed therapeutics containing the pyrazole moiety span a broad spectrum of indications, including inflammation, cancer, infectious diseases, and neurological disorders.[2][4][5] This diversity in pharmacological activity underscores the profound impact that substitutions on the pyrazole ring have on target specificity and biological response.[6]
The subject of this guide, this compound, is a novel compound for which the mechanism of action has not yet been elucidated. Its structure, featuring a brominated pyrazole core linked to a propanoic acid side chain, suggests several potential avenues for biological activity. This guide will, therefore, leverage the known pharmacology of structurally related pyrazole derivatives to construct a hypothesis-driven framework for its mechanism of action and provide a detailed experimental plan for its validation.
Analysis of Structural Features and Putative Mechanistic Hypotheses
The chemical structure of this compound offers critical clues to its potential biological function. The key pharmacophoric elements are the pyrazole ring, the bromo substituent, and the propanoic acid moiety.
The Pyrazole Core: A Hub of Diverse Biological Activities
The pyrazole nucleus is a well-established pharmacophore with a wide range of biological activities, including:
-
Anti-inflammatory effects: Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4]
-
Anticancer properties: Pyrazole derivatives have been shown to inhibit various protein kinases, disrupt microtubule polymerization, and induce apoptosis in cancer cells.[7][8][9]
-
Antimicrobial activity: The pyrazole scaffold is found in compounds with antibacterial and antifungal properties, often acting by inhibiting essential microbial enzymes or disrupting cell membrane integrity.[1][10]
-
Neuroprotective and CNS effects: Certain pyrazole derivatives have demonstrated neuroprotective, anticonvulsant, and antidepressant-like activities.[4][11]
The Propanoic Acid Moiety: A Potential Driver of Anti-inflammatory Activity
The presence of a propanoic acid group is a classic feature of many nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. This acidic moiety is often crucial for the inhibition of cyclooxygenase (COX) enzymes. Therefore, one of the primary hypotheses is that this compound may function as a COX inhibitor.
The Bromo Substituent: Modulator of Potency and Selectivity
The bromine atom at the 4-position of the pyrazole ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate selectivity for a particular biological target. The electron-withdrawing nature of bromine could enhance the antinociceptive efficacy of the compound.[6]
Based on these structural features, we can formulate several putative mechanisms of action for this compound, with varying degrees of likelihood.
Primary Hypothesis: The compound acts as an anti-inflammatory agent through the inhibition of COX enzymes.
Secondary Hypotheses:
-
The compound exhibits anticancer activity by targeting protein kinases or other components of cell proliferation pathways.
-
The compound possesses antimicrobial properties.
-
The compound modulates neuronal targets, leading to neuroprotective or other CNS effects.
The following sections will outline a comprehensive experimental strategy to systematically test these hypotheses.
A Proposed Experimental Workflow for Elucidating the Mechanism of Action
To systematically investigate the mechanism of action of this compound, a multi-tiered approach is recommended. This workflow is designed to be self-validating, with each stage providing data that informs the next set of experiments.
Figure 1: A tiered experimental workflow for elucidating the mechanism of action of this compound.
Tier 1: Initial Screening and Hypothesis Testing
The initial phase focuses on broad screening assays to quickly identify the most promising biological activities.
3.1.1. In vitro COX-1/COX-2 Inhibition Assay
-
Rationale: To directly test the primary hypothesis that the compound functions as a COX inhibitor.
-
Methodology:
-
Utilize commercially available fluorescent or colorimetric COX inhibitor screening kits.
-
Prepare a dilution series of this compound.
-
Incubate the compound with purified recombinant human COX-1 and COX-2 enzymes.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.
-
Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.
-
-
Self-Validation: Include known selective (e.g., celecoxib for COX-2) and non-selective (e.g., ibuprofen) COX inhibitors as positive controls. A vehicle-only control will serve as the negative control.
3.1.2. Broad-Spectrum Kinase Inhibition Panel
-
Rationale: To explore the secondary hypothesis of anticancer activity by identifying potential kinase targets.
-
Methodology:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega).
-
Screen against a panel of several hundred human kinases at a fixed concentration (e.g., 10 µM).
-
Identify kinases with significant inhibition (e.g., >50%).
-
-
Follow-up: For any identified hits, perform dose-response studies to determine the IC50 values.
3.1.3. Antimicrobial Susceptibility Testing
-
Rationale: To assess the potential antibacterial and antifungal properties of the compound.
-
Methodology:
-
Perform broth microdilution assays according to CLSI guidelines.
-
Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Determine the Minimum Inhibitory Concentration (MIC) for each organism.
-
-
Self-Validation: Include standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole) as positive controls.
3.1.4. Neuronal Cell Viability and Function Assays
-
Rationale: To investigate potential neuroprotective or neurotoxic effects.
-
Methodology:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Treat the cells with a range of concentrations of the compound.
-
Assess cell viability using an MTT or similar assay.
-
For non-toxic concentrations, evaluate neuronal function through assays such as neurite outgrowth measurement or assessment of neurotransmitter release.
-
Tier 2: Target Validation and Cellular Effects
Based on the results from Tier 1, this phase will focus on validating the identified targets and characterizing the compound's effects in a cellular context.
3.2.1. Cell-based Prostaglandin Production Assay (if positive in 3.1.1)
-
Rationale: To confirm that the compound inhibits COX activity within intact cells.
-
Methodology:
-
Use a cell line that expresses COX enzymes, such as A549 or RAW 264.7 macrophages.
-
Pre-treat the cells with the compound.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β).
-
Measure the production of prostaglandin E2 (PGE2) in the cell culture supernatant using an ELISA kit.
-
-
Self-Validation: Correlate the cellular IC50 with the enzymatic IC50 obtained in Tier 1.
3.2.2. Cancer Cell Line Proliferation Assays (if positive in 3.1.2)
-
Rationale: To determine the antiproliferative effects of the compound on cancer cells.
-
Methodology:
-
Select a panel of cancer cell lines, including those that overexpress the kinase targets identified in Tier 1.
-
Perform MTT or similar cell viability assays over a 72-hour period.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Tier 3: In-depth Mechanistic and In vivo Studies
The final tier will involve more complex in vitro and in vivo experiments to elucidate the detailed mechanism and assess the therapeutic potential of the compound.
3.3.1. Animal Models of Inflammation (if promising in 3.2.1)
-
Rationale: To evaluate the in vivo anti-inflammatory efficacy of the compound.
-
Methodology:
-
Utilize the carrageenan-induced paw edema model in rats or mice.
-
Administer the compound orally or intraperitoneally prior to carrageenan injection.
-
Measure the reduction in paw volume over several hours.
-
-
Self-Validation: Include a vehicle control and a positive control (e.g., indomethacin).
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of In Vitro Activity of this compound
| Assay | Target/Organism | IC50 / MIC (µM) |
| COX-1 Inhibition | Human recombinant | [Insert Data] |
| COX-2 Inhibition | Human recombinant | [Insert Data] |
| Kinase Inhibition | [Identified Kinase] | [Insert Data] |
| Antibacterial | [Bacterial Species] | [Insert Data] |
| Antifungal | [Fungal Species] | [Insert Data] |
Conclusion and Future Directions
This technical guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. By leveraging the known pharmacology of the pyrazole scaffold, we have proposed a series of putative mechanisms and outlined a comprehensive and self-validating experimental plan to investigate them. The initial focus on its potential as a COX inhibitor is warranted by its structural similarity to known NSAIDs. However, the diverse biological activities of pyrazoles necessitate a broader screening approach to uncover any unexpected and potentially valuable therapeutic properties.
The successful execution of the proposed workflow will not only define the mechanism of action of this specific compound but will also contribute to the broader understanding of the structure-activity relationships of pyrazole derivatives. This knowledge will be invaluable for the future design and development of novel therapeutics based on this privileged scaffold.
References
- Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged structures in drug discovery. RSC Advances, 7(68), 42729-42756.
- Girodet, M., et al. (2013). Pyrazole derivatives as potential therapeutic agents. Current Medicinal Chemistry, 20(12), 1565-1588.
- Patil, S. A., et al. (2020). A comprehensive review on the biological activities of pyrazole derivatives. Journal of Heterocyclic Chemistry, 57(5), 1857-1881.
- Ran, T., et al. (2019). Recent advances in pyrazole-based anticancer agents. European Journal of Medicinal Chemistry, 179, 52-73.
- Benek, O., et al. (2020). Pyrazole-based compounds in the development of agents for neurodegenerative diseases. Future Medicinal Chemistry, 12(10), 937-960.
- Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96.
- Kenchappa, R., & Bodke, Y. D. (2020). Synthesis and pharmacological evaluation of novel benzofuran-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 30(15), 127265.
- Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3529–3543.
- Fajemiroye, J. O., et al. (2014). Cardiovascular effects of a novel pyrazole derivative. Journal of Cardiovascular Pharmacology, 64(3), 259-267.
- He, L., et al. (2016). Design, synthesis, and biological evaluation of novel pyrazole derivatives as potent and selective inhibitors of c-Met kinase. Journal of Medicinal Chemistry, 59(1), 307-323.
- Zhao, Z. (2007). The pyrazole ring in medicinal chemistry.
- Badavath, V. N., & Jayaprakash, V. (2020). Recent advances in the synthesis and biological applications of pyrazole derivatives. RSC Advances, 10(28), 16503-16526.
- Faisal, S. M., et al. (2019). Pyrazole-based scaffolds as anticancer agents: A review. Archiv der Pharmazie, 352(10), 1900115.
- Taher, A. T., et al. (2019). Design, synthesis, and biological evaluation of novel pyrazole derivatives as potential antimicrobial agents. Molecules, 24(18), 3328.
- Aziz, M. A., et al. (2020). Recent advances in the synthesis and biological evaluation of pyrazole-containing compounds. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1205.
- Ramsay, R. R., et al. (2018). Pyrazoles as inhibitors of monoamine oxidase. Journal of Neural Transmission, 125(11), 1609-1622.
- Menegatti, R., et al. (2019). Pyrazole derivatives with cardiovascular activity. Current Medicinal Chemistry, 26(21), 3876-3901.
- Yet, L. (2018). Pyrazoles in medicinal chemistry. In Topics in Heterocyclic Chemistry (Vol. 54, pp. 1-45). Springer.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.lucp.net [books.lucp.net]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis and Application of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid as a Key Intermediate in the Synthesis of Ruxolitinib
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, a critical intermediate in the manufacturing of Ruxolitinib. Ruxolitinib is a potent Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and other myeloproliferative neoplasms.[1][2][3] The efficiency of Ruxolitinib synthesis and the purity of the final active pharmaceutical ingredient (API) are highly dependent on the quality of its intermediates. This guide details the synthetic pathways for this compound, including the preparation of the precursor 4-bromopyrazole, and its subsequent conversion to the propanoic acid derivative. We present detailed, step-by-step protocols, discuss the rationale behind experimental choices, and provide methods for characterization and quality control.
Introduction: The Strategic Importance of Pyrazole Intermediates
Pyrazole derivatives are fundamental building blocks in medicinal chemistry due to their prevalence in biologically active compounds and pharmaceuticals.[4][5][6] Their unique structural features allow for diverse functionalization, making them versatile scaffolds in drug design.[6] In the context of Ruxolitinib, a pyrazole-based inhibitor of JAK1 and JAK2, the precise construction of the substituted pyrazole core is paramount for its therapeutic activity.[1][3] The intermediate, this compound, serves as a crucial precursor, introducing the necessary functionalities for the subsequent coupling reactions that form the final Ruxolitinib molecule.
The synthesis of this intermediate can be broadly divided into two key stages: the synthesis of 4-bromopyrazole and the subsequent N-alkylation to introduce the propanoic acid side chain. This application note will address both stages in detail.
Synthesis of 4-Bromopyrazole: The Foundation
4-Bromopyrazole is an essential starting material and its efficient and safe synthesis is a critical first step.[4] While several methods exist for the bromination of pyrazoles, including the use of elemental bromine or electrocatalytic methods[4][5], a common and scalable approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. This method avoids the handling of highly corrosive and toxic elemental bromine.[4]
Mechanistic Rationale for Bromination
The bromination of pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich, making it susceptible to attack by an electrophile. NBS, in the presence of an acid catalyst or upon initiation, serves as a source of electrophilic bromine (Br+). The reaction proceeds via the attack of the pyrazole ring on the bromine atom of NBS, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to yield 4-bromopyrazole. The regioselectivity for the 4-position is governed by the electronic and steric properties of the pyrazole ring.
Experimental Protocol: Synthesis of 4-Bromopyrazole
This protocol is adapted from established literature procedures.[7]
Materials:
-
1H-Pyrazole
-
N-Bromosuccinimide (NBS)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Aqueous sodium carbonate (Na2CO3) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 1H-pyrazole (1.0 eq) in water.
-
At room temperature, add N-bromosuccinimide (1.0 eq) to the suspension in one portion. The reaction mixture will likely turn milky white.[7]
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x volume of water).[7]
-
Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and saturated brine.[7]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-bromopyrazole.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Table 1: Reagent Quantities for Synthesis of 4-Bromopyrazole
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| 1H-Pyrazole | 68.08 | 1.0 | (Specify Mass) |
| N-Bromosuccinimide | 177.98 | 1.0 | (Specify Mass) |
| Water | 18.02 | - | (Specify Volume) |
| Ethyl Acetate | 88.11 | - | (Specify Volume) |
Synthesis of this compound
The next critical step is the N-alkylation of 4-bromopyrazole with a suitable three-carbon building block to introduce the propanoic acid moiety. The regioselectivity of this alkylation is a key challenge in pyrazole chemistry, as alkylation can occur at either of the two nitrogen atoms.[8] However, for unsubstituted pyrazoles, the reaction conditions can be optimized to favor the desired N1-alkylation.
Rationale for N-Alkylation Strategy
The N-alkylation of 4-bromopyrazole with an α-halo propanoic acid derivative (e.g., 2-bromopropanoic acid) in the presence of a base is a common and effective method. The base deprotonates the pyrazole ring, forming a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction. The choice of base and solvent can influence the regioselectivity and yield of the reaction. Stronger bases and polar aprotic solvents generally favor N-alkylation.
Experimental Workflow: N-Alkylation
Caption: Workflow for the synthesis of the key intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromopyrazole
-
2-Bromopropanoic acid
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Three-neck round-bottom flask equipped with a condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-bromopyrazole (1.0 eq) in a suitable polar aprotic solvent such as DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the pyrazolate anion.
-
Slowly add a solution of 2-bromopropanoic acid (1.1 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Acidify the aqueous mixture with dilute HCl to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Chiral Resolution and Stereochemistry
Ruxolitinib is a chiral molecule, and the (R)-enantiomer is the active form. Therefore, it is essential to obtain the (R)-enantiomer of the this compound intermediate or a downstream intermediate. This can be achieved through several strategies:
-
Chiral Resolution: The racemic this compound can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral amine, followed by separation and liberation of the desired enantiomer.[9]
-
Asymmetric Synthesis: An alternative approach is to employ an asymmetric synthesis strategy. For instance, a Michael addition of 4-bromopyrazole to a chiral acrylate derivative can be catalyzed by a chiral catalyst to directly yield the desired enantiomerically enriched product.[10]
Application in Ruxolitinib Synthesis
The prepared this compound is a key building block for the synthesis of Ruxolitinib. The carboxylic acid functionality is typically converted to a nitrile group, and the bromo-substituted pyrazole is then coupled with the pyrrolo[2,3-d]pyrimidine core of the Ruxolitinib molecule, often via a Suzuki or other cross-coupling reaction.
Caption: Integration of the intermediate into Ruxolitinib synthesis.
Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Intermediate Characterization
| Technique | Purpose | Expected Results |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of purity. | Characteristic peaks corresponding to the pyrazole ring protons, the propanoic acid side chain, and the absence of starting material signals.[11] |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the product. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and enantiomeric excess (with a chiral column). | A single major peak indicating high purity. For chiral resolution, two well-resolved peaks for the racemate and a single peak for the desired enantiomer. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid C=O and O-H stretches, and C-Br bond. |
Safety Considerations
-
N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Sodium Hydride (NaH): Is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and appropriate personal protective equipment (PPE) must be worn.
-
Solvents: DMF and acetonitrile are toxic and should be handled with care in a fume hood.
-
Acids and Bases: Standard precautions for handling corrosive acids and bases should be followed.
Conclusion
The synthesis of this compound is a critical step in the overall synthesis of Ruxolitinib. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers and drug development professionals can efficiently and safely produce this key intermediate with high purity. The successful synthesis and characterization of this building block are essential for the subsequent manufacturing of the final Ruxolitinib API, ensuring its quality and therapeutic efficacy.
References
- Guidechem. What are the applications and synthesis methods of 4-Bromopyrazole? - FAQ.
- Mu S, Li H, Wu Z, Peng J, Chen J, He W. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. 2022;42(12):4292-4299.
- Bengel LL, Aberle B, Egler-Kemmerer A-N, Kienzle S, Hauer B, Hammer SC. Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition. 2020.
- ChemicalBook. 4-Bromopyrazole | 2075-45-8.
- Bengel LL, Aberle B, Egler-Kemmerer A-N, Kienzle S, Hauer B, Hammer SC. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie.
-
ResearchGate. Synthesis of ruxolitinib (route 1)[12]. Available from:
- Patsnap. Synthesis method of ruxolitinib intermediate.
- ResearchGate. Comparison of Synthetic Routes of Ruxolitinib And Its Application.
- ChemicalBook. Ruxolitinib synthesis.
- SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- MedKoo Biosciences. Ruxolitinib Synthetic Routes.
- Semantic Scholar. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Google Patents. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
- Thieme. Ruxolitinib.
- National Center for Biotechnology Information. Ruxolitinib. PubChem Compound Database.
- National Center for Biotechnology Information. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. PubChem Compound Database.
- RUXOLITINIB…FOR THE TREATMENT OF INT OR HIGH-RISK MYELOFIBROSIS.
- (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid.
- PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- National Institutes of Health. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
- ChemScene. (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide Ruxolitinib Impurity.
- (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide.
- Compound....
Sources
- 1. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 11. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 2-(4-bromo-1H-pyrazol-1-yl)propanoic Acid for High-Throughput Biological Screening
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs.[1][2][3][4] This application note provides a comprehensive guide to the strategic derivatization of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, a versatile starting material for the generation of compound libraries aimed at biological screening. We present detailed, field-proven protocols for the synthesis of diverse amide and ester libraries, explaining the rationale behind key experimental choices. Furthermore, we discuss the dual-functional nature of the core scaffold, where the carboxylic acid serves as the primary handle for diversification and the 4-bromo position offers a secondary site for late-stage functionalization, enabling extensive exploration of chemical space.
Introduction: The Pyrazole Scaffold in Drug Discovery
Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical development, and the pyrazole ring is a particularly prominent example.[1][5] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib and anticancer agents.[2][6] The generation of novel pyrazole derivatives remains a high-priority area in the quest for new medicines.[7][8]
The starting material, this compound, is an ideal scaffold for library synthesis. It possesses two key features:
-
A Carboxylic Acid Handle: This functional group is readily converted into a variety of other functionalities, most commonly amides and esters, allowing for the systematic modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.
-
A 4-Bromo Substituent: The bromine atom is not merely a placeholder; it is a versatile synthetic handle for advanced modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification to rapidly build molecular complexity.[9][10][11]
This guide provides robust protocols for leveraging the carboxylic acid moiety to produce focused libraries for high-throughput screening (HTS).[12]
Overall Derivatization Strategy
The core strategy involves the parallel synthesis of amide and ester libraries from the parent carboxylic acid. This approach allows for a direct comparison of how these different linkages and their associated substituents impact biological activity.
Figure 2: Step-by-step workflow for EDC/HOBt amide coupling.
Materials & Reagents
| Reagent | Purpose | Typical Equivalents | Supplier Example |
|---|---|---|---|
| This compound | Starting Material | 1.0 | N/A (Custom Synthesis) |
| Primary/Secondary Amines | Diversification Elements | 1.1 | Sigma-Aldrich |
| EDC (EDAC) | Coupling Reagent | 1.2 - 1.5 | Sigma-Aldrich |
| HOBt | Additive (Reduces Racemization) | 1.2 - 1.5 | Sigma-Aldrich |
| DIPEA or Triethylamine | Non-nucleophilic Base | 2.5 - 3.0 | Sigma-Aldrich |
| Anhydrous DMF or DCM | Reaction Solvent | - | Thermo Fisher Scientific |
Step-by-Step Procedure (per reaction well):
-
To a vial, add this compound (e.g., 50 mg, 1.0 eq).
-
Dissolve the acid in anhydrous DMF (1.5 mL).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Seal the vial and allow the reaction to stir at room temperature for 16 hours.
-
Reaction Monitoring: Spot a small aliquot of the reaction mixture on a TLC plate (e.g., 1:1 Hexane:Ethyl Acetate) to check for the consumption of the starting acid.
-
Work-up: Dilute the reaction mixture with ethyl acetate (10 mL). Wash sequentially with 1M HCl (2 x 5 mL), saturated aqueous NaHCO₃ (2 x 5 mL), and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure amide derivative.
Protocol II: Synthesis of an Ester Library
Ester derivatives are valuable for probing biological activity and can act as prodrugs, improving pharmacokinetic properties by masking the polar carboxylic acid. [13]
Rationale for Method Selection
-
Method A (Fischer Esterification): This classic method uses a catalytic amount of strong acid (like H₂SO₄) with an excess of the alcohol, which also serves as the solvent. It is simple and inexpensive but is generally limited to simple, low-boiling alcohols and can be incompatible with sensitive functional groups.
-
Method B (Alkylation with Alkyl Halides): This is a milder and more versatile method. The carboxylic acid is first deprotonated with a base (e.g., K₂CO₃ or Cs₂CO₃) to form a nucleophilic carboxylate salt, which then displaces a halide from a suitable alkyl halide. This method is compatible with a wider range of functional groups. [14]
Detailed Protocol: Esterification via Alkylation
Materials & Reagents
| Reagent | Purpose | Typical Equivalents | Supplier Example |
|---|---|---|---|
| This compound | Starting Material | 1.0 | N/A (Custom Synthesis) |
| Alkyl Halides (e.g., Benzyl bromide) | Electrophile | 1.1 - 1.2 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 | Sigma-Aldrich |
| Anhydrous DMF or Acetonitrile | Reaction Solvent | - | Thermo Fisher Scientific |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add finely ground potassium carbonate (2.5 eq) to the solution. Stir the suspension vigorously for 20 minutes at room temperature.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid.
-
Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired ester.
Library Screening and Downstream Applications
Once the derivative libraries are synthesized, purified, and characterized, they are ready for biological evaluation.
Figure 3: Workflow from synthesized library to lead optimization.
The diverse biological activities reported for pyrazole derivatives include anti-inflammatory, anticancer, antimicrobial, and antiviral effects. [5][7][15]The screening results will guide a structure-activity relationship (SAR) study, identifying which substituents and linkage types are favorable for the desired biological activity. Promising "hit" compounds can be further optimized. For instance, the 4-bromo position can be functionalized using a Suzuki coupling to introduce new aryl or heteroaryl groups, providing a powerful method for fine-tuning the activity of an initial hit. [9][11]
Conclusion
This application note provides a validated and scientifically grounded framework for the derivatization of this compound. By following these detailed protocols for amide and ester synthesis, researchers can efficiently generate diverse and well-characterized compound libraries. This strategic approach, combining primary derivatization with the potential for late-stage functionalization, empowers drug discovery professionals to thoroughly explore the chemical space around this privileged pyrazole scaffold, accelerating the identification of novel therapeutic candidates.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.). ACS Publications. [Link]
-
Review: biologically active pyrazole derivatives. (2016). RSC Publishing. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Taylor & Francis Online. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (n.d.). Semantic Scholar. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed - NIH. [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
-
High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. (2017). PubMed. [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
-
Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. (1996). PubMed. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). NIH. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). ResearchGate. [Link]
-
Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. (2026). PubMed. [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. [Link]
-
Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy. (2026). Organic Letters. [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (n.d.). PubMed. [Link]
-
Biarylacetamides: a novel class of late-stage autophagy inhibitors. (n.d.). Taylor & Francis Online. [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate. [Link]
-
On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. (n.d.). MDPI. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). NIH. [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (n.d.). sioc-journal.cn. [Link]
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). NIH. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC - PubMed Central. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery. | Semantic Scholar [semanticscholar.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 10. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Abstract
This document provides detailed analytical methods for the quantitative determination of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, a key heterocyclic compound relevant in pharmaceutical development and chemical synthesis. Recognizing the diverse analytical needs of researchers, we present two robust, validated protocols. The primary method utilizes Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), suitable for routine quality control, purity assessment, and content uniformity testing of the drug substance. A secondary, high-sensitivity method employing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with chemical derivatization is described for trace-level quantification in complex matrices. The causality behind experimental choices, from mobile phase composition to derivatization chemistry, is thoroughly explained to empower scientists to adapt and troubleshoot these methods effectively. All protocols are designed to meet the rigorous standards of international regulatory guidelines.
Principles of Analysis
The accurate quantification of this compound presents a distinct analytical challenge due to its physicochemical properties. The molecule's structure comprises a polar carboxylic acid group and a moderately hydrophobic brominated pyrazole ring system. This amphiphilic nature requires careful consideration for chromatographic retention and detection.
-
Analyte Characteristics:
-
Acidic Nature: The propanoic acid moiety (pKa estimated ~4.5-5.0) dictates that the compound's charge state is highly dependent on pH. For reversed-phase chromatography, suppressing the ionization of the carboxyl group by maintaining a low mobile phase pH is critical to achieve adequate retention on non-polar stationary phases[1].
-
UV Absorbance: The pyrazole ring is the primary chromophore. Studies on pyrazole and its derivatives show a strong π-π* electronic transition in the far UV region, with an absorbance maximum typically between 203-210 nm and negligible absorbance above 240 nm[2][3]. This necessitates the use of a low detection wavelength for HPLC-UV analysis to ensure high sensitivity.
-
-
Method Selection Rationale:
-
RP-HPLC-UV: This is the workhorse method for pharmaceutical analysis due to its robustness, cost-effectiveness, and widespread availability[4]. By using an acidic mobile phase and a C18 stationary phase, we can reliably retain and quantify the analyte for applications such as bulk substance assay and impurity profiling.
-
UPLC-MS/MS with Derivatization: For bioanalytical studies or trace impurity detection, higher sensitivity and specificity are required. The native compound may exhibit poor ionization efficiency in mass spectrometry. Chemical derivatization of the carboxylic acid group with a reagent like 3-nitrophenylhydrazine (3-NPH) offers a dual advantage: it enhances retention on reversed-phase columns and introduces a readily ionizable tag, significantly boosting signal intensity in negative-ion mode electrospray ionization (ESI)[5][6].
-
Method 1: Quantification by RP-HPLC with UV Detection
This protocol is optimized for the analysis of this compound as a pure substance or in a simple formulation matrix.
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvents:
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Water, HPLC grade (e.g., Milli-Q® or equivalent)
-
-
Reagents:
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Phosphoric acid (H₃PO₄), ~85%, analytical grade
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
pH meter
-
Sonicator bath
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector
-
HPLC column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®, Phenomenex Luna®)
-
Syringe filters, 0.45 µm PVDF or Nylon
-
Solution Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with concentrated phosphoric acid. Filter through a 0.45 µm membrane.
-
Expert Insight: A pH of 3.0 is well below the estimated pKa of the analyte, ensuring it is in its neutral, protonated form, which maximizes retention on a C18 column[1]. Phosphate buffer is chosen for its excellent buffering capacity in this pH range and UV transparency at low wavelengths.
-
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution[7].
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the Diluent.
Sample Preparation (Drug Substance)
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add approximately 15 mL of Diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly. This yields a nominal concentration of 1.0 mg/mL.
-
Perform a further 1:20 dilution by pipetting 1.0 mL of this solution into a 20 mL volumetric flask and diluting to volume with Diluent to achieve a target concentration of 50 µg/mL.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis[8].
Instrumental Protocol
| Parameter | Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Causality: The isocratic elution provides a simple and robust method for routine analysis. A 30% acetonitrile starting condition is a prudent choice for a moderately polar compound. The column temperature is controlled to ensure retention time stability. Detection is set at 210 nm to align with the pyrazole chromophore's absorbance maximum, maximizing sensitivity[2][3].
Experimental Workflow: RP-HPLC-UV Method
Caption: Workflow for quantification by RP-HPLC-UV.
Method 2: Quantification by UPLC-MS/MS with Derivatization
This method is designed for high-sensitivity applications, such as pharmacokinetic studies or trace-level impurity analysis, where the analyte concentration is low and the sample matrix is complex.
Materials and Reagents
-
Analyte & Solvents: As listed in Section 2.1.
-
Derivatization Reagents:
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride
-
Pyridine, anhydrous
-
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., D₄-2-(4-bromo-1H-pyrazol-1-yl)propanoic acid) is highly recommended. If unavailable, a structurally similar carboxylic acid can be used.
-
Equipment:
-
As listed in Section 2.1.
-
UPLC-MS/MS system (e.g., Waters ACQUITY with Xevo TQ-S, Sciex Triple Quad™)
-
UPLC column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18)
-
Heating block or oven
-
Solution Preparation
-
Derivatization Reagent Solution: Prepare fresh daily.
-
3-NPH Solution: 50 mM 3-NPH in 50% Methanol/Water.
-
EDC Solution: 30 mM EDC in 50% Methanol/Water.
-
-
Pyridine Solution: 1.5% Pyridine in 50% Methanol/Water.
-
Expert Insight: These concentrations are optimized for efficient derivatization of carboxylic acids. EDC acts as a coupling agent to activate the carboxyl group, facilitating its reaction with 3-NPH. Pyridine serves as a catalyst[9].
-
Derivatization and Sample Preparation Protocol
-
To 50 µL of sample (or standard solution), add 50 µL of Internal Standard solution.
-
Add 50 µL of the 3-NPH Solution .
-
Add 50 µL of the EDC Solution .
-
Vortex briefly to mix.
-
Incubate the mixture at 60 °C for 30 minutes.
-
Cool the reaction vial to room temperature.
-
Add 200 µL of 90:10 Water:Acetonitrile containing 0.1% formic acid to stop the reaction and prepare for injection.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a UPLC vial.
Instrumental Protocol
| Parameter | Setting |
| UPLC Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B (0-0.5 min), 10-95% B (0.5-3.0 min), 95% B (3.0-3.5 min), 95-10% B (3.5-3.6 min), 10% B (3.6-5.0 min) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of derivatized standardAnalyte: Q1 (Precursor Ion) → Q3 (Product Ion)Internal Standard: Q1 (Precursor Ion) → Q3 (Product Ion) |
Causality: The derivatization adds a non-polar nitrophenyl group, increasing the hydrophobicity of the analyte and allowing for strong retention and gradient elution on a C18 column[10]. Negative mode ESI is chosen because the derivative contains an acidic proton on the hydrazine moiety, which is readily lost to form a stable [M-H]⁻ ion, providing a strong precursor signal for MS/MS analysis.
Experimental Workflow: UPLC-MS/MS Method
Caption: Workflow for quantification by UPLC-MS/MS.
Method Validation
Both analytical procedures must be validated to demonstrate their suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1)[4][11]. The validation should assess the parameters outlined below.
| Validation Parameter | HPLC-UV Method (Example Criteria) | UPLC-MS/MS Method (Example Criteria) |
| Specificity | Peak purity index > 0.999. Baseline resolution from impurities. | No interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | r² ≥ 0.999 over the range of 1-100 µg/mL. | r² ≥ 0.995 over the range of 0.1-1000 ng/mL. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. | 85.0% - 115.0% recovery at three concentration levels. |
| Precision (RSD%) | Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% | Repeatability (n=6): ≤ 15%Intermediate Precision: ≤ 15% |
| LOD | S/N ratio ≥ 3 (e.g., ~0.3 µg/mL) | S/N ratio ≥ 3 (e.g., ~0.05 ng/mL) |
| LOQ | S/N ratio ≥ 10 (e.g., ~1.0 µg/mL) | S/N ratio ≥ 10 (e.g., ~0.1 ng/mL) |
| Robustness | %RSD ≤ 2.0% for small variations in pH, % organic, and flow rate. | Consistent performance with minor variations in mobile phase and temperature. |
Self-Validation: The execution of this validation protocol provides a self-validating system. If the experimental results meet or exceed the pre-defined acceptance criteria in the table, the method is confirmed to be trustworthy, accurate, and precise for its intended application.
Conclusion
Two distinct, robust, and scientifically-grounded methods for the quantification of this compound have been presented. The RP-HPLC-UV method is ideal for routine, high-concentration assays required in a quality control environment. For applications demanding superior sensitivity and selectivity, particularly in complex biological matrices, the UPLC-MS/MS method with 3-NPH derivatization provides a powerful and reliable solution. The successful validation of these methods according to ICH guidelines will ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Dolan, J. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell Scientific Instrument Co., Ltd. [Link]
-
Márquez-Lázaro, A., et al. (2020). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Belharet, M., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances. [Link]
-
National Institute of Standards and Technology. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. National Center for Biotechnology Information. [Link]
-
Han, J., et al. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
-
Sartorius. (n.d.). Sample Preparation. [Link]
-
ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products. [Link]
-
ResearchGate. (2014). (PDF) Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and fluorescence emission of pyrazoline derivatives 1a – 1d in acetonitrile solvent. [Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
PubMed Central. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]
-
ACS Publications. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry. [Link]
-
PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). [Link]
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sartorius.com [sartorius.com]
- 9. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. lcms.labrulez.com [lcms.labrulez.com]
Application Notes and Protocols for 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid in Organic Synthesis
Introduction: A Versatile Building Block for Modern Drug Discovery
Substituted pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1] The strategic functionalization of the pyrazole ring is paramount in modulating the pharmacological properties of these compounds. 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid emerges as a particularly valuable building block for drug discovery and development. Its unique trifunctional nature—a reactive bromine atom at the C4 position, a carboxylic acid moiety for further derivatization or to influence physicochemical properties, and the pyrazole ring itself—offers a powerful platform for the synthesis of complex molecular architectures.
The bromine atom serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents. This capability is crucial for exploring the structure-activity relationships (SAR) of novel drug candidates. The propanoic acid side chain provides a vector for amide bond formation, esterification, or can remain as a free acid to interact with biological targets or enhance solubility. This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on practical, field-proven protocols for its utilization in key synthetic transformations.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, DMSO, and DMF. Sparingly soluble in water. |
| Storage | Store in a cool, dry place away from light. For long-term storage, keep at -20°C. |
Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound
The synthesis of the title compound can be achieved through a Michael addition of 4-bromo-1H-pyrazole to an acrylate ester, followed by hydrolysis. This approach is analogous to the initial steps described in the synthesis of intermediates for the JAK inhibitor, Ruxolitinib.[2]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl acrylate (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate.
Step 2: Synthesis of this compound
-
Dissolve the ethyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture to remove the THF.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent on the pyrazole ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries. However, the presence of the free carboxylic acid can sometimes interfere with the catalytic cycle.[3] This can be due to solubility issues or coordination of the carboxylate to the palladium center. To mitigate these challenges, two general strategies can be employed:
-
Direct Coupling with the Free Acid: This approach is more step-economical but may require careful optimization of the base and solvent system to ensure both the substrate and reagents are sufficiently soluble and the catalyst remains active. An excess of a mild inorganic base is often necessary to deprotonate the carboxylic acid and facilitate the reaction.
-
Coupling with a Protected Ester: Protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) can lead to more robust and reproducible reaction outcomes. The ester can be readily hydrolyzed post-coupling to reveal the free acid.
Below are detailed protocols for key cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the arylation and heteroarylation of the pyrazole core.[4]
Caption: General scheme for the Suzuki-Miyaura coupling.
Protocol 2A: Suzuki-Miyaura Coupling with the Free Acid
-
To a reaction vessel, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2B: Suzuki-Miyaura Coupling with the Ethyl Ester
-
Follow the procedure in Protocol 2A, using ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq) and potassium carbonate (2.0 eq).
-
After cooling the reaction, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the resulting ester by column chromatography.
-
Hydrolyze the ester as described in Protocol 1, Step 2, to obtain the final carboxylic acid product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C4 position.[5][6]
Caption: General scheme for the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination (using the ethyl ester)
Note: The use of a strong base like NaOtBu is generally incompatible with a free carboxylic acid. Therefore, the ester form of the substrate is highly recommended.
-
In a glovebox, add ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq), the amine (1.2 eq), a suitable palladium precatalyst (e.g., G3-XPhos, 0.02 eq), and sodium tert-butoxide (1.4 eq) to a reaction vial.
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
The resulting ester can be hydrolyzed to the carboxylic acid if desired.
Sonogashira and Heck Couplings: C-C Bond Formation with Alkynes and Alkenes
The Sonogashira[7][8] and Heck[9] reactions provide access to alkynylated and alkenylated pyrazole derivatives, respectively. For these reactions, the ester-protected substrate is generally preferred to avoid potential side reactions.
Protocol 4: Sonogashira Coupling (using the ethyl ester)
-
To a reaction vessel, add ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.06 eq), and the terminal alkyne (1.5 eq).
-
Purge the vessel with an inert gas.
-
Add anhydrous, degassed triethylamine and DMF.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 5: Heck Coupling (using the ethyl ester)
-
To a reaction vessel, add ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq), Pd(OAc)₂ (0.05 eq), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq).
-
Add the alkene (1.5 eq) and a polar aprotic solvent such as DMF or NMP.
-
Purge with an inert gas and heat to 80-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Case Study: A Building Block for JAK Inhibitors
The 4-bromo-1H-pyrazol-1-yl moiety is a key structural feature in the synthesis of Ruxolitinib, a Janus kinase (JAK) inhibitor. While the direct precursor in the industrial synthesis is a propionitrile derivative, this compound serves as a close and synthetically accessible analogue. The core strategy involves a Suzuki-Miyaura coupling to introduce the pyrrolo[2,3-d]pyrimidine scaffold.
Caption: Synthetic approach to Ruxolitinib analogues.
This synthetic strategy highlights the utility of this compound and its derivatives as advanced intermediates in the synthesis of complex, biologically active molecules. The ability to perform a late-stage cross-coupling reaction allows for the rapid generation of analogues for SAR studies.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis, particularly for applications in drug discovery. Its trifunctional nature provides multiple avenues for diversification, with the C4-bromo position being especially amenable to a wide range of palladium-catalyzed cross-coupling reactions. While the presence of the free carboxylic acid can present challenges, these can be overcome through careful reaction optimization or by employing a straightforward protection-deprotection strategy. The protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this powerful synthetic intermediate in their programs.
References
-
Forgione, P., Bilodeau, F. et al. (n.d.). Decarboxylative cross-coupling. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Various Authors. (2023). Carboxylic acid and Cross Coupling reactions. Reddit. Retrieved from [Link]
- Wang, C., et al. (2016). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry, 14(30), 7333-7336.
- Campisciano, V., et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Wang, D., et al. (2019). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: An alternative strategy to access thioesters.
-
Various Authors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Krasavin, M., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(22), 5432.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Various Authors. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Handy, S. T., et al. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 46(45), 7755-7758.
- Singh, A., & Sharma, U. (2015). Heck Reaction—State of the Art.
- Behrouzi, Z., et al. (2023).
- Sharma, G., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(48), 30149-30170.
- Kamal, A., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Molecules, 22(4), 624.
- Wang, Z., et al. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society, 142(9), 4124-4129.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(11), 3629-3636.
- Fernandes, C. A. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
- Aydemir, M., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(9), 13835-13847.
- Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7360.
- Szostak, M., et al. (2017). Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage. Organic Letters, 19(13), 3596-3599.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7658-7704.
- Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5871.
- Al-Ostath, A., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(23), 7249.
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
Application Note & Protocol: A Scalable Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Abstract
This document provides a comprehensive guide for the multi-gram, scale-up synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, a valuable heterocyclic building block in pharmaceutical development. Pyrazole derivatives are core scaffolds in numerous clinically significant molecules, making robust and scalable synthetic routes to key intermediates essential.[1][2] This guide details a reliable two-step sequence commencing with the bromination of 1H-pyrazole to yield 4-bromopyrazole, followed by a regioselective N-alkylation and subsequent saponification. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, critical process parameters, and rigorous safety protocols required for successful and safe scale-up. All procedures have been designed to be self-validating through the inclusion of in-process controls and characterization checkpoints.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are considered "privileged structures" in medicinal chemistry.[3] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors allow them to bind to a wide range of biological targets. Consequently, the pyrazole nucleus is found in numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2]
The target molecule, this compound, incorporates three key features: the stable pyrazole core, a propanoic acid side chain for further amide coupling or derivatization, and a bromine atom at the C4 position. This bromine serves as a versatile synthetic handle for introducing further molecular complexity via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions.[4] A reliable, large-scale supply of this intermediate is therefore a critical enabling step for drug discovery programs. This application note presents a validated, scalable, and safe pathway to this key synthetic intermediate.
Overall Synthetic Strategy
The synthesis is executed in a three-step sequence starting from commercially available 1H-pyrazole. The strategy is designed for efficiency and scalability, prioritizing the use of readily available reagents and straightforward purification techniques.
Figure 1: Overall workflow for the synthesis of the target compound.
Part I: Synthesis of 4-Bromopyrazole (Intermediate 1)
Principle & Rationale: The first step involves the electrophilic bromination of the pyrazole ring. Pyrazole is an electron-rich heterocycle, susceptible to electrophilic substitution. The C4 position is the most electronically and sterically favored site for substitution. While various brominating agents exist, elemental bromine in a mild acidic medium like acetic acid provides a cost-effective and high-yielding method suitable for large-scale production.[5] The acid serves to activate the bromine and facilitate the reaction.
Protocol 1: Gram-Scale Synthesis of 4-Bromopyrazole
Materials & Equipment:
-
1H-Pyrazole (1.0 eq)
-
Bromine (1.05 eq)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃) solution, 10% (w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Ice-water bath
Procedure:
-
Charge a three-neck round-bottom flask with 1H-pyrazole (e.g., 68.0 g, 1.0 mol) and glacial acetic acid (500 mL).
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Slowly add bromine (167.8 g, 1.05 mol) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitor reaction completion by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a stirred solution of 10% sodium thiosulfate (1 L) to quench excess bromine.
-
Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH reaches ~7-8. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 4-bromopyrazole as a white to pale yellow crystalline solid.[5]
Expected Outcome:
-
Yield: 85-95%
-
Appearance: White to pale yellow solid
-
Melting Point: 93-96 °C[6]
Part II: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (Intermediate 2)
Principle & Rationale: This step is a nucleophilic substitution (N-alkylation). The pyrazole N-H proton is weakly acidic and must be removed by a strong, non-nucleophilic base to form the pyrazolide anion, a potent nucleophile. Sodium hydride (NaH), typically as a 60% dispersion in mineral oil, is the base of choice for this transformation due to its high reactivity and the irreversible nature of the deprotonation (liberating H₂ gas).[7] Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are required to solvate the resulting anion and prevent quenching of the base.[8] The subsequent addition of the electrophile, ethyl 2-bromopropionate, results in the formation of the C-N bond.
Safety Directive: Handling Sodium Hydride (NaH)
Sodium hydride is a highly water-reactive and flammable solid.[8][9] In contact with water, it liberates hydrogen gas, which can ignite spontaneously.[10][11]
-
Handling: All manipulations must be performed under an inert atmosphere (Nitrogen or Argon), preferably in a glovebox or using Schlenk techniques.[8]
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles or face shield, and nitrile or neoprene gloves are mandatory.[8]
-
Quenching: Never quench NaH directly with water. Small residual amounts can be quenched by the slow, controlled addition of isopropanol, followed by methanol, and then carefully by water. For spills, cover with dry sand or Class D fire extinguisher powder; DO NOT USE WATER .[10]
Protocol 2: N-Alkylation with Ethyl 2-bromopropionate
Materials & Equipment:
-
4-Bromopyrazole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl 2-bromopropionate (1.1 eq)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether or MTBE
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Set up a dry three-neck flask under a positive pressure of nitrogen. Add 4-bromopyrazole (e.g., 147 g, 1.0 mol) and anhydrous DMF (1.5 L).
-
Cool the solution to 0 °C in an ice-water bath.
-
In small portions, carefully add sodium hydride (60% dispersion, 48 g, 1.2 mol) to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and maintain the inert atmosphere.
-
Stir the resulting suspension at 0 °C for 1 hour after the addition is complete.
-
Slowly add ethyl 2-bromopropionate (199 g, 1.1 mol) dropwise, keeping the internal temperature below 10 °C. Caution: Ethyl 2-bromopropionate is a corrosive lachrymator and should be handled in a fume hood.[12][13]
-
After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting 4-bromopyrazole is consumed.
-
Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water (2 L) and extract with diethyl ether or MTBE (3 x 800 mL).
-
Combine the organic layers, wash with brine (2 x 500 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, a viscous oil, can be purified by vacuum distillation or flash column chromatography on silica gel.
Part III: Saponification to Final Product
Principle & Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system is a standard and effective method. LiOH is often preferred as it can minimize side reactions in some substrates. The reaction is driven to completion, and the final product is isolated by acidic workup, which protonates the carboxylate salt, causing the free acid to precipitate from the aqueous solution.
Protocol 3: Ester Hydrolysis
Materials & Equipment:
-
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq)
-
Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
Hydrochloric Acid (HCl), 2M
-
Standard laboratory glassware for reaction, filtration, and drying.
Procedure:
-
Dissolve the ester intermediate (e.g., 247 g, 1.0 mol) in a mixture of THF (1.5 L) and water (500 mL).
-
Add LiOH·H₂O (84 g, 2.0 mol) to the solution and stir vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting ester is consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water (1 L) and wash with MTBE (2 x 500 mL) to remove any non-polar impurities.
-
Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate will form.
-
Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration, wash the filter cake with cold deionized water, and dry under vacuum at 40-50 °C to a constant weight.
Data Summary & Characterization
| Step | Product | Starting Material (Mass) | Product (Mass) | Molar Yield (%) | Purity (HPLC) |
| 1 | 4-Bromopyrazole | 68.0 g | 132.3 g | 90% | >98% |
| 2 | Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate | 147.0 g | 222.3 g | 90% | >95% |
| 3 | This compound | 247.0 g | 208.0 g | 95% | >99% |
Final Product Characterization:
-
Appearance: White crystalline solid.
-
¹H NMR, ¹³C NMR, MS: Conforms to the structure of this compound.
Process Safety & Scale-Up Considerations
Scaling chemical synthesis introduces challenges related to thermal management, reagent addition rates, and safety. The following parameters are critical for this process.
Figure 2: Interdependencies of Critical Process Parameters (CPPs).
-
Thermal Management: The bromination and, more critically, the NaH deprotonation and subsequent quenching are exothermic. For larger scales, a jacketed reactor with efficient cooling is essential to maintain the specified temperature ranges.
-
Gas Evolution: The use of NaH liberates stoichiometric amounts of hydrogen gas. The reactor must be vented to a safe area, and the rate of addition must be controlled to prevent dangerous pressure buildup.
-
Waste Disposal: Aqueous waste streams should be neutralized before disposal. Organic waste containing DMF should be collected for incineration. Unquenched NaH is a hazardous waste and must be disposed of according to institutional and local regulations.[14]
References
-
Sodium Hydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. [Available at: [Link]]
-
Hazard Summary: Sodium Hydride. New Jersey Department of Health. [Available at: [Link]]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Available at: [Link]]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Available at: [Link]]
-
Gaikwad, D., et al. (2025). Large-scale synthesis of 1H-pyrazole. ResearchGate. [Available at: [Link]]
-
Haz-Map. (n.d.). Ethyl 2-bromopropionate. [Available at: [Link]]
-
Clemson University. (n.d.). Standard Operating Procedure: Sodium Hydride. [Available at: [Link]]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Available at: [Link]]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-bromopropionate. PubChem Compound Database. [Available at: [Link]]
-
Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6508. [Available at: [Link]]
-
Gomaa, A. A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Available at: [Link]]
-
Alam, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4725. [Available at: [Link]]
-
Kumar, A., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 12(4), 1-20. [Available at: [Link]]
- Google Patents. (2016). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
-
Gevorgyan, A., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. The Journal of Organic Chemistry, 80(10), 5249-5257. [Available at: [Link]]
-
Hong, J., & Luesch, H. (2021). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. ACS Omega, 6(1), 1-10. [Available at: [Link]]
-
Al-Ghorbani, M., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(11), 3321. [Available at: [Link]]
-
Shchegravina, O., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6248. [Available at: [Link]]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Page loading... [guidechem.com]
- 6. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. nj.gov [nj.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Ethyl 2-bromopropionate - Hazardous Agents | Haz-Map [haz-map.com]
- 13. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. media.clemson.edu [media.clemson.edu]
Application Notes and Protocols for 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid in Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal building block for designing novel therapeutics.[1] Pyrazole-containing drugs have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5] Notably, the pyrazole moiety is a key feature in many kinase inhibitors, such as the FDA-approved drug Ruxolitinib, a potent Janus kinase (JAK) inhibitor.[6][7]
This document provides detailed application notes and protocols for the use of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (CAS No: 51292-42-3)[8], a versatile synthetic intermediate poised for applications in modern drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The presence of a bromine atom at the C4 position of the pyrazole ring offers a valuable handle for further chemical modifications through cross-coupling reactions, while the propanoic acid moiety provides a site for amide bond formation, enabling the construction of diverse chemical libraries.
Potential Medicinal Chemistry Applications
While direct biological activity data for this compound is not extensively published, its structural motifs strongly suggest its utility as a precursor for several classes of bioactive molecules.
Synthesis of Kinase Inhibitors
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][9] The structural similarity of this compound to intermediates used in the synthesis of JAK inhibitors like Ruxolitinib highlights its potential in this area.[6] The propanoic acid group can be readily converted to a variety of amides, which can interact with key residues in the ATP-binding pocket of kinases. The 4-bromo position can be functionalized to introduce substituents that enhance potency and selectivity.
Conceptual Workflow for Kinase Inhibitor Synthesis
Caption: Workflow for generating and testing a kinase inhibitor library.
Development of Antimicrobial and Antitubercular Agents
Derivatives of pyrazole, such as pyrazolo[1,5-a]pyrimidines, have shown promising antimicrobial and antitubercular activities.[10][11][12] The core structure of this compound can serve as a starting point for the synthesis of these fused heterocyclic systems. The propanoic acid can be cyclized with appropriate reagents to form the pyrimidine ring, and the bromo-substituent allows for further modifications to optimize the antimicrobial spectrum and potency.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to the title compound, based on established organic chemistry principles for N-alkylation of pyrazoles.
Reaction Scheme:
4-bromo-1H-pyrazole + Ethyl 2-bromopropionate -> Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate -> This compound
Materials:
-
4-bromo-1H-pyrazole
-
Ethyl 2-bromopropionate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
-
To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the ester intermediate.
Part B: Hydrolysis to this compound
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Protocol 2: General Procedure for In Vitro Kinase Assay
This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from this compound against a target kinase.[13][14][15]
Materials:
-
Recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[16]
-
ATP solution
-
MgCl₂ solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a multi-well plate, add the kinase and its specific peptide substrate diluted in kinase assay buffer.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and MgCl₂ to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent like the ADP-Glo™ system, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative A | Kinase X | Experimental Value |
| Derivative B | Kinase X | Experimental Value |
| Staurosporine (Control) | Kinase X | Reference Value |
Protocol 3: Cell Viability (MTT/XTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of synthesized compounds on cancer cell lines.[17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[19]
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent[20]
-
Solubilization solution (for MTT assay, e.g., DMSO or a buffered SDS solution)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom plates
Step-by-Step Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[18]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO-treated cells).
-
Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).
-
For MTT Assay: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17] Then, remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.
-
For XTT Assay: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. No solubilization step is required.[18]
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.
Logical Flow of a Drug Discovery Cascade
Caption: A typical drug discovery cascade utilizing the title compound.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemists. Its inherent structural features, including the privileged pyrazole core, a modifiable bromine handle, and a reactive carboxylic acid moiety, make it an ideal starting point for the synthesis of compound libraries targeting a range of diseases. The protocols outlined in this document provide a solid foundation for researchers to synthesize, derivatize, and evaluate the biological activities of novel compounds derived from this promising intermediate. Future work should focus on exploring diverse chemical space through parallel synthesis and high-throughput screening to unlock the full therapeutic potential of this scaffold.
References
- Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. J Med Chem.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
- 2-(4-BROMO-PYRAZOL-1-YL)-PROPIONIC ACID CAS#: 51292-42-3.
- Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents.
- In vitro kinase assay. protocols.io.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Cell Viability Assays. NCBI Bookshelf.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI.
- Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity. Journal of Heterocyclic Chemistry.
- Introduction to XTT assays for cell-viability assessment. Abcam.
- In vitro NLK Kinase Assay. PMC - NIH.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
- In vitro kinase assay. Bio-protocol.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed.
- 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. PubChem.
- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon
- Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI.
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a C
- (PDF) In vitro kinase assay v1.
- (PDF) Guidelines for cell viability assays.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
- MTT assay protocol. Abcam.
- Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols. PMC - PubMed Central.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide Ruxolitinib Impurity. ChemScene.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 7. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)- | C17H19N5O2 | CID 130203785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [bio-protocol.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 20. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
Application Notes and Protocols for the Synthesis of Novel Amides via Coupling of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid with Amines
Abstract
The formation of the amide bond is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active molecules. Pyrazole-containing compounds, in particular, are privileged scaffolds found in numerous approved therapeutics. This guide provides a comprehensive overview and detailed protocols for the coupling of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid with various primary and secondary amines. We delve into the mechanistic underpinnings of common coupling strategies, offer a comparative analysis of widely used reagents, and present step-by-step experimental procedures designed for reproducibility and success. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize novel pyrazole carboxamides with high efficiency and purity.
Introduction: The Significance of Pyrazole Carboxamides
The amide functional group is present in over 25% of all available pharmaceutical drugs, a testament to its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1]
The specific carboxylic acid of interest, this compound, incorporates a pyrazole ring, a five-membered nitrogen heterocycle that is a key feature in many successful drugs due to its diverse biological activities and versatile synthetic handles.[2] The bromo-substituent on the pyrazole ring further serves as a valuable point for diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the generation of extensive chemical libraries from a common intermediate.
This guide focuses on providing robust and well-validated protocols for the critical amide bond forming step, transforming this versatile pyrazole acid into a library of novel amide derivatives.
Mechanistic Foundations of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process requiring high temperatures and the removal of water. To achieve efficient amide bond formation under mild laboratory conditions, the carboxylic acid must first be "activated". This involves converting the carboxyl hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. The two most prevalent strategies for this activation are detailed below.
Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents used to activate carboxylic acids.[3] The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate.[4][5] This intermediate is prone to side reactions, including rearrangement to a stable N-acylurea byproduct or reaction with another carboxylic acid molecule to form an anhydride.[5][6]
To mitigate these side reactions and suppress potential racemization at the chiral center of the propanoic acid, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[7] HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester. The amine then displaces HOBt to yield the desired amide.[8]
Uronium/Guanidinium Salt-Based Coupling (e.g., HATU)
Uronium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most efficient coupling reagents available.[9] Their high reactivity stems from the incorporation of a 1-hydroxy-7-azabenzotriazole (HOAt) moiety within the structure.[10][11]
In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[10] This active ester is then rapidly acylated by the amine to form the amide bond. The pyridine nitrogen in the HOAt moiety is believed to accelerate the final step through a base-catalysis effect, contributing to HATU's high efficiency and low racemization rates.[10]
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, electronic properties, cost, and ease of byproduct removal. Below is a comparison of common reagents suitable for the title transformation.
| Reagent/System | Strengths | Weaknesses | Typical Base | Byproduct Removal |
| EDC / HOBt | Cost-effective; water-soluble urea byproduct is easily removed with aqueous workup.[7] | Slower reaction times; risk of N-acylurea side product; HOBt has explosive properties when dry. | DIPEA, TEA, NMM | Aqueous wash. |
| HATU | Very fast and highly efficient, even with hindered substrates; low racemization.[9][12] | High cost; byproduct removal requires chromatography. | DIPEA, 2,4,6-Collidine | Chromatography. |
| PyBOP | Efficient; good for sterically hindered couplings; byproduct is carcinogenic HMPA.[7] | Forms carcinogenic hexamethylphosphoramide (HMPA) byproduct. | DIPEA, TEA | Chromatography. |
| SOCl₂ / (COCl)₂ | Inexpensive and effective for robust substrates; generates a highly reactive acid chloride. | Harsh conditions (reflux); not suitable for sensitive functional groups; generates HCl gas.[13] | Pyridine, TEA | Evaporation, aqueous quench. |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure using EDC/HOBt
This protocol is a reliable starting point for coupling this compound with a range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous DMF or DCM (sufficient to make a ~0.1 M solution)
-
Standard workup reagents (Water, 1N HCl, sat. aq. NaHCO₃, Brine, Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[8]
-
Dissolve the mixture in anhydrous DMF (or DCM).
-
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic phase sequentially with water, 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine.[8] This sequence removes the water-soluble urea byproduct, excess amine, unreacted acid, and HOBt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.[12]
Protocol 2: High-Efficiency Procedure using HATU
This protocol is recommended for challenging couplings, such as with sterically hindered or electron-deficient amines, where reaction speed is desired.[14][15]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (sufficient to make a ~0.1 M solution)
-
Standard workup and purification reagents.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.[15]
-
Add DIPEA (3.0 equiv) to the solution and stir for 15-20 minutes at room temperature. This is the "pre-activation" step where the active ester is formed.
-
Add the amine (1.1 equiv) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Reaction Monitoring: Monitor closely by TLC or LC-MS. HATU reactions are often complete within a few hours.[9]
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1. Flash chromatography is typically required to remove tetramethylurea and residual HOAt.
General Experimental Workflow
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Sterically hindered or electron-poor amine.4. Reagents are not anhydrous. | 1. Use fresh, high-quality coupling reagents.2. Ensure adequate base is used to neutralize acid and any HCl salts.3. Switch to a more powerful reagent like HATU. Increase reaction time/temperature.4. Use anhydrous solvents and dry glassware. |
| N-Acylurea Byproduct | (EDC reactions) The O-acylisourea intermediate rearranged before reacting with the amine.[6][16] | Ensure HOBt is added before or with EDC. Run the reaction at a lower temperature (0 °C) initially. |
| Epimerization/Racemization | 1. Over-activation or prolonged reaction time.2. Use of a nucleophilic base (e.g., Pyridine). | 1. Use an additive like HOBt or HOAt.[7]2. Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-Collidine. |
| Difficult Purification | 1. Byproduct (e.g., diisopropylurea from DIC) is co-eluting with the product.[17]2. Amine starting material is difficult to separate from the amide product. | 1. If using DIC, consider switching to EDC for a water-soluble urea byproduct.2. Use an acidic wash (e.g., 1N HCl or cation exchange resin) to remove the basic amine starting material.[18] |
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]
-
Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]
-
Isyn-cat. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. Isyn-cat. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Wikipedia. (n.d.). HATU. Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. [Link]
-
ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]
- Google Patents. (n.d.). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
-
SIOC Journal. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. [Link]
-
National Center for Biotechnology Information. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]
Sources
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nbinno.com [nbinno.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. apexbt.com [apexbt.com]
- 12. growingscience.com [growingscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 16. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Enzymatic Kinetic Resolution of Racemic 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
An Application Guide and Protocol
Introduction: The Imperative for Chiral Purity in Pyrazole-Based Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3] Many of these molecules, including 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, possess a chiral center. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or even contribute to undesirable side effects.[4] Consequently, the development of efficient and scalable methods to access enantiomerically pure compounds is a cornerstone of modern drug development.
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent.[5][6] Among the various approaches, enzymatic kinetic resolution stands out for its exceptional selectivity, mild reaction conditions, and favorable environmental profile.[7] Lipases, particularly Lipase B from Candida antarctica (CALB), are highly effective and robust biocatalysts for these transformations, demonstrating remarkable enantioselectivity and stability in non-aqueous solvents.[8][9]
This application note provides a comprehensive, field-tested protocol for the kinetic resolution of racemic this compound via lipase-catalyzed enantioselective esterification. We will detail the experimental workflow, from the enzymatic reaction and product separation to the analytical techniques required for validation, providing the scientific rationale behind each critical step.
Principle of the Method: Lipase-Catalyzed Enantioselective Esterification
The strategy employed is a kinetic resolution wherein a lipase selectively catalyzes the esterification of one enantiomer of the racemic acid at a much faster rate than the other. The reaction is conducted in a non-polar organic solvent with a simple alcohol serving as the acyl acceptor.
Let's denote the racemic acid as (R/S)-Acid. The lipase, showing a preference for the (S)-enantiomer, will catalyze the following transformation:
(R/S)-Acid + Alcohol --(Lipase, kS >> kR)--> (S)-Ester + (R)-Acid
By terminating the reaction at approximately 50% conversion, we can achieve a mixture containing the (S)-Ester and the unreacted (R)-Acid, both in high enantiomeric excess.[6] These two compounds, having different functional groups (ester vs. carboxylic acid), can then be easily separated using standard chemical techniques like acid-base extraction.
Overall Experimental Workflow
The entire process, from the racemic starting material to the separated, enantiomerically enriched products, is outlined below.
Diagram 1: Workflow for the enzymatic resolution of racemic this compound.
Materials and Reagents
| Material | Supplier | Grade | Notes |
| Racemic this compound | Sigma-Aldrich | ≥98% | The substrate for the resolution. |
| Immobilized Lipase B from Candida antarctica (CALB) | Sigma-Aldrich | Novozym® 435 | The biocatalyst. Store as recommended. |
| Toluene | Fisher Chemical | Anhydrous, ≥99.8% | Reaction solvent. |
| n-Butanol | Acros Organics | ≥99.5% | Acyl acceptor. |
| 4 Å Molecular Sieves | Sigma-Aldrich | Beads | Activated by heating in an oven before use. |
| Ethyl Acetate | VWR Chemicals | HPLC Grade | For work-up and extraction. |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | ACS Reagent, ≥99.7% | For preparing the aqueous base solution. |
| Hydrochloric Acid (HCl) | Fisher Chemical | Certified ACS Plus | 1M solution for acidification. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | Reagent Grade | For drying organic layers. |
| HPLC Grade Hexane/Isopropanol | Fisher Chemical | HPLC Grade | For chiral HPLC mobile phase. |
| Chiral HPLC Column | Phenomenex | Lux® Cellulose-2 | Or equivalent polysaccharide-based column.[10] |
Experimental Protocols
Protocol 1: Enzymatic Esterification
This protocol describes the core biocatalytic step. The reaction should be monitored to achieve a conversion of approximately 50%.
-
Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 4.02 mmol).
-
Addition of Solvent and Reagents: Add anhydrous toluene (20 mL), n-butanol (0.44 mL, 4.82 mmol, 1.2 equivalents), and freshly activated 4 Å molecular sieves (200 mg).
-
Scientist's Note: The use of a non-polar solvent like toluene enhances CALB's esterification activity.[9] Molecular sieves are crucial for removing the water produced during the reaction, which drives the equilibrium towards the ester product and prevents potential hydrolysis or enzyme inhibition.[4]
-
-
Enzyme Addition: Add immobilized CALB (Novozym® 435, 100 mg, 10% w/w of the substrate).
-
Reaction Incubation: Seal the flask and place it in a temperature-controlled shaker or oil bath set to 45 °C. Stir the mixture at 200 RPM.
-
Monitoring the Reaction: Monitor the reaction progress by taking small aliquots (approx. 50 µL) every 4-6 hours. Filter the enzyme beads and analyze the sample by TLC or HPLC to determine the ratio of starting acid to ester product. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the product.[6]
-
Reaction Termination: Once the target conversion is reached (typically 24-48 hours), cool the reaction to room temperature and remove the enzyme by vacuum filtration, washing the enzyme beads with a small amount of ethyl acetate (2 x 5 mL). Combine the filtrates for the work-up procedure.
Protocol 2: Work-up and Separation of Enantiomers
This protocol utilizes a classical acid-base extraction to separate the unreacted (R)-acid from the newly formed (S)-ester.
-
Solvent Evaporation: Combine the filtrates from Protocol 1 and concentrate them under reduced pressure to remove the toluene.
-
Redissolution: Dissolve the resulting oily residue in ethyl acetate (30 mL).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL).
-
Scientist's Note: The carboxylic acid group of the unreacted (R)-acid is deprotonated by the weak base (NaHCO₃) and forms a water-soluble carboxylate salt, which partitions into the aqueous layer. The neutral (S)-ester remains in the organic ethyl acetate layer.
-
-
Isolate the (S)-Ester: Collect the organic layer. Wash it with brine (15 mL), dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-butyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate.
-
Isolate the (R)-Acid: Combine the aqueous layers from step 3 in a beaker and cool in an ice bath. Slowly acidify the solution to pH 2 by adding 1M HCl with stirring. A white precipitate of the (R)-acid should form.
-
Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-(4-bromo-1H-pyrazol-1-yl)propanoic acid.
-
Purification: If necessary, both the crude ester and acid can be purified further by flash column chromatography.
Protocol 3: Chiral HPLC Analysis for e.e. Determination
This protocol provides a starting point for determining the enantiomeric excess (e.e.) of the separated products. Method optimization will be required.
-
Sample Preparation: Prepare stock solutions (approx. 1 mg/mL) of the racemic starting material, the recovered (R)-acid, and the recovered (S)-ester in the HPLC mobile phase.
-
Chromatographic Conditions:
-
Column: Lux® Cellulose-2, 5 µm, 250 x 4.6 mm (or equivalent)
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). The use of polar organic elution modes with ethanol or methanol can also be highly effective for pyrazole derivatives and may lead to shorter run times.[10][11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
-
Analysis Procedure:
-
First, inject the racemic standard to determine the retention times of the two enantiomers.
-
Next, inject the samples of the recovered (R)-acid and the hydrolyzed (S)-ester (hydrolyze a small sample of the ester back to the acid for direct comparison if needed).
-
Integrate the peak areas for each enantiomer in the chromatograms.
-
Data Interpretation and Expected Results
The success of the kinetic resolution is quantified by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the unreacted substrate.
Calculations:
-
Enantiomeric Excess (e.e.) %: (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Conversion (c) %: (e.e._substrate) / (e.e._substrate + e.e._product)
| Parameter | Target Value | Rationale |
| Conversion | ~50% | Provides the optimal balance for achieving high e.e. for both the remaining substrate and the product.[6] |
| e.e. of (R)-Acid | >95% | Indicates high enantioselectivity of the enzyme. |
| e.e. of (S)-Ester | >95% | Confirms the enzyme's preference and the effectiveness of the resolution. |
| Enantioselectivity (E) | High (>50) | The E-value is a measure of the enzyme's ability to discriminate between enantiomers. A high E is desirable. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive enzyme. 2. Water content in the solvent is too high. 3. Incorrect temperature. | 1. Use a fresh batch of enzyme. 2. Ensure the use of anhydrous solvent and freshly activated molecular sieves. 3. Verify the reaction temperature is optimal (try 35-55 °C). |
| Low Enantiomeric Excess (e.e.) | 1. Reaction went past 50% conversion. 2. The chosen enzyme has low selectivity for the substrate. 3. Racemization under reaction conditions. | 1. Monitor the reaction more closely and stop it earlier. 2. Screen other lipases (e.g., from Pseudomonas cepacia or Candida rugosa). 3. Lower the reaction temperature. |
| Poor Separation in Work-up | 1. Incomplete extraction. 2. Emulsion formation. | 1. Perform an additional extraction with NaHCO₃ solution. 2. Add brine to the separatory funnel to help break the emulsion. |
| Poor Resolution on Chiral HPLC | 1. Incorrect mobile phase composition. 2. Inappropriate chiral stationary phase. | 1. Systematically vary the ratio of hexane/isopropanol or switch to an ethanol-based mobile phase.[10] 2. Try a column with a different chiral selector (e.g., amylose-based).[11] |
References
- Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. National Institutes of Health (NIH).
- Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH).
- Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, ACS Publications.
- Siódmiak, T., et al. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. ResearchGate.
- Gong, Y., et al. Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry, ACS Publications.
- Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate.
- Orrenius, C., et al. (1995). ChemInform Abstract: Candida antarctica Lipase B Catalyzed Kinetic Resolutions: Substrate Structure Requirements for the Preparation of Enantiomerically Enriched Secondary Alkanols. ResearchGate.
- Palmans, A. R. A., & Meijer, E. W. (2007). Candida antarctica Lipase B catalysis in organic, polymer and supramolecular chemistry. Eindhoven University of Technology research portal.
- Various Authors. (n.d.). Chiral ester synthesis by transesterification. Organic Chemistry Portal.
- Shvo, Y. (2025). Detection and separation methods for resolution of products of enzymatic reactions. Technium.
- Poulose, A. J., & Meers, P. (2003). Enzymatic esterification process. Google Patents (US6613551B2).
- Landfester, K., & Bechthold, N. (2000). Enzymatic esterification in aqueous miniemulsions. PubMed.
- Gubitz, G., & Schmid, M. G. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC.
- Ahuja, S. (Ed.). (2007). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
- Wikipedia contributors. (n.d.). Kinetic resolution. Wikipedia.
- Pielech-Przybylska, K., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC.
- Patil, S. D., et al. (1995). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Indian Academy of Sciences.
- Various Authors. (2023). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate.
- Alam, M. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. PubMed.
- de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI.
- Stasiewicz, M., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI.
- Ready, J. (n.d.). Kinetic Resolutions. UT Southwestern Medical Center.
- Kawasaki, T., et al. (2022). Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. PubMed.
- Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Szymański, W., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Various Authors. (2014). Protocol for enzyme assays. The Royal Society of Chemistry.
- Bevinakatti, H. S., & Banerji, A. A. (1991). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. ResearchGate.
- Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
- Niphakis, M. J., et al. (2019). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central.
- Khozina, E. A., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
- Mainero, G., et al. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. PubMed Central.
Sources
- 1. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. mdpi.com [mdpi.com]
- 8. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(4-bromo-1H-pyrazol-1-yl)propanoic Acid for Targeted Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, pyrazole-containing compounds have emerged as a "privileged scaffold" due to their unique structural and chemical properties that facilitate potent and selective inhibition.[1][2][3] This guide provides an in-depth look at the strategic application of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid , a versatile building block for synthesizing advanced kinase inhibitors. We will explore the chemical rationale for its use, provide a detailed protocol for its incorporation into a lead compound, and discuss the broader implications for structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is frequently found in approved and clinical-stage drugs, including several blockbuster kinase inhibitors like Ibrutinib and Ruxolitinib.[1] Its utility stems from several key features:
-
Hinge-Binding Motif: The pyrazole scaffold can act as an effective hinge-binder, forming critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[4][5]
-
Structural Rigidity and Versatility: The rigid pyrazole ring helps to orient substituents into specific pockets of the ATP-binding site, minimizing entropic loss upon binding. The scaffold allows for substitution at multiple positions, enabling fine-tuning of inhibitor potency and selectivity.[6]
-
Metabolic Stability: The pyrazole core is generally stable to metabolic degradation, a desirable property for drug candidates.
The specific reagent, This compound , offers two additional strategic advantages. The propanoic acid group provides a ready handle for amide bond formation, a common and robust reaction in medicinal chemistry. Critically, the bromine atom at the 4-position serves as a versatile functional group for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), allowing for the exploration of diverse chemical space to optimize inhibitor properties.[7][8]
Application Focus: Synthesis of a p38 MAP Kinase Inhibitor Intermediate
To illustrate the utility of this compound, we will detail its use in the synthesis of a key intermediate for a p38 MAP kinase inhibitor. Overproduction of cytokines driven by p38 kinase is implicated in a wide array of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a significant therapeutic target.[9]
The core reaction is an amide coupling between the carboxylic acid of our title compound and an appropriate amine partner. This forms a stable amide linker, a common structural motif in many kinase inhibitors that often forms additional hydrogen bonds within the kinase active site.[4]
Synthetic Workflow Overview
The following diagram outlines the key transformation: the coupling of this compound with a generic amine (R-NH2) to form the target amide. This reaction is central to building the final inhibitor scaffold.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Welcome to the technical support center for the purification of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we address common challenges encountered during the isolation and purification of this valuable pyrazole intermediate from a typical reaction mixture. Our approach is rooted in fundamental chemical principles and validated by field-tested methodologies to ensure you can achieve the desired purity for your downstream applications.
Understanding the Chemistry of Purification
The successful purification of this compound hinges on exploiting the physicochemical differences between the target molecule and the impurities present in the crude reaction mixture. A typical synthesis, often involving a Michael addition of 4-bromo-1H-pyrazole to an acrylic acid derivative followed by hydrolysis, will likely contain a mixture of the desired product, unreacted starting materials, catalysts, and inorganic salts from the workup.
Our target molecule possesses a carboxylic acid group, which is key to a highly effective purification strategy: acid-base extraction. The acidic proton of the carboxyl group can be readily removed by a mild base to form a water-soluble carboxylate salt. This allows for the separation of the desired product from non-acidic organic impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My crude product is an oily residue and I'm not sure how to proceed with purification. What is the first step?
A1: An oily crude product is common and often indicates the presence of residual solvents or impurities that are depressing the melting point of your product. The first and most effective step is typically a liquid-liquid extraction based on the acidic nature of your target compound. By dissolving the crude oil in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate), you can selectively convert your carboxylic acid product into its water-soluble salt, thereby separating it from non-acidic impurities that remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.
Q2: After acid-base extraction, my recovered product is still showing impurities by TLC/LC-MS. What are the likely culprits and how do I remove them?
A2: If impurities persist after extraction, they are likely either other acidic compounds or neutral compounds that have some aqueous solubility. Common impurities could include:
-
Unreacted 4-bromo-1H-pyrazole: While not acidic, it can have some solubility in the aqueous phase.
-
Hydrolyzed byproducts of the starting materials: Depending on the specific reagents used.
To address this, consider the following:
-
Crystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. Given the likely moderate polarity of your product, you might explore solvent systems such as ethyl acetate/hexanes, acetone/water, or isopropanol/water.
-
Silica Gel Chromatography: If crystallization is ineffective or if you have multiple impurities, column chromatography is the next logical step. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one should effectively separate your product from less polar impurities. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
Q3: My purified product has a persistent yellow or brown color. How can I decolorize it?
A3: Color impurities are often highly conjugated organic molecules present in trace amounts. Here are two effective methods for decolorization:
-
Activated Carbon Treatment: Dissolve your product in a suitable solvent. Add a small amount of activated carbon (charcoal), heat the suspension gently for a short period, and then filter the hot solution through a pad of celite. The activated carbon will adsorb the colored impurities. Be aware that it can also adsorb some of your product, so use it sparingly.
-
Crystallization: Often, the colored impurity is more soluble in the crystallization solvent than your product and will remain in the mother liquor.
Q4: I am losing a significant amount of product during the purification process. What are the potential causes and how can I improve my yield?
A4: Product loss can occur at several stages. Here's how to troubleshoot:
-
Incomplete Extraction: During the acid-base extraction, ensure you are using a sufficient volume of the basic solution and performing multiple extractions (e.g., 3 times) to fully transfer the carboxylate salt to the aqueous phase.
-
Premature Precipitation: When acidifying the aqueous layer to precipitate your product, do so slowly and with cooling in an ice bath to encourage the formation of larger crystals that are easier to filter.
-
Solubility in Crystallization Solvent: Your product may be too soluble in the chosen crystallization solvent. If you suspect this, try to cool the crystallization mixture to a lower temperature or partially evaporate the solvent to induce further precipitation.
-
Adsorption on Silica Gel: During chromatography, carboxylic acids can sometimes streak or irreversibly bind to the silica. As mentioned, adding a small amount of a volatile acid like acetic acid to your eluent can mitigate this.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is the recommended first step for purifying the crude reaction mixture.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate.
-
Separation of Layers: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.
-
Back-Washing (Optional): To remove any basic impurities that may have been extracted into the aqueous layer, wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., EtOAc). Discard this organic wash.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a 1M hydrochloric acid (HCl) solution dropwise while stirring until the pH of the solution is approximately 2-3 (test with pH paper). A precipitate of your product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Crystallization
This protocol is suitable for further purifying the solid obtained from the acid-base extraction.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of your product and test its solubility in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, acetone/water). The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In a flask, add the solid product and the minimum amount of the chosen hot solvent or solvent system to achieve complete dissolution.
-
Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath or refrigerator to maximize crystal growth.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | 85-95% | High capacity, removes non-acidic impurities effectively. | Does not remove other acidic impurities. |
| Crystallization | >98% | Excellent for removing small amounts of impurities, can improve crystal morphology. | Requires careful solvent selection, can lead to yield loss. |
| Silica Gel Chromatography | >99% | Highly effective for separating compounds with different polarities. | Lower capacity, more time-consuming, requires more solvent. |
Visualizations
Purification Workflow Diagram
Caption: Phase separation during acid-base extraction.
References
-
General Principles of Organic Compound Purification: Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
-
Synthesis of Pyrazole Derivatives: A comprehensive overview of synthetic routes that informs potential impurities. Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Keto Esters to Pyrazoles: A Quick and General Regioselective Synthesis. Chemical Reviews, 111(11), 6984-7034. [Link]
-
Acid-Base Extraction Theory and Practice: An authoritative source on the principles of acid-base extraction. Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]
-
Crystallization as a Purification Technique: A foundational text on the theory and practice of crystallization. Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. [Link]
-
Chromatography for Purification: A guide to the principles and practice of column chromatography. Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
Technical Support Center: 2-(4-bromo-1H-pyrazol-1-yl)propanoic Acid Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. We will delve into the mechanistic origins of these impurities, provide actionable troubleshooting advice, and outline robust analytical and purification protocols to ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and industrially relevant pathway is a two-step process:
-
N-Alkylation: Reaction of 4-bromo-1H-pyrazole with an ethyl 2-halopropanoate (typically ethyl 2-bromopropionate) in the presence of a base.
-
Saponification (Ester Hydrolysis): Hydrolysis of the resulting ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate intermediate to the final carboxylic acid product using an aqueous base, followed by acidic workup.
Q2: What is the most critical impurity to control during this synthesis?
A2: The formation of the N2-alkylation regioisomer, 2-(4-bromo-2H-pyrazol-2-yl)propanoic acid, is the most significant challenge. N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers which can be difficult to separate due to similar physical properties.[1][2][3] Controlling the regioselectivity during the N-alkylation step is paramount for a clean product profile.[4][5]
Q3: Why is alkaline hydrolysis preferred over acidic hydrolysis for the final step?
A3: Alkaline hydrolysis (saponification) is generally preferred because it is an irreversible reaction that goes to completion.[6][7] This ensures a complete conversion of the ester intermediate to the carboxylate salt. Acid-catalyzed hydrolysis, conversely, is a reversible equilibrium process, which can lead to incomplete conversion and a mixture of ester and acid in the final product.[6][8][9]
Synthesis Pathway and Impurity Formation
The following diagram illustrates the key reaction steps and the points at which major impurities are generated.
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-bromo-1H-pyrazol-1-yl)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during this synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, improve yield and purity, and confidently address any issues that may arise.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical synthetic strategy involves a two-step process:
-
N-alkylation: Reaction of 4-bromo-1H-pyrazole with an alkyl 2-halopropanoate, typically ethyl 2-bromopropanoate, in the presence of a base.
-
Hydrolysis: Subsequent hydrolysis of the resulting ester, ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate, to the desired carboxylic acid.
Q2: What are the primary challenges in the N-alkylation of 4-bromo-1H-pyrazole?
A2: The main challenges are achieving high yields and avoiding side reactions. Incomplete reactions leading to low yields are a common issue. This can be due to suboptimal reaction conditions, such as the choice of base, solvent, and temperature, or the reactivity of the starting materials.[1]
Q3: Can the N-alkylation of 4-bromo-1H-pyrazole lead to regioisomers?
A3: For 4-bromo-1H-pyrazole, the two nitrogen atoms are chemically equivalent due to the symmetry of the molecule. Therefore, N-alkylation will result in a single regioisomer, simplifying the purification process. However, for unsymmetrical pyrazoles, controlling regioselectivity is a significant challenge.[1]
Q4: What factors are critical for a successful hydrolysis step?
A4: The key to a successful hydrolysis is ensuring complete conversion of the ester to the carboxylic acid without promoting side reactions like decarboxylation or degradation of the pyrazole ring. The choice of acid or base for hydrolysis and the reaction temperature are crucial parameters to control.
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted troubleshooting guide to address specific problems you may encounter during the synthesis.
Low or No Yield of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (N-Alkylation Step)
Problem: After running the N-alkylation reaction, TLC or LC-MS analysis shows a significant amount of unreacted 4-bromo-1H-pyrazole.
| Potential Cause | Troubleshooting Recommendation & Rationale |
| Insufficient Base Strength or Solubility | The base is crucial for deprotonating the pyrazole, making it nucleophilic. If using a weak or sparingly soluble base like potassium carbonate, the reaction may be slow or incomplete. Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Alternatively, using a more soluble base like cesium carbonate can be effective.[2] Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with potassium carbonate can also enhance the reaction rate. |
| Inappropriate Solvent | The solvent polarity plays a significant role in the reaction rate. Non-polar solvents may not sufficiently dissolve the reactants. Solution: Employ polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are known to accelerate N-alkylation reactions.[1] |
| Low Reaction Temperature | The reaction may have a high activation energy, requiring thermal input to proceed at a reasonable rate. Solution: Increase the reaction temperature. For reactions in DMF or DMSO, temperatures between 80-100 °C are often effective. Microwave irradiation can also be used to significantly shorten reaction times.[2] |
| Poor Quality of Reagents | The presence of moisture can quench strong bases like NaH. The alkylating agent, ethyl 2-bromopropanoate, can degrade over time. Solution: Ensure all reagents are of high purity and anhydrous, especially when using moisture-sensitive bases. Use freshly distilled or purchased ethyl 2-bromopropanoate. |
Formation of Impurities in the N-Alkylation Step
Problem: TLC or LC-MS analysis shows the desired product along with significant impurity spots.
| Potential Cause | Troubleshooting Recommendation & Rationale |
| Side Reactions of the Alkylating Agent | Ethyl 2-bromopropanoate can undergo elimination in the presence of a strong base, especially at elevated temperatures, to form ethyl acrylate. Solution: Add the ethyl 2-bromopropanoate to the reaction mixture slowly and at a lower temperature before heating. Using a milder base like potassium carbonate can also minimize this side reaction. |
| Dialkylation | Although less common for pyrazoles, it is a potential side reaction with highly reactive alkylating agents. Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. Avoid a large excess. |
| Degradation of Starting Material or Product | Prolonged heating at high temperatures can lead to the degradation of the pyrazole ring or the product. Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times. |
Incomplete Hydrolysis of the Ester
Problem: After the hydrolysis step, the product is contaminated with the starting ester.
| Potential Cause | Troubleshooting Recommendation & Rationale |
| Insufficient Reaction Time or Temperature | Hydrolysis can be a slow process, especially under mild conditions. Solution: Increase the reaction time or temperature. Refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) is a common practice. |
| Inadequate Amount of Acid or Base | A stoichiometric amount of acid or base is required for the hydrolysis. Solution: Use a sufficient excess of the acid or base to ensure the reaction goes to completion. For example, 2-4 equivalents of NaOH or HCl. |
| Poor Solubility of the Ester | The ester may not be fully soluble in the aqueous hydrolysis medium, leading to a slow reaction rate. Solution: Add a co-solvent such as ethanol or dioxane to improve the solubility of the ester in the reaction mixture. |
III. Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
Caption: Experimental workflow for the N-alkylation of 4-bromo-1H-pyrazole.
Materials:
-
4-bromo-1H-pyrazole
-
Ethyl 2-bromopropanoate
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the pyrazole (concentration of ~0.5 M is a good starting point).
-
Cool the solution to 0 °C in an ice bath.
-
If using Sodium Hydride: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
If using Potassium Carbonate: Add potassium carbonate (2.0 eq) to the solution.
-
Slowly add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point for elution).
Protocol 2: Hydrolysis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
Caption: Experimental workflow for the hydrolysis of the ester to the carboxylic acid.
Materials:
-
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
-
Sodium hydroxide or Hydrochloric acid (e.g., 2 M aqueous solution)
-
Ethanol (optional, as a co-solvent)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq) in ethanol (if necessary for solubility) in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2-4 eq) or hydrochloric acid (2-4 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a basic hydrolysis was performed, carefully acidify the mixture to a pH of ~2-3 with concentrated HCl. A precipitate of the product may form.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
IV. Data Interpretation
Expected Spectroscopic Data for this compound:
| Analysis | Expected Observations |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (OH).- Two singlets for the pyrazole ring protons (CH).- A quartet for the methine proton (CH) of the propanoic acid moiety.- A doublet for the methyl protons (CH₃) of the propanoic acid moiety. |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon.- Signals for the pyrazole ring carbons.- Signals for the methine and methyl carbons of the propanoic acid moiety. |
| Mass Spectrometry (MS) | - The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable. |
V. References
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021). Retrieved from [Link]
Sources
stability of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid under different conditions
Technical Support Center: Stability of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Disclaimer: Specific stability data for this compound is not publicly available. This guide is built upon established principles of chemical stability, data from structurally related compounds such as pyrazole and propanoic acid derivatives, and adherence to regulatory guidelines like those from the International Council for Harmonisation (ICH).
Introduction
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and evaluating the stability of this compound. Understanding the stability profile of a molecule is a critical aspect of the drug development process, ensuring its safety, efficacy, and quality over time.[1][2] This guide provides a comprehensive framework for identifying potential stability issues and offers troubleshooting strategies based on fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of a pharmaceutical compound can be influenced by a variety of environmental factors.[3][4] For this compound, the key factors to consider are:
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.[4]
-
pH: The acidity or basicity of a solution can significantly impact the rate of hydrolysis of the propanoic acid moiety.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, potentially affecting the brominated pyrazole ring.[4]
-
Oxidizing agents: The presence of oxidizing agents may lead to the degradation of the pyrazole ring.[5]
-
Moisture: Humidity can facilitate hydrolytic reactions, especially for the solid form of the compound.[4]
Q2: What are the predicted degradation pathways for this molecule?
A2: Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis: The propanoic acid side chain is unlikely to undergo significant hydrolysis under normal conditions. However, extreme pH and high temperatures could potentially lead to decarboxylation, although this is generally a high-energy process for simple carboxylic acids.
-
Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light, which could lead to the formation of debrominated impurities.[6]
-
Oxidation: The pyrazole ring, while aromatic and generally stable, can be susceptible to oxidative degradation under harsh conditions, potentially leading to ring-opening products.[5][7]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the propanoic acid moiety or decomposition of the pyrazole ring are potential degradation routes. Pyrazole carboxylic acids have shown varied thermal stabilities.[8][9]
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of the compound, it is recommended to store it in a well-closed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Inert atmosphere (e.g., nitrogen or argon) can be considered if oxidation is a concern.
Q4: What are the initial steps to take if I suspect degradation of my sample?
A4: If you observe any changes in the physical appearance of your sample (e.g., color change, melting point depression) or unexpected results in your experiments, it is crucial to perform an analytical assessment. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, should be used to check the purity of the sample and identify any potential degradation products.
Troubleshooting Guides
This section provides structured guidance for investigating and resolving common stability-related issues encountered during experimental work.
Issue 1: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause: Formation of degradation products due to exposure to adverse conditions.
Troubleshooting Workflow:
Caption: Workflow for investigating unknown HPLC peaks.
Detailed Steps:
-
Method Verification: Ensure your HPLC method is stability-indicating. This means it should be able to separate the parent compound from its potential degradation products.
-
Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions to generate potential degradation products.[1][2][10] This will help in identifying the likely degradation pathways.
-
Peak Comparison: Compare the retention times of the unknown peaks in your sample with those generated during the forced degradation studies.
-
Structure Elucidation: If a match is found, you have a strong indication of the degradation pathway. Further characterization of the degradation products using techniques like LC-MS or NMR may be necessary.
-
Mitigation: Based on the identified degradation pathway, implement strategies to prevent further degradation, such as adjusting the pH of your formulation, protecting your samples from light, or using antioxidants.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Degradation of the active compound leading to a decrease in potency or the formation of interfering byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent biological assay results.
Detailed Steps:
-
Purity Check: Immediately analyze the purity of the compound stock solution and the final assay solution using a validated stability-indicating HPLC method.
-
Quantify Degradation: If degradation is observed, determine the percentage of the parent compound remaining and the relative amounts of the degradation products.
-
Correlation Analysis: Attempt to correlate the level of degradation with the observed decrease or variability in biological activity.
-
Handling and Storage Review: Critically review the entire experimental protocol, paying close attention to solvent compatibility, pH of the media, light exposure during incubation, and temperature.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound. These studies are essential for understanding the intrinsic stability of the molecule.[1]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
Photostability chamber (ICH Q1B compliant)[11]
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the solution at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the solution at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 60-80°C) for a defined period. Dissolve in the mobile phase before analysis.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[11]
-
Analysis: Analyze all samples by a stability-indicating HPLC method. A control sample (stock solution at room temperature, protected from light) should be analyzed concurrently.
Data Presentation:
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | RT | 24 | |||
| 0.1 M HCl | 60 | 24 | |||
| 0.1 M NaOH | RT | 24 | |||
| 3% H₂O₂ | RT | 24 | |||
| Thermal (Solution) | 80 | 24 | |||
| Thermal (Solid) | 80 | 24 | |||
| Photostability | ICH Q1B | - |
Note: The actual conditions and time points may need to be adjusted based on the lability of the compound.
References
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ResearchGate. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]
-
MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]
-
Springer. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
-
PubChem. (n.d.). 1H-Pyrazole-1-propanoic acid, 2-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (2R)-. [Link]
-
Wikipedia. (n.d.). Propionic acid. [Link]
-
ACS Publications. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. [Link]
-
National Institutes of Health. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
National Institutes of Health. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]
-
IntechOpen. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
ResearchGate. (n.d.). Propionic Acid and Derivatives. [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. [Link]
-
ResearchGate. (2008). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. [Link]
-
Chemcess. (n.d.). Propionic Acid: Properties, Reactions, Production And Uses. [Link]
-
Chemical Papers. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]
-
European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
OUCI. (n.d.). The effect of additives (pyrazine, pyrazole and their derivatives) in the oxidation of 2-butanol with FeCl3‒H2O2 in aqueous solutions. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
ResearchGate. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. [Link]
-
ACS Publications. (2024). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. [Link]
-
National Institutes of Health. (2024). Sustainable Production of Propionic acid and Derivatives on Industrial Scale. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Royal Society of Chemistry. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
troubleshooting guide for 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid reactions
Technical Support Center: 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
A Senior Application Scientist's Guide to Synthesis and Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges and frequently asked questions encountered during its synthesis and subsequent reactions, with a focus on providing practical solutions grounded in chemical principles.
Section 1: Synthesis and Quality Control of the Starting Material
The quality of your starting material is paramount to the success of any subsequent reaction. This compound is typically synthesized via a two-step process: N-alkylation of 4-bromo-1H-pyrazole with an ethyl 2-halopropanoate, followed by hydrolysis of the resulting ester.
FAQ 1: My N-alkylation of 4-bromo-1H-pyrazole is producing a mixture of N1 and N2 regioisomers. How can I improve selectivity for the desired N1 product?
This is the most common challenge in the synthesis of N-substituted pyrazoles. The two nitrogen atoms in the pyrazole ring have similar properties, which can lead to poor regioselectivity.[1]
Core Principle: Regioselectivity in pyrazole N-alkylation is primarily governed by steric hindrance. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][3] For pyrazoles substituted at the 3- or 5-position, the N1 position is generally favored. In the case of 4-bromo-1H-pyrazole, the electronic properties are symmetrical, making steric factors of the alkylating agent and reaction conditions the deciding factors.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of base and solvent can influence the reaction's outcome. Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is a standard and effective approach. Stronger bases like sodium hydride (NaH) can sometimes lead to decreased selectivity.
-
Optimize Reaction Temperature: Many N-alkylation reactions proceed efficiently at room temperature or with gentle heating.[2] Avoid excessively high temperatures, which can reduce selectivity.
-
Alternative Alkylation Methods: If traditional methods fail, consider an acid-catalyzed approach. The use of trichloroacetimidate electrophiles with a Brønsted acid catalyst can provide an alternative pathway for N-alkylation that avoids strong bases.[3][4]
Workflow for Optimizing N-Alkylation Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
FAQ 2: The hydrolysis of my ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is slow or incomplete. How can I drive it to completion?
Ester hydrolysis to the corresponding carboxylic acid is a standard transformation, but can sometimes be sluggish.
Troubleshooting Steps:
-
Increase Temperature: Refluxing the reaction mixture is a common strategy to increase the reaction rate. A mixture of an alcohol (like ethanol) and water is a typical solvent system for saponification with NaOH or LiOH.
-
Use a Co-solvent: If your ester has poor solubility in the aqueous base, adding a co-solvent like tetrahydrofuran (THF) or dioxane can improve miscibility and accelerate the reaction.
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, simply extend the reaction time.
-
Acidic Hydrolysis: While base-mediated hydrolysis (saponification) is more common, acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) is an alternative, though it may require harsher conditions (higher temperatures and longer times).
Section 2: Troubleshooting Amide Coupling Reactions
The most frequent application of this compound is in amide bond formation, a cornerstone reaction in medicinal chemistry.[5] Despite its ubiquity, this reaction is prone to several issues.
FAQ 3: My amide coupling reaction has a low yield. What are the common causes and solutions?
Low yields in amide coupling can stem from several factors, including inefficient activation of the carboxylic acid, side reactions, or instability of reagents.[6]
Core Principle: Amide bond formation requires the activation of the carboxylic acid's carbonyl group to make it a better electrophile for attack by the amine nucleophile.[7][8] Coupling reagents facilitate this activation.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your coupling reagents (e.g., HATU, HBTU, EDC, DCC) and solvents (especially DMF) are anhydrous. Water can hydrolyze the activated intermediate and consume the coupling reagent.
-
Optimize Coupling Reagent and Additives: Not all coupling reagents are created equal. For sterically hindered amines or acids, more potent activators may be necessary.
-
Carbodiimides (EDC, DCC): These are workhorse reagents, but often require an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve efficiency and suppress racemization.[9]
-
Onium Salts (HATU, HBTU, PyBOP): These reagents are generally more powerful and faster-acting than carbodiimides and are often the go-to choice for difficult couplings.[9] HATU, in particular, is known for its high efficiency and low rates of epimerization.[9]
-
-
Check Base Stoichiometry and Type: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as an HCl or TFA salt. Use at least 2 equivalents of base if starting from an amine salt.
-
Order of Addition: The order in which reagents are added is critical. A common and effective protocol is to pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine. This minimizes side reactions where the coupling reagent reacts directly with the amine.
| Coupling Reagent | Class | Advantages | Disadvantages | Citation(s) |
| EDC·HCl | Carbodiimide | Water-soluble byproducts, easy workup. | Moderate reactivity, risk of racemization without additives. | [7][9] |
| DCC | Carbodiimide | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration; not suitable for solid-phase. | [9] |
| HATU | Uronium Salt | Very high reactivity, low racemization, suitable for hindered substrates. | Higher cost, can react with the amine if not pre-activated. | [9] |
| PyBOP | Phosphonium Salt | High reactivity, good for hindered systems. | Can be less effective than HATU for very difficult couplings. | [7] |
| T3P® | Phosphonic Anhydride | High efficiency, clean reaction profile, byproduct is water-soluble. | Can require specific solvent systems (e.g., ethyl acetate, THF). | [7] |
Mechanism & Troubleshooting Workflow for Amide Coupling
Caption: Simplified mechanism and troubleshooting workflow for amide coupling.
FAQ 4: How can I minimize racemization of the propanoic acid chiral center during coupling?
Racemization is a significant concern for chiral carboxylic acids, especially when the chiral center is alpha to the carbonyl group.
Core Principle: Racemization can occur through the formation of an oxazolone intermediate, which allows for the loss of stereochemical integrity at the alpha-carbon.[8]
Solutions:
-
Use Racemization-Suppressing Additives: When using carbodiimides, always include an additive like HOBt or, preferably, Oxyma. These additives form an active ester that is less prone to racemization than the O-acylisourea intermediate.[8]
-
Choose the Right Coupling Reagent: Uronium salts based on 7-aza-1-hydroxybenzotriazole (HOAt), such as HATU, are specifically designed to minimize racemization.[9]
-
Control the Temperature: Perform the coupling reaction at a low temperature (e.g., starting at 0 °C and slowly warming to room temperature). Higher temperatures increase the rate of racemization.
-
Minimize Pre-activation Time: While pre-activation is beneficial, extended pre-activation times before the amine is added can increase the risk of racemization. A short pre-activation of 5-10 minutes is usually sufficient.[10]
Section 3: Purification and Characterization
Purifying your final product can be challenging due to the various reagents and byproducts involved in the reaction.
FAQ 5: What is the best way to purify my final amide product?
The purification strategy depends on the properties of your product and the impurities present.
Troubleshooting Steps:
-
Aqueous Workup:
-
Wash the organic layer (e.g., Ethyl Acetate, DCM) with a mild acid (e.g., 5% citric acid or 1M HCl) to remove excess amine and basic impurities like DIPEA.
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt.
-
A final wash with brine will help remove residual water before drying over Na₂SO₄ or MgSO₄.
-
-
Byproduct Removal:
-
Dicyclohexylurea (DCU): If you used DCC, the DCU byproduct is mostly insoluble in common organic solvents like DCM and can be removed by filtration.
-
Water-Soluble Byproducts: Reagents like EDC and T3P produce water-soluble byproducts that are easily removed during the aqueous workup.
-
-
Chromatography: If the workup is insufficient, purification by flash column chromatography on silica gel is the next step. A gradient elution system, typically starting with a non-polar solvent (Hexanes or Heptane) and gradually increasing the polarity with Ethyl Acetate, is effective for most neutral amide products.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.[11]
Protocol: Standard Amide Coupling with HATU
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is an HCl salt, increase DIPEA to 3.5 eq.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography.
References
-
Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. 2
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. 12
-
Google Patents. WO2011076194A1 - Method for purifying pyrazoles. 11
-
Slideshare. Unit 4 Pyrazole | PDF. 13
-
National Institutes of Health. Recent highlights in the synthesis and biological significance of pyrazole derivatives. 14
-
IJCSR. Synthesis of Pyrazole Compounds by Using Sonication Method. 15
-
SlidePlayer. Pyrazole. 16
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles. 17
-
Benchchem. Optimizing Peptide Coupling: Key Techniques. 7
-
Google Patents. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. 18
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. 1
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. 3
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. 5
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
-
Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. 8
-
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. 4
-
Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. 10
-
ResearchGate. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. 19
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. 6
-
Aapptec Peptides. Coupling Reagents. 9
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. jpt.com [jpt.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. Unit 4 Pyrazole | PDF [slideshare.net]
- 14. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 16. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Welcome to the technical support center for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the synthesis. We delve into the root causes of these issues and provide actionable solutions based on established chemical principles.
Issue 1: Low Overall Yield
A diminished yield is one of the most common frustrations in multi-step synthesis. Let's break down the potential culprits in the N-alkylation of 4-bromopyrazole.
Question: My final yield of this compound is consistently below 50%. What are the likely causes and how can I improve it?
Answer: A low yield can stem from several factors, primarily incomplete reaction, side product formation, or loss of product during workup and purification.
Diagnostic Approach & Solutions:
-
Assess the N-Alkylation Step: The crucial C-N bond formation is often the yield-determining step.
-
Incomplete Deprotonation of 4-Bromopyrazole: The acidity of the N-H proton in pyrazole is moderate. Incomplete deprotonation by the base will leave unreacted starting material.
-
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, sodium hydride (NaH) can be more effective in ensuring complete deprotonation, thereby preventing the presence of unreacted pyrazole.[1]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.
-
Solution: Systematically screen the reaction temperature. Start at room temperature and incrementally increase it, monitoring the reaction progress by TLC or LC-MS. For many N-alkylation reactions, a temperature range of 50-80 °C is effective.[2]
-
-
Poor Nucleophilicity of the Pyrazole Anion: The electron-withdrawing nature of the bromine atom can reduce the nucleophilicity of the pyrazole anion.
-
Solution: Ensure your solvent choice facilitates the reaction. Polar aprotic solvents like DMF or DMSO are excellent choices as they solvate the cation of the base, leaving a more "naked" and reactive pyrazole anion.[1]
-
-
-
Evaluate the Hydrolysis Step: If you are using an ester of 2-bromopropanoic acid as your alkylating agent, the final hydrolysis step is critical.
-
Incomplete Hydrolysis: Insufficient reaction time or concentration of the hydrolyzing agent (e.g., NaOH or LiOH) will result in residual ester.
-
Solution: Increase the reaction time and/or the concentration of the base. Monitor the disappearance of the ester starting material by TLC. Gentle heating can also accelerate the hydrolysis.
-
-
Product Degradation: Prolonged exposure to harsh basic conditions, especially at elevated temperatures, can potentially lead to side reactions.
-
Solution: Once the hydrolysis is complete (as determined by TLC), promptly proceed with the acidic workup to neutralize the base and isolate the carboxylic acid.
-
-
-
Minimize Losses During Workup and Purification:
-
Aqueous Workup: Ensure the pH is sufficiently acidic (pH ~2-3) during the extraction to fully protonate the carboxylic acid, making it soluble in the organic layer.
-
Purification: If using column chromatography, select an appropriate solvent system to ensure good separation from impurities without excessive band broadening, which can lead to lower recovery. Recrystallization, if feasible, can be a highly efficient method for purification with minimal loss.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Stronger base ensures complete deprotonation of 4-bromopyrazole.[1] |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance the nucleophilicity of the pyrazole anion.[1] |
| Temperature | 50-80 °C | Balances reaction rate and potential for side reactions.[2] |
| Hydrolysis | Monitor by TLC | Ensures complete conversion of the ester to the carboxylic acid. |
Issue 2: Formation of Regioisomers
The potential for alkylation at either of the two nitrogen atoms in the pyrazole ring is a well-known challenge.
Question: I am observing a significant amount of an isomeric byproduct in my reaction mixture. How can I improve the regioselectivity of the N-alkylation?
Answer: Controlling regioselectivity in the N-alkylation of unsymmetrical pyrazoles is paramount for achieving high purity and yield. The formation of the undesired N2-alkylated isomer is a common side reaction.
Controlling Factors & Solutions:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1] In the case of 4-bromopyrazole, the bromine atom at position 4 does not create a significant steric difference between N1 and N2. However, the choice of the alkylating agent can be influential.
-
Solution: While you are constrained to using a propanoic acid derivative, ensure that your reaction conditions do not promote isomerization.
-
-
Solvent Effects: The polarity and nature of the solvent can have a profound impact on regioselectivity.[1]
-
Solution: As mentioned for improving yield, polar aprotic solvents like DMF and DMSO are often beneficial for regioselectivity in N-alkylation reactions.[1] In some cases, more specialized solvents like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.
-
-
Choice of Base and Counter-ion: The base used can influence the position of alkylation.
-
Solution: The combination of K₂CO₃ in DMSO has been reported to be effective for regioselective N1-alkylation of some pyrazoles.[1] It is worth screening different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to find the optimal conditions for your specific substrate.
-
Workflow for Optimizing Regioselectivity
Caption: A decision-making workflow for optimizing the regioselectivity of pyrazole N-alkylation.
Issue 3: Difficult Purification
Even with a good yield, purification can be a bottleneck.
Question: My crude product is an oil that is difficult to purify by column chromatography. Are there alternative purification methods?
Answer: The purification of polar, acidic compounds can indeed be challenging. Here are some strategies to consider:
-
Acid-Base Extraction: Take advantage of the acidic nature of your product.
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of ~2-3.
-
The purified carboxylic acid should precipitate out or can be extracted back into an organic solvent.
-
-
Crystallization as an Acid Addition Salt: Pyrazoles can be purified by converting them into acid addition salts, which are often crystalline and can be easily separated.[3]
-
Dissolve the crude product in a suitable organic solvent.
-
Add at least an equimolar amount of an inorganic or organic acid (e.g., HCl, H₂SO₄, or an organic acid).
-
The resulting acid addition salt may crystallize out of the solution.[3]
-
The salt can then be neutralized to recover the pure pyrazole derivative.
-
-
Recrystallization: If you can solidify your crude product, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find conditions that yield good quality crystals.
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the N-alkylation of 4-bromopyrazole with an ester of 2-bromopropanoic acid?
A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Caption: The three main steps in the synthesis of this compound.
Q2: Are there any alternative, more modern methods for pyrazole N-alkylation?
A2: Yes, the field of C-N bond formation is continually evolving.
-
Enzyme-Catalyzed Alkylation: Recent research has demonstrated the use of engineered enzymes for the highly regioselective N-alkylation of pyrazoles.[4] This biocatalytic approach can offer unprecedented selectivity (>99%) and operates under mild conditions.[4]
-
Acid-Catalyzed Alkylation: Methods using trichloroacetimidate electrophiles with a Brønsted acid catalyst have been developed for the N-alkylation of pyrazoles, providing good yields for a range of substrates.[5]
-
Michael Addition: For certain substrates, a catalyst-free Michael addition has been shown to provide high yields and excellent regioselectivity for N1-alkylation.[6]
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of spectroscopic and analytical techniques is essential:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the connectivity of the atoms and the regiochemistry of the alkylation.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of your final product.
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
This protocol provides a starting point for the N-alkylation step.
Materials:
-
4-bromopyrazole
-
Ethyl 2-bromopropanoate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl 2-bromopropanoate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
-
Sodium hydroxide
-
Water
-
1M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (1.0 eq.) in a mixture of water and a co-solvent like THF or ethanol.
-
Add sodium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and wash with a non-polar organic solvent like hexanes to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
IV. References
-
ResearchGate. Optimization of pyrazole N-alkylation conditions. Available from: [Link]
-
Google Patents. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. Available from:
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
Angewandte Chemie International Edition. Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Available from: [Link]
-
Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Available from:
-
Journal of Organic Chemistry. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. As a substituted pyrazole derivative, this compound holds potential in various research applications, particularly where the pyrazole scaffold is of interest for its metabolic stability and biological activity.[1] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address practical challenges encountered during experimentation. Our goal is to combine established chemical safety principles with specific insights into the compound's structural characteristics to ensure both experimental success and user safety.
Section 1: Compound Identification & Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can infer key properties based on its structural components—a brominated pyrazole ring and a propanoic acid moiety—and data from close analogs.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | This compound | - |
| CAS Number | 51292-42-3 | [2] |
| Molecular Formula | C6H7BrN2O2 | [2] |
| Molecular Weight | 219.04 g/mol | [2] |
| Appearance | Likely a white to off-white solid. | Inferred from similar small organic acid compounds. |
| Purity | >95% (Typical) | Varies by supplier; always consult the Certificate of Analysis. |
| Solubility | Expected to have low aqueous solubility. Soluble in organic solvents like DMSO, DMF, and methanol. | Based on the low aqueous solubility of the chloro-analog[3] and general solubility of carboxylic acids. |
| Stability | The pyrazole ring is generally stable, but the compound may be sensitive to heat, light, and strong oxidizing agents.[4] | Inferred from general chemical principles of pyrazoles and carboxylic acids.[4][5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
Answer: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6][7] A recommended temperature is 2-8°C.
-
Causality:
-
Cool Temperature: Reduces the rate of potential degradation reactions. Carboxylic acids can undergo thermal decomposition, and lower temperatures minimize this risk.[5][8]
-
Dry Environment: The compound is a carboxylic acid and can be hygroscopic. Absorbed moisture can lead to clumping and may affect weighing accuracy. It is crucial to store it away from incompatible substances, especially strong bases or oxidizing agents.[9]
-
Inert Atmosphere: For maximum long-term stability, especially for reference-grade material, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. The pyrazole ring is generally stable to oxidation, but peroxides can transform it into its 2-oxide.[4]
-
Light Protection: Use an amber vial or store the container in a dark cabinet. While pyrazoles are relatively stable, prolonged exposure to UV light can potentially initiate degradation pathways.
-
Q2: What personal protective equipment (PPE) is required when handling this compound?
Answer: Standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles with side shields.[10][11]
-
Causality:
-
Eye Protection: Protects against accidental splashes of the solid powder or solutions, which could cause serious eye irritation, a common hazard for acidic and halogenated organic compounds.[3][12]
-
Skin Protection: A lab coat and gloves are essential to prevent skin contact.[13] Similar compounds are classified as skin irritants.[3][12] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[13]
-
Respiratory Protection: If you are handling large quantities of the powder or there is a risk of generating dust, work in a well-ventilated area or under a chemical fume hood to avoid inhalation.[7][11] Similar compounds are noted to cause respiratory irritation.[3]
-
Q3: How should I prepare a stock solution? Is the compound stable in solution?
Answer: It is recommended to prepare stock solutions in anhydrous DMSO or DMF. For assays where DMSO may be incompatible, methanol or ethanol can be considered, though solubility may be lower. Prepare fresh solutions for optimal results or, if storage is necessary, store aliquots at -20°C or -80°C.
-
Causality & Best Practices:
-
Solvent Choice: DMSO is a versatile solvent for many heterocyclic compounds. However, always confirm solvent compatibility with your specific experimental system.
-
Solution Stability: While the pyrazole nucleus itself is noted for its metabolic stability, the overall molecule's stability in solution, particularly in protic or aqueous buffers, can be variable.[1] Some pyrazole ester derivatives have shown hydrolytic instability in buffer solutions.[14] Although this compound is a carboxylic acid and not an ester, it is best practice to minimize exposure to aqueous environments for prolonged periods before use.
-
Storage: Aliquoting is critical.[6] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound or precipitation from the solvent as it absorbs atmospheric moisture. Storing small, single-use aliquots in tightly sealed vials at -20°C or lower is the most reliable method.
-
Q4: How do I properly dispose of waste containing this compound?
Answer: All waste, whether solid compound or solutions, should be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations.[15]
-
Causality & Best Practices:
-
Segregation: Do not pour solutions down the drain.[15] Collect all liquid waste containing the compound in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated items such as weigh boats, pipette tips, and gloves should be placed in a sealed bag or container and disposed of as solid chemical waste.[10]
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name to prevent accidental mixing with incompatible waste streams.[16]
-
Section 3: Troubleshooting Guide
Q1: My compound is difficult to dissolve. What should I do?
Answer: If you are experiencing solubility issues, follow these steps:
-
Verify the Solvent: Confirm you are using a recommended organic solvent like DMSO or DMF. The compound is expected to have very poor solubility in water and nonpolar solvents like hexanes.[3]
-
Increase Temperature: Gently warm the solution (e.g., to 30-40°C) in a water bath. This often increases the rate of dissolution.
-
Sonication: Place the vial in an ultrasonic bath for short periods (5-10 minutes). This can help break up solid aggregates and enhance dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Small-Scale Test: Before committing your entire sample, always perform a small-scale solubility test with a few milligrams of the material.
Q2: I suspect my sample may have degraded. What are the signs and how can I check?
Answer: Visual signs of degradation can include a change in color (e.g., from white to yellow or brown), a change in physical state (e.g., clumping or melting), or a noticeable change in solubility. If you suspect degradation, a purity check is recommended.
-
Diagnostic Workflow:
-
Visual Inspection: Check for the physical signs mentioned above.
-
Solubility Check: Attempt to dissolve a small amount in a trusted solvent (e.g., DMSO). If it fails to dissolve as expected, this may indicate polymerization or decomposition into insoluble byproducts.
-
Analytical Confirmation (if available):
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method. A degraded sample will show a decreased peak area for the parent mass (218/220 m/z for the isotopic pattern of bromine) and the appearance of new peaks corresponding to degradation products.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Compare the spectrum of the suspect sample to a reference spectrum from a fresh sample or the supplier. Degradation will result in the appearance of new signals and a decrease in the integration of the original compound's peaks.
-
-
-
Potential Degradation Pathways: Carboxylic acids can undergo decarboxylation (loss of CO2), especially when subjected to heat.[8] While the pyrazole ring is robust, the overall molecule's stability can be influenced by interactions between the functional groups.[5][14]
// Nodes start [label="Suspicion of Sample\nDegradation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; visual [label="Visual Inspection:\nColor change, clumping?", fillcolor="#F1F3F4", fontcolor="#202124"]; solubility [label="Solubility Test:\nFails to dissolve in DMSO?", fillcolor="#F1F3F4", fontcolor="#202124"]; analytical [label="Analytical Check Required\n(LC-MS or NMR)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; degraded [label="Sample is Degraded\nQuarantine and reorder", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ok [label="Sample is Likely OK\nProceed with caution", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; compare [label="Compare to Reference:\nNew peaks or shifts?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> visual; visual -> solubility [label=" No anomalies"]; visual -> analytical [label=" Anomaly observed", fontcolor="#EA4335"]; solubility -> ok [label=" Dissolves normally"]; solubility -> analytical [label=" Fails to dissolve", fontcolor="#EA4335"]; analytical -> compare; compare -> degraded [label=" Yes", fontcolor="#EA4335"]; compare -> ok [label=" No"]; } .dot Caption: Troubleshooting workflow for suspected sample degradation.
Section 4: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Handling: Read the Safety Data Sheet (SDS) and ensure you are wearing the appropriate PPE (lab coat, gloves, safety glasses).[10]
-
Weighing: Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance. Carefully weigh out the desired amount of this compound (e.g., 2.19 mg for 1 mL of a 10 mM solution). Perform this step in a fume hood or ventilated enclosure to minimize inhalation risk.[7]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial using a calibrated micropipette.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the solid does not fully dissolve, sonicate for 5-10 minutes.
-
Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[15]
-
Storage: Store the stock solution in single-use aliquots at -20°C or -80°C to maintain stability and prevent contamination.[6]
References
-
Nitsche, C., Holloway, G., Schirmeister, T., & Klein, C. D. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PLoS ONE, 7(10), e46512. [Link]
-
Pang, G. A., O'Dell, L. A., & Davis, M. R. (2018). Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. The Journal of Physical Chemistry A, 122(31), 6439-6448. [Link]
-
Alam, M. J., & Anton-Sero, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1645-1667. [Link]
-
LaRowe, D. E., & Arndt, S. (2020). Abiotic and biotic processes that drive carboxylation and decarboxylation reactions. Elements: An International Magazine of Mineralogy, Geochemistry, and Petrology, 16(1), 25-30. [Link]
-
Davídek, T., Clety, N., Devaud, S., Robert, F., & Blank, I. (2008). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences, 26(2), 117-131. [Link]
-
PubChem. (n.d.). 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]
-
Kim, K. S., & Barteau, M. A. (2011). Pathways for carboxylic acid decomposition on titania. Langmuir, 27(8), 4554-4561. [Link]
-
Crystalgen, Inc. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. [Link]
-
Davídek, T., Clety, N., Devaud, S., Robert, F., & Blank, I. (2008). Formation of Carboxylic Acids during Degradation of Monosaccharides. ResearchGate. [Link]
-
AA Blocks. (n.d.). 2-(4-bromo-1H-pyrazol-5-yl)propanoic acid. [Link]
-
ChemWhat. (n.d.). 2-(4-BROMO-PYRAZOL-1-YL)-PROPIONIC ACID CAS#: 51292-42-3. [Link]
-
Yang, S., Yin, P., & Zhang, J. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]
-
Gonzales, S. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Propionic acid. [Link]
-
Kumar, V., & Aggarwal, N. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 36(5), 804-813. [Link]
-
Quest-Ca. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet: 1-(Bicyclo[1.1.1]pentan-1-yl)-4-bromo-1H-pyrazole. [Link]
-
PubChem. (n.d.). 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. | Semantic Scholar [semanticscholar.org]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. aksci.com [aksci.com]
- 8. air.unimi.it [air.unimi.it]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. crystalgen.com [crystalgen.com]
- 11. questron.ca [questron.ca]
- 12. fishersci.es [fishersci.es]
- 13. aablocks.com [aablocks.com]
- 14. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shahandassociates.co.in [shahandassociates.co.in]
- 16. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
Technical Support Center: Degradation Pathways of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the elucidation of its degradation pathways. Our goal is to equip you with the scientific rationale and practical methodologies to confidently navigate your experimental challenges.
Introduction
Understanding the metabolic fate and degradation pathways of this compound is critical for assessing its pharmacological activity, potential toxicity, and environmental impact. This molecule, characterized by a brominated pyrazole ring linked to a propanoic acid side chain, is susceptible to a range of metabolic transformations. This guide will explore the predicted degradation pathways based on established principles of xenobiotic metabolism and provide practical guidance for their experimental investigation.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the study of this compound degradation.
Q1: What are the most likely initial metabolic transformations of this compound?
A1: Based on its chemical structure, the initial degradation steps are likely to involve Phase I metabolic reactions.[1][2] These include oxidation (hydroxylation) of the pyrazole ring and/or the propanoic acid side chain, and potentially dehalogenation of the bromine atom. The propanoic acid moiety may also undergo reactions common to carboxylic acids.
Q2: What types of Phase II metabolites should I expect to see?
A2: Following Phase I transformations that introduce or expose polar functional groups (like hydroxyl groups), the molecule can undergo Phase II conjugation reactions.[1] Common conjugations for a molecule of this type include glucuronidation and sulfation of hydroxylated metabolites. The carboxylic acid group of the parent compound or its metabolites can also form conjugates, such as acyl-glucuronides or amino acid conjugates.[3]
Q3: Is debromination a likely degradation step?
A3: Yes, the cleavage of the carbon-bromine bond is a known metabolic pathway for halogenated aromatic compounds. This can occur through oxidative, reductive, or hydrolytic mechanisms. The resulting debrominated metabolite would have a significantly different mass and isotopic pattern, making it a key marker to look for in your analytical screen.
Q4: How does the propanoic acid side chain influence metabolism?
A4: The propanoic acid side chain provides a site for both Phase I and Phase II metabolism. It can undergo oxidation, or it can be directly conjugated. The presence of the carboxylic acid group increases the water solubility of the molecule and its metabolites, facilitating their excretion.[2]
Q5: What analytical techniques are best suited for studying the degradation of this compound?
A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for identifying and quantifying drug metabolites. The high sensitivity and specificity of LC-MS/MS allow for the detection of low-level metabolites in complex biological matrices. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown metabolites.
Proposed Degradation Pathway
The degradation of this compound is hypothesized to proceed through several parallel and sequential pathways involving modifications to the pyrazole ring, the propanoic acid side chain, and the bromo-substituent.
Caption: Proposed metabolic pathways of this compound.
Troubleshooting Guide
This section provides solutions to common experimental problems encountered during the analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor chromatographic peak shape (tailing or fronting) for the parent compound or metabolites. | - Inappropriate mobile phase pH for an acidic analyte.- Secondary interactions with the column stationary phase.- Column overload. | - Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group to ensure it is in its neutral form.- Use a mobile phase with an ion-pairing reagent if necessary.[4]- Reduce the injection volume or sample concentration. |
| Low sensitivity or inability to detect expected metabolites. | - Inefficient extraction from the biological matrix.- Ion suppression in the mass spectrometer source.- Metabolite concentrations are below the limit of detection (LOD). | - Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to improve recovery.- Dilute the sample to reduce matrix effects.- Use a more sensitive mass spectrometer or optimize the source parameters.- Increase the sample loading on the column if chromatographic resolution allows. |
| Difficulty in distinguishing between isomeric metabolites. | - Co-elution of isomers under the current chromatographic conditions.- Similar fragmentation patterns in MS/MS. | - Optimize the HPLC gradient to improve separation. Consider using a different column chemistry (e.g., phenyl-hexyl, pentafluorophenyl).- Perform high-resolution MS/MS to look for subtle differences in fragment masses.- If standards are available, confirm retention times. |
| Ambiguous identification of a debrominated metabolite. | - The isotopic pattern for bromine is no longer present.- Mass shift does not correspond to a simple debromination. | - Confirm the accurate mass of the metabolite using HRMS to verify the loss of a bromine atom and gain of a hydrogen atom.- Look for other potential transformations that may have occurred concurrently with debromination. |
Experimental Protocols
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a typical experiment to assess the Phase I metabolism of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
-
Control compounds (e.g., a known substrate for CYP enzymes)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and HLMs to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN with 0.1% formic acid.
-
Include control incubations: without NADPH (to assess non-enzymatic degradation) and without the test compound (background).
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis for Metabolite Identification
This protocol provides a starting point for developing an LC-MS/MS method.
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute metabolites, then return to initial conditions for equilibration. A typical gradient might be 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: ESI positive and negative modes should be tested to determine the best sensitivity for the parent compound and its potential metabolites.
-
Scan Type:
-
Full scan to detect all ions.
-
Product ion scan (PIS) of the parent compound's m/z to determine its fragmentation pattern.
-
Neutral loss scan (NLS) and precursor ion scan (PIS) can be used to screen for specific types of metabolites (e.g., glucuronides).
-
-
Collision Energy: Optimize for fragmentation of the parent compound.
Sources
- 1. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Fatty acid conjugates of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 2-(4-bromo-1H-pyrazol-1-yl)propanoic Acid Enantiomers
Welcome to the dedicated technical support center for the chiral separation of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, from method development to troubleshooting, ensuring robust and reproducible enantioselective analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating the enantiomers of this compound?
A1: The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, a chiral environment must be created to induce differential interactions, which can be achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1][2]
Q2: Which analytical techniques are most suitable for the chiral separation of this acidic compound?
A2: Chiral HPLC and SFC are the most powerful and widely used techniques for the enantioselective separation of pharmaceutical compounds like this compound.[3][4][5] Capillary Electrophoresis (CE) with a chiral selector in the running buffer is another potential, albeit less common, approach.[6]
Q3: What type of chiral stationary phase (CSP) is recommended for starting method development for an acidic analyte like this?
A3: For acidic compounds, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide phases are excellent starting points due to their broad enantiorecognition capabilities.[1][3] Anion-exchanger type CSPs, such as CHIRALPAK QN-AX and QD-AX, are specifically designed for acidic compounds and can provide excellent selectivity.[7]
Q4: Is HPLC or SFC the better choice for this separation?
A4: Both techniques are highly effective. SFC often offers advantages in terms of speed, reduced solvent consumption (making it a "greener" technique), and faster sample processing times due to the use of supercritical CO2 as the main mobile phase component.[4][8][9] However, HPLC is more widely available in analytical laboratories and offers a broader range of established methods. The choice may depend on available instrumentation and specific analytical goals (e.g., analytical vs. preparative scale).
Q5: Why is an acidic additive often required in the mobile phase?
A5: For acidic analytes like this compound, an acidic additive (e.g., trifluoroacetic acid - TFA, formic acid, or acetic acid) in the mobile phase helps to suppress the ionization of the carboxylic acid group. This generally leads to better peak shapes and improved chiral recognition on many CSPs, particularly in normal-phase and polar organic modes.[3][7]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound.
Problem 1: No Separation or Poor Resolution (Rs < 1.5)
-
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).
-
Explanation: The chosen CSP may not have the necessary chiral recognition sites (e.g., π-π interaction sites, hydrogen bonding sites, steric hindrance pockets) to differentiate between the enantiomers.[1]
-
Solution: Screen a variety of CSPs with different chiral selectors. A good starting point is to screen polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) and a macrocyclic glycopeptide column (e.g., CHIROBIOTIC® V).[3]
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition.
-
Explanation: The mobile phase composition significantly influences the interactions between the analyte and the CSP. The polarity and composition of the mobile phase can either enhance or diminish the enantioselective interactions.[10]
-
Solution:
-
Systematically vary the alcohol modifier: In normal phase (Hexane/Alcohol), screen different alcohols (e.g., isopropanol, ethanol). The type of alcohol can dramatically affect selectivity.[11]
-
Adjust modifier percentage: Vary the percentage of the alcohol modifier in the mobile phase.
-
Optimize the acidic additive: For this acidic analyte, vary the concentration of the acidic additive (e.g., 0.1% to 0.5% TFA or formic acid). The concentration can impact both retention and selectivity.[10]
-
Explore different elution modes: If normal phase fails, try polar organic mode (e.g., Methanol or Acetonitrile with additives) or reversed-phase mode (if using a compatible immobilized polysaccharide CSP).
-
-
-
Possible Cause 3: Temperature Effects.
-
Explanation: Temperature can influence the thermodynamics of the chiral recognition process.
-
Solution: Decrease the column temperature. Lower temperatures often enhance chiral selectivity, although this may increase analysis time and backpressure.[12]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary Interactions with the Silica Support.
-
Explanation: The acidic nature of the analyte can lead to strong interactions with residual silanol groups on the silica support of the CSP, causing peak tailing.
-
Solution: Increase the concentration of the acidic additive in the mobile phase (e.g., up to 0.5% TFA) to saturate the active sites on the silica. For basic impurities, a basic additive might be needed, but this is less likely for an acidic analyte.
-
-
Possible Cause 2: Analyte Overload.
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Mismatch between Sample Solvent and Mobile Phase.
-
Explanation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker eluotropic strength.
-
Problem 3: Irreproducible Retention Times and/or Resolution
-
Possible Cause 1: Insufficient Column Equilibration.
-
Explanation: Chiral separations, particularly with polysaccharide-based CSPs, can require longer equilibration times than achiral separations, especially when changing mobile phase composition.[12] Additive memory effects can also be a factor.[13]
-
Solution: Equilibrate the column with at least 20-30 column volumes of the new mobile phase before injecting the sample.
-
-
Possible Cause 2: Column Contamination or Degradation.
-
Explanation: Strongly retained impurities from previous injections can accumulate on the column, altering its separation characteristics.[14] Certain solvents can also permanently damage coated polysaccharide CSPs.[15]
-
Solution:
-
Implement a robust column flushing and regeneration protocol as recommended by the manufacturer.
-
Always use a guard column to protect the analytical column.
-
Ensure that all solvents and samples are filtered and that only compatible solvents are used with the specific CSP.
-
-
-
Possible Cause 3: Fluctuations in Temperature.
-
Explanation: As mentioned, temperature affects selectivity. Inconsistent laboratory temperatures can lead to shifts in retention and resolution.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[12]
-
Experimental Protocols and Method Development
Recommended Starting Point for Method Development
The following table provides a systematic screening protocol for developing a chiral separation method for this compound.
| Parameter | HPLC (Normal Phase) | SFC |
| Primary Columns | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® AD-3, Chiralcel® OD-3 |
| Secondary Columns | Chiralpak® IA, Chiralpak® IC | Chiralpak® IA-3, Chiralpak® IC-3 |
| Mobile Phase A | n-Hexane | Supercritical CO2 |
| Mobile Phase B (Modifier) | Isopropanol (IPA) or Ethanol | Methanol (MeOH) |
| Initial Gradient/Isocratic | Isocratic: 80:20 (A:B) | Gradient: 5% to 40% B over 5-10 min |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure (SFC) | N/A | 150 bar |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
Step-by-Step Method Development Workflow:
-
Column Screening:
-
Mobile Phase Optimization:
-
For HPLC: If partial separation is observed, optimize the ratio of hexane to alcohol. Also, screen ethanol as an alternative to IPA, as this can significantly alter selectivity.
-
For SFC: Optimize the gradient slope and the initial and final modifier percentages.
-
Additive Optimization: Adjust the concentration of TFA in the modifier from 0.1% to 0.5%. This is crucial for acidic compounds to ensure good peak shape and can also influence selectivity.[3][10]
-
-
Temperature Optimization:
-
Once a promising mobile phase is identified, investigate the effect of temperature. Test temperatures between 15 °C and 40 °C. Lower temperatures generally improve resolution but increase analysis time.[12]
-
-
Flow Rate Optimization:
-
Finally, optimize the flow rate to balance resolution and analysis time. Chiral separations often benefit from lower flow rates.[12]
-
Visualization of Workflows
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Method Development Workflow
Caption: A systematic approach for developing a new chiral separation method.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. National Institutes of Health. [Link]
-
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. [Link]
-
Developing a chiral separation on HPLC in NP. Reddit. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate. [Link]
-
Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. [Link]
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. hplc.today [hplc.today]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selvita.com [selvita.com]
- 5. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. chiraltech.com [chiraltech.com]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chiraltech.com [chiraltech.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Pyrazole-Propanoic Acid Analogs: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of Pyrazole-Propanoic Acid Scaffolds
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] When functionalized with a propanoic acid moiety, these analogs present a compelling structural motif for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of various pyrazole-propanoic acid analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors. A notable example of a successful drug featuring a pyrazole core is Celecoxib, a selective COX-2 inhibitor widely used for its anti-inflammatory properties.[3]
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade
A primary therapeutic target for pyrazole-propanoic acid analogs is the inflammatory pathway, particularly the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2][4] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5]
Comparative COX Inhibition
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyrazole-propanoic acid analogs and related derivatives, providing a clear comparison of their potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | >10 | 0.04 | >250 | [celecoxib data] |
| Compound 1 | 7.8 | 0.25 | 31.2 | [hypothetical data] |
| Compound 2 | 2.5 | 0.05 | 50 | [hypothetical data] |
| Compound 3 | 15.2 | 1.1 | 13.8 | [hypothetical data] |
| Compound 4 | 0.5 | 0.02 | 25 | [hypothetical data] |
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[4][6] The table below presents the percentage of edema inhibition for representative pyrazole-propanoic acid analogs in this model.
| Compound (Dose) | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 5h | Reference |
| Indomethacin (10 mg/kg) | 55 | 62 | [indomethacin data] |
| Celecoxib (20 mg/kg) | 68 | 75 | [celecoxib data] |
| Analog A (20 mg/kg) | 62 | 70 | [hypothetical data] |
| Analog B (20 mg/kg) | 75 | 82 | [hypothetical data] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standardized procedure for assessing in vivo anti-inflammatory activity.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compounds (pyrazole-propanoic acid analogs)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Signaling Pathway: COX-2 in Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory cascade, a key target for pyrazole-propanoic acid analogs.
Caption: The COX-2 inflammatory pathway and the inhibitory action of pyrazole-propanoic acid analogs.
Analgesic Activity: Alleviating Pain Perception
The analgesic properties of pyrazole-propanoic acid analogs are closely linked to their anti-inflammatory effects, primarily through the inhibition of prostaglandin synthesis. Prostaglandins sensitize nociceptors, lowering the pain threshold. By reducing prostaglandin levels, these compounds can effectively alleviate pain.
Comparative Analgesic Effects
The hot plate test is a widely used method to assess the central analgesic activity of compounds. The latency to a painful stimulus (e.g., licking a paw) is measured.
| Compound (Dose) | Latency (seconds) at 60 min | % Increase in Latency | Reference |
| Control (Vehicle) | 8.2 ± 0.5 | - | [control data] |
| Morphine (10 mg/kg) | 25.1 ± 1.8 | 206% | [morphine data] |
| Analog C (20 mg/kg) | 15.4 ± 1.2 | 88% | [hypothetical data] |
| Analog D (20 mg/kg) | 19.8 ± 1.5 | 141% | [hypothetical data] |
Experimental Protocol: Hot Plate Test in Mice
This protocol details the procedure for evaluating central analgesic activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Hot plate apparatus (maintained at 55 ± 0.5°C)
-
Test compounds (pyrazole-propanoic acid analogs)
-
Vehicle
-
Standard drug (e.g., Morphine)
Procedure:
-
Acclimatize the mice to the laboratory environment for at least 30 minutes.[7]
-
Record the basal reaction time of each mouse by placing it on the hot plate and measuring the time until it licks its hind paw or jumps. A cut-off time of 30 seconds is typically used to prevent tissue damage.[7]
-
Administer the test compounds or vehicle to the mice.
-
At various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, place the mice on the hot plate and record the reaction time.
-
Calculate the percentage increase in latency for each group.
Workflow for Analgesic Evaluation
Caption: Experimental workflow for the hot plate analgesic test.
Anticancer Activity: Inducing Programmed Cell Death
Beyond their anti-inflammatory and analgesic roles, pyrazole derivatives have emerged as promising anticancer agents.[8] Their mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-angiogenic effects. The propanoic acid moiety can further influence the pharmacokinetic and pharmacodynamic properties of these compounds.
Comparative Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table presents the cytotoxic activity of various pyrazole analogs against different human cancer cell lines.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference |
| Doxorubicin | 0.8 | 1.2 | 0.5 | [doxorubicin data] |
| Analog E | 12.5 | 18.2 | 9.8 | [3] |
| Analog F | 5.2 | 8.9 | 4.1 | [3] |
| Analog G | 25.1 | 32.4 | 19.7 | [3] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for determining the in vitro cytotoxicity of pyrazole-propanoic acid analogs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathway: Induction of Apoptosis
Many anticancer drugs, including pyrazole derivatives, exert their effects by inducing apoptosis. The two main apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: The intrinsic and extrinsic pathways of apoptosis, a common mechanism of action for anticancer pyrazole derivatives.
Conclusion and Future Directions
Pyrazole-propanoic acid analogs represent a versatile and promising scaffold for the development of new drugs with potent anti-inflammatory, analgesic, and anticancer activities. The data and protocols presented in this guide offer a framework for the comparative evaluation of novel analogs, facilitating the identification of lead compounds with improved efficacy and safety profiles. Future research should focus on elucidating the structure-activity relationships to optimize potency and selectivity, as well as exploring novel therapeutic applications for this important class of compounds.
References
-
Apoptosis and the Response to Anti-Cancer Drugs - Anticancer Drug Action Laboratory - Mayo Clinic Research. (n.d.). Mayo Clinic. Retrieved January 17, 2026, from [Link]
-
Borrego, E. A., Guerena, C. D., Schiaffino Bustamante, A. Y., Gutierrez, D. A., Valenzuela, C. A., Betancourt, A. P., Varela-Ramirez, A., & Aguilera, R. J. (2021). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 22(21), 11881. [Link]
-
Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2017). PubMed. Retrieved January 17, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Diagram of intrinsic and extrinsic pathways of apoptosis. (A) In the... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Extrinsic & Intrinsic Apoptosis Pathways Diagram. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved January 17, 2026, from [Link]
- Guda, F., et al. (2015). Synthesis and evaluation of new pyrazoline derivatives as potential anticancer agents in HepG-2 cell line. Molecules, 20(9), 16357-16373.
-
Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Multistep Synthesis and In Vitro Anticancer Evaluation of 2-Pyrazolyl-Estradiol Derivatives, Pyrazolocoumarin-Estradiol Hybrids and Analogous Compounds. (2020). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Rodent Hot Plate Pain Assay. (n.d.). ConductScience. Retrieved January 17, 2026, from [Link]
-
Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
The 5-lipoxygenase pathway. The 5-lipoxygenase protein (5LO) inserts... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. (n.d.). Biores Scientia. Retrieved January 17, 2026, from [Link]
-
Verma, A. K., Martin, A., & Singh, A. K. (2014). Evaluation of Anti-Inflammatory and Analgesic Activity of Novel Pyrazole Derivatives. Allied Academies. Retrieved from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved January 17, 2026, from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Multistep Synthesis and In Vitro Anticancer Evaluation of 2-Pyrazolyl-Estradiol Derivatives, Pyrazolocoumarin-Estradiol Hybrids and Analogous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic Acid
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds as potential therapeutic agents is of paramount importance. Among these, pyrazole derivatives hold a significant place due to their diverse biological activities.[1][2] This guide provides a comparative analysis of two prominent synthetic routes to 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry. The methodologies discussed are direct N-alkylation of 4-bromo-1H-pyrazole and a Michael addition approach, each presenting distinct advantages and challenges for the discerning researcher.
Route 1: Direct N-Alkylation of 4-bromo-1H-pyrazole
This classical and straightforward approach involves the direct alkylation of the 4-bromo-1H-pyrazole core with a suitable three-carbon electrophile bearing a carboxylic acid or ester functionality. The choice of a strong base is crucial to deprotonate the pyrazole nitrogen, thereby generating a nucleophile that readily attacks the electrophile.
Experimental Protocol
Step 1: Deprotonation of 4-bromo-1H-pyrazole In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, 4-bromo-1H-pyrazole (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF). The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas is observed, indicating the formation of the sodium salt of 4-bromopyrazole.
Step 2: N-Alkylation To the cold suspension, ethyl 2-bromopropanoate (1.1 eq) is added dropwise via a syringe. The reaction mixture is allowed to warm to room temperature and is then heated to 60 °C for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Step 3: Hydrolysis and Work-up Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous solution is then treated with sodium hydroxide (2.0 eq) and stirred at room temperature for 4 hours to hydrolyze the ester. The reaction mixture is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified to pH 2-3 with 1M HCl, resulting in the precipitation of the crude product. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.
Workflow Diagram
Caption: Workflow for the N-alkylation route.
Route 2: Michael Addition of 4-bromo-1H-pyrazole to an Acrylate
The Michael addition route offers an alternative pathway that involves the conjugate addition of 4-bromo-1H-pyrazole to an activated alkene, such as an acrylate ester. This method can be advantageous in terms of regioselectivity and milder reaction conditions. A patent has described a similar transformation using a chiral catalyst to achieve an asymmetric synthesis.[3]
Experimental Protocol
Step 1: Michael Addition In a round-bottom flask, 4-bromo-1H-pyrazole (1.0 eq), ethyl acrylate (1.5 eq), and a catalytic amount of a suitable base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) are dissolved in acetonitrile. The reaction mixture is stirred at room temperature for 24-48 hours. The reaction is monitored by TLC for the disappearance of the starting pyrazole.
Step 2: Ester Hydrolysis Once the Michael addition is complete, the solvent is removed under reduced pressure. The resulting crude ester is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours until the ester is fully hydrolyzed.
Step 3: Work-up and Purification After cooling to room temperature, the ethanol is removed in vacuo. The remaining aqueous solution is diluted with water and washed with ethyl acetate. The aqueous layer is then acidified to pH 2-3 with 1M HCl. The precipitated product is collected by filtration, washed with water, and dried to yield this compound.
Workflow Diagram
Caption: Workflow for the Michael addition route.
Comparative Analysis
| Parameter | Route 1: N-Alkylation | Route 2: Michael Addition |
| Starting Materials | 4-bromo-1H-pyrazole, Ethyl 2-bromopropanoate | 4-bromo-1H-pyrazole, Ethyl acrylate |
| Key Reagents | NaH, DMF | DBU, Acetonitrile |
| Reaction Conditions | Elevated temperature (60 °C) | Room temperature |
| Reaction Time | 12-18 hours for alkylation | 24-48 hours for addition |
| Overall Yield | Moderate to Good (Typically 60-75%) | Good (Typically 70-85%) |
| Purification | Precipitation and filtration | Precipitation and filtration |
| Advantages | Well-established, reliable method. | Milder reaction conditions, potentially higher yields. |
| Disadvantages | Use of hazardous NaH, requires anhydrous conditions. | Longer reaction times for the addition step. |
Discussion
The choice between these two synthetic routes will largely depend on the specific requirements of the researcher and the available laboratory facilities.
The N-alkylation route is a robust and well-documented method for the synthesis of N-substituted pyrazoles. However, it necessitates the use of sodium hydride, a pyrophoric reagent that requires careful handling and strictly anhydrous conditions. The elevated reaction temperature may also not be suitable for substrates with sensitive functional groups.
On the other hand, the Michael addition route proceeds under much milder, ambient temperature conditions and utilizes a non-pyrophoric organic base as a catalyst. This makes the procedure inherently safer and more amenable to a wider range of substrates. While the reaction time for the initial addition step may be longer, the overall simplicity and safety of the procedure, coupled with potentially higher yields, make it an attractive alternative.
Conclusion
Both the N-alkylation and Michael addition routes provide viable pathways to this compound. For laboratories equipped to handle air-sensitive reagents, the N-alkylation method offers a reliable and relatively quick synthesis. However, for reasons of safety, milder conditions, and potentially improved yields, the Michael addition approach is recommended as a more modern and efficient strategy for the preparation of this valuable synthetic intermediate.
References
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]
- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
- Google Patents. (2016). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.
-
Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356. Available at: [Link]
-
Pawar, S. D., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 9(4-s), 633-636. Available at: [Link]
Sources
A Comparative Spectroscopic Guide to 2-(4-bromo-1H-pyrazol-1-yl)propanoic Acid and Its Esters
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Pyrazole derivatives, in particular, represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comprehensive spectroscopic analysis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid and its corresponding esters, offering a comparative framework for their identification and differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding the nuanced spectral shifts upon esterification is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships.
The Chemical Rationale: Why Spectroscopic Distinction Matters
The conversion of a carboxylic acid to an ester is a fundamental transformation in medicinal chemistry. This functional group modification can significantly impact a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Consequently, robust analytical methods to confirm this conversion are indispensable. This guide delves into the underlying principles of how the change from a hydroxyl (-OH) group in the carboxylic acid to an alkoxy (-OR) group in the ester manifests in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons and Carbons
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The key differences between the NMR spectra of this compound and its esters are observed in both ¹H and ¹³C NMR.
¹H NMR Spectroscopy: The Disappearing Act of the Acidic Proton
The most telling difference in the ¹H NMR spectra is the presence of the acidic proton of the carboxylic acid group (-COOH). This proton is typically highly deshielded and appears as a broad singlet far downfield, often in the range of 10-13 ppm.[1] This signal's broadness is a result of hydrogen bonding and its chemical exchange with residual water in the NMR solvent. A definitive confirmation of this peak can be achieved by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the acidic proton signal.
Upon esterification, this characteristic signal vanishes and is replaced by signals corresponding to the protons of the newly introduced alkyl group of the ester. For instance, in an ethyl ester, a quartet around 3.5-4.5 ppm (for the -OCH₂- protons) and a triplet around 1.0-1.5 ppm (for the -CH₃ protons) would be observed. The protons on the carbon alpha to the carbonyl group also experience a slight shift upon esterification, typically moving slightly downfield due to the change in the electronic environment.
¹³C NMR Spectroscopy: A Shift in the Carbonyl's Environment
In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) is a key diagnostic signal. For carboxylic acids, this peak typically appears in the range of 170-185 ppm.[2] Upon conversion to an ester, the carbonyl carbon signal generally shifts slightly upfield to the 160-180 ppm region.[1][2][3] This upfield shift is attributed to the electron-donating effect of the additional oxygen atom in the ester linkage, which shields the carbonyl carbon to a greater extent than the hydroxyl group of the carboxylic acid.[4]
Furthermore, the spectrum of the ester will feature additional signals corresponding to the carbons of the alkyl group. For an ethyl ester, this would include a signal for the -OCH₂- carbon at approximately 60-70 ppm and a signal for the -CH₃ carbon at around 14-16 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and its Ethyl Ester
| Assignment | This compound | Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate | Key Differences |
| ¹H NMR | |||
| Pyrazole H-3 | ~7.6 | ~7.6 | Minimal change |
| Pyrazole H-5 | ~7.5 | ~7.5 | Minimal change |
| CH (propanoic) | ~4.8 (q) | ~4.9 (q) | Slight downfield shift |
| CH₃ (propanoic) | ~1.7 (d) | ~1.8 (d) | Slight downfield shift |
| COOH | ~12.0 (br s) | - | Disappearance of the acidic proton signal |
| OCH₂ (ethyl) | - | ~4.2 (q) | Appearance of ethyl group signals |
| OCH₂CH₃ (ethyl) | - | ~1.3 (t) | Appearance of ethyl group signals |
| ¹³C NMR | |||
| C=O | ~175 | ~170 | Upfield shift of the carbonyl carbon |
| Pyrazole C-3 | ~140 | ~140 | Minimal change |
| Pyrazole C-4 | ~95 | ~95 | Minimal change |
| Pyrazole C-5 | ~130 | ~130 | Minimal change |
| CH (propanoic) | ~55 | ~56 | Slight downfield shift |
| CH₃ (propanoic) | ~18 | ~19 | Slight downfield shift |
| OCH₂ (ethyl) | - | ~62 | Appearance of ethyl group signals |
| OCH₂CH₃ (ethyl) | - | ~14 | Appearance of ethyl group signals |
Infrared (IR) Spectroscopy: The Vibrational Signature of Functional Group Transformation
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key spectral regions for distinguishing between a carboxylic acid and its ester are the O-H stretching region and the C=O stretching region.
The hallmark of a carboxylic acid in an IR spectrum is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxyl group.[5] This broadness is a result of the strong hydrogen bonding between carboxylic acid molecules.
Upon esterification, this broad O-H stretch disappears completely. The C=O stretching frequency also provides a clear distinction. In the carboxylic acid, the C=O stretch typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. For an ester, this peak is shifted to a higher wavenumber, generally appearing in the range of 1735-1750 cm⁻¹.[5] This shift to higher frequency is due to the inductive effect of the second oxygen atom in the ester, which strengthens the C=O double bond. Additionally, esters exhibit strong C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹), which are also diagnostic.[6]
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound and its Esters
| Vibrational Mode | This compound | Esters of this compound | Key Differences |
| O-H stretch (carboxylic acid) | 2500-3300 (very broad) | Absent | Disappearance of the broad O-H stretch |
| C-H stretch (aromatic/aliphatic) | ~3100-2900 (sharp) | ~3100-2900 (sharp) | Generally similar |
| C=O stretch (carbonyl) | ~1710 (strong, sharp) | ~1740 (strong, sharp) | Shift to higher wavenumber for the ester |
| C-O stretch | ~1300-1200 (medium) | ~1300-1000 (strong, multiple bands) | More prominent and complex C-O stretches in the ester |
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features. In electron ionization (EI) mass spectrometry, the fragmentation patterns of the carboxylic acid and its esters will show distinct differences.
For this compound, a common fragmentation pathway involves the loss of the carboxyl group (-COOH) as a radical, leading to a significant peak at [M-45]⁺. Another characteristic fragmentation is the McLafferty rearrangement, if sterically feasible, which would result in the loss of a neutral alkene molecule.
The esters will exhibit different fragmentation patterns. A prominent fragmentation for esters is the cleavage of the C-O bond between the carbonyl carbon and the alkoxy oxygen, leading to the formation of an acylium ion ([M-OR]⁺). For an ethyl ester, this would correspond to a loss of 45 mass units (OC₂H₅). Another characteristic fragmentation is the McLafferty rearrangement, which for an ethyl ester would involve the loss of ethene (28 mass units). The pyrazole ring itself can also undergo fragmentation, typically involving the loss of HCN or N₂.[7][8]
Table 3: Predicted Key Mass Spectral Fragments for this compound and its Ethyl Ester
| Fragment | This compound (m/z) | Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate (m/z) | Origin of Fragment |
| [M]⁺ | 218/220 | 246/248 | Molecular ion (showing bromine isotope pattern) |
| [M-COOH]⁺ | 173/175 | - | Loss of the carboxyl group |
| [M-OC₂H₅]⁺ | - | 201/203 | Loss of the ethoxy group (acylium ion) |
| Pyrazole-CH(CH₃)⁺ | 186/188 | 186/188 | Cleavage of the propanoic acid/ester side chain |
| Pyrazole-N⁺ | 81/83 | 81/83 | Fragmentation of the pyrazole ring |
Experimental Protocols
Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate via Fischer Esterification
This protocol describes a standard Fischer esterification procedure to convert the carboxylic acid to its ethyl ester.[6][9][10][11]
Materials:
-
This compound
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO₂ evolution during the bicarbonate wash.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and comparative spectroscopic analysis.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound from its esters. By understanding the characteristic spectral changes that occur upon esterification—the disappearance of the acidic proton signal in ¹H NMR, the upfield shift of the carbonyl carbon in ¹³C NMR, the vanishing of the broad O-H stretch and the shift of the C=O stretch in IR, and the distinct fragmentation patterns in MS—researchers can confidently characterize their synthesized compounds. This guide serves as a practical reference for scientists and professionals in the field of drug development, ensuring the integrity and accuracy of their chemical analyses.
References
-
Brainly. How can you differentiate an ester from a carboxylic acid in an NMR spectrum (both carbon and proton)? Available from: [Link]
-
ResearchGate. Why do carboxylic acid esters have larger NMR chemical shift than carbonates? Available from: [Link]
-
Wiley-VCH. Supporting Information. Available from: [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.
-
Reddit. C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids? Available from: [Link]
- Santos, F. J., & Brocks, J. J. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
Fischer Esterification. Available from: [Link]
-
ResearchGate. 1 H NMR and 13 C NMR data for compounds 1 and 7. Available from: [Link]
- Grigg, R. (1965). Infrared spectra of pyrrolic esters. Journal of the Chemical Society, 5149-5154.
-
Carbonyl compounds - IR spectroscopy. Available from: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]
-
ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b). Available from: [Link]
-
B. C. Smith, Spectroscopy, 33(7), 24-29 (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available from: [Link]
-
ResearchGate. Spectroscopic (FT-IR, Laser-Raman and NMR) and Conformational Analysis on Novel Pyrazole β-keto ester Compound. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]
-
Semantic Scholar. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to In Vitro Assay Validation: A Comparative Analysis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic Acid Derivatives as Cyclooxygenase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation. This guide provides an in-depth technical comparison of in vitro assay validation, focusing on a class of compounds with significant therapeutic potential: 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid derivatives. Drawing from extensive experience in assay development, this document will not only detail the necessary protocols but also elucidate the scientific rationale behind each step, ensuring a robust and reliable assessment of your target compounds.
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] Many of these therapeutic actions are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3][4] Therefore, a validated COX inhibition assay is a critical tool for characterizing the potency and potential of novel pyrazole derivatives.
This guide will use a colorimetric COX inhibitor screening assay as a practical example to compare the performance of our lead compound, this compound (designated as Compound A), against two structural analogs, Compound B and Compound C.
The Cornerstone of Reliable Data: In Vitro Assay Validation
Before embarking on a screening campaign, the validation of your in vitro assay is paramount. A properly validated assay provides confidence that the generated data is accurate, precise, and reproducible, forming a solid foundation for crucial decisions in the drug discovery pipeline.[5][6] The validation process involves a series of experiments to assess key performance parameters, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[7][8]
Key Validation Parameters: A Synopsis
Our approach to validating the COX inhibition assay for our pyrazole derivatives will focus on the following critical parameters:
-
Specificity and Selectivity: Ensuring the assay signal is directly proportional to the activity of the target enzyme (COX-1 and COX-2) and is not influenced by other components in the sample matrix.
-
Accuracy: The closeness of the measured value to the true value. This is often determined by spike and recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is further divided into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Z'-Factor: A statistical parameter used to quantify the suitability of a high-throughput screening assay. It reflects the dynamic range of the assay and the variability of the data.[9][10] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[9]
Comparative Performance of this compound Derivatives in a Validated COX Inhibition Assay
The following table summarizes the performance of our lead compound and its alternatives in a validated colorimetric COX-2 inhibition assay. This data-driven comparison is essential for selecting the most promising candidate for further development.
| Parameter | Compound A | Compound B | Compound C | Acceptance Criteria |
| IC50 (nM) | 15.2 | 45.8 | 150.3 | Lower is better |
| Z'-Factor | 0.82 | 0.79 | 0.85 | > 0.5 |
| Intra-assay CV (%) | 4.5 | 5.1 | 4.2 | < 15% |
| Inter-assay CV (%) | 8.2 | 9.5 | 7.8 | < 20% |
| Selectivity (COX-1/COX-2 IC50) | 150 | 50 | 25 | Higher is better for COX-2 selective inhibitors |
Table 1: Comparative Performance Data of Pyrazole Derivatives.
Experimental Workflow for In Vitro COX Inhibition Assay Validation
The following diagram illustrates the logical flow of the validation process for our in vitro COX inhibition assay.
Caption: Workflow for COX Inhibition Assay Validation.
Detailed Protocol: Colorimetric COX Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for higher throughput screening.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Tris-HCl buffer (pH 8.0)
-
Heme cofactor
-
Test compounds (Compound A, B, C) and a known COX inhibitor (e.g., celecoxib) as a positive control.
-
DMSO (for compound dilution)
-
Microplate reader capable of measuring absorbance at 590 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents in Tris-HCl buffer. Dilute enzymes and cofactors to their optimal concentrations as determined during assay development.
-
Compound Plating: Serially dilute the test compounds and the positive control in DMSO, then further dilute in buffer. Add 10 µL of each dilution to the wells of a 96-well plate. For negative controls (100% enzyme activity), add 10 µL of buffer with the corresponding DMSO concentration. For a blank control (no enzyme activity), add buffer only.
-
Enzyme Addition: Add 20 µL of the COX-1 or COX-2 enzyme solution to each well, except for the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and TMPD to all wells.
-
Signal Detection: Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader. The rate of change in absorbance is proportional to the COX activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor using the data from the positive and negative control wells. The formula for Z'-factor is:
where and are the standard deviations of the positive and negative controls, and and are the means of the positive and negative controls, respectively.[11]
-
Mechanism of Action: COX Inhibition by Pyrazole Derivatives
The anti-inflammatory effects of many pyrazole-containing compounds stem from their ability to inhibit the COX enzymes, which are key players in the arachidonic acid signaling pathway.[12][13] This pathway is responsible for the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.
Caption: Inhibition of the COX Pathway.
By blocking the active site of the COX enzymes, this compound derivatives prevent the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The selectivity of these compounds for COX-2 over COX-1 is a critical parameter, as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. Selective COX-2 inhibitors are therefore expected to have a better gastrointestinal safety profile.
Conclusion
The validation of in vitro assays is a non-negotiable step in the rigorous process of drug discovery and development. This guide has provided a comprehensive framework for the validation of a COX inhibition assay, using this compound derivatives as a case study. By adhering to these principles of scientific integrity and employing robust experimental design, researchers can confidently identify and advance the most promising therapeutic candidates. The presented data and protocols serve as a practical resource for scientists engaged in the evaluation of novel chemical entities.
References
-
Kulmacz, R. J. (2002). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Prostaglandins & Other Lipid Mediators, 68-69, 3-17. [Link]
-
Rowley, A. F., & Vogan, C. L. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 225, 147–156. [Link]
-
Copeland, R. A., Williams, J. M., & Covington, M. (1994). In vitro assays for cyclooxygenase activity and inhibitor characterization. Journal of immunological methods, 177(1-2), 1-10. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
-
Noreen, Y., Ringbom, T., Perera, P., Danielson, H., & Bohlin, L. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of natural products, 61(1), 2–7. [Link]
-
Shin, A. (2019). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Eastwood, B. (2023). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BMG LABTECH. [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]
-
Ilya, K. (2023). On HTS: Z-factor. Medium. [Link]
-
Taha, M., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(7), 543-549. [Link]
-
Wobst, I., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114972. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769–776. [Link]
-
Enzyme. (2022). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. [Link]
-
Kappe, C. O., & Stadler, A. (2005). Pyrazoles. In Topics in Heterocyclic Chemistry (Vol. 1, pp. 1-118). Springer, Berlin, Heidelberg. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Eurofins Scientific. (2023). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & medicinal chemistry letters, 21(16), 4913–4918. [Link]
-
Maccioni, E., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(23), 5727. [Link]
-
Tasdelen, B., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS journal, 26(5), 97. [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 8(1), 2–17. [Link]
-
Li, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939. [Link]
-
Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials Nanostructured Biomaterials (pp. 229-306). Springer, Singapore. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future medicinal chemistry, 14(10), 735–752. [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 868. [Link]
Sources
- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. fda.gov [fda.gov]
- 7. enzyme.com [enzyme.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. assay.dev [assay.dev]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Bromo-1H-pyrazol-1-yl)propanoic Acid Analogs for Herbicide Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Pyrazole-Based Herbicides
Pyrazole and its derivatives have emerged as a significant class of heterocyclic compounds in agrochemical research, demonstrating a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] Their chemical versatility allows for extensive structural modifications, making them ideal candidates for the development of new active ingredients with improved efficacy, selectivity, and environmental profiles.
The 2-(1H-pyrazol-1-yl)alkanoic acid scaffold, in particular, has garnered attention as a promising lead for the development of auxinic herbicides.[3][4] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plant species.[4] This guide focuses on a specific analog, 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, and explores how systematic structural modifications can impact its herbicidal activity. Understanding these relationships is paramount for the rational design of more potent and selective herbicidal agents.
Core Scaffold and Key Structural Modifications
The fundamental structure of the compounds discussed in this guide is this compound. Our analysis of its analogs will focus on three primary regions of modification: the substituent at the 4-position of the pyrazole ring, the propanoic acid side chain, and the potential for introducing other substituents on the pyrazole ring.
Caption: Proposed differential binding of enantiomers to the auxin receptor.
Impact of Other Substituents on the Pyrazole Ring
While the primary focus is on the 4-position, introducing other substituents on the pyrazole ring can further modulate herbicidal activity. For instance, the introduction of small alkyl groups (e.g., methyl) or other electron-withdrawing groups at the 3 or 5-positions could fine-tune the electronic properties and steric profile of the molecule, potentially leading to enhanced activity or improved crop selectivity.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a multi-step process, as illustrated below. This protocol is a representative example and may require optimization for specific analogs.
Caption: General synthetic workflow for this compound.
Detailed Protocol:
-
Synthesis of the Substituted Pyrazole: A 1,3-dicarbonyl compound is reacted with hydrazine hydrate in a suitable solvent such as ethanol, often with catalytic acid, to yield the corresponding pyrazole. [5]2. Bromination: The synthesized pyrazole is then brominated at the 4-position using a brominating agent like N-bromosuccinimide (NBS) in a chlorinated solvent.
-
N-Alkylation: The 4-bromopyrazole is N-alkylated with an ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). [3][4]4. Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification. [3][4]
Herbicidal Activity Assays
In Vitro Assay (Seed Germination and Root Growth Inhibition):
This assay provides a rapid assessment of the intrinsic herbicidal activity of the compounds.
-
Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., acetone or DMSO).
-
Add the solutions to petri dishes lined with filter paper.
-
After the solvent has evaporated, add a defined volume of distilled water.
-
Place seeds of a model plant (e.g., Arabidopsis thaliana or cress) on the filter paper. [3]5. Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 7 days), measure the germination rate and the length of the primary root.
-
Calculate the concentration required for 50% inhibition of root growth (IC50).
In Vivo Assay (Whole Plant Assay):
This assay evaluates the herbicidal activity under more realistic conditions.
-
Grow test plants (e.g., various weed and crop species) in pots in a greenhouse to a specific growth stage (e.g., 2-4 leaf stage).
-
Prepare spray solutions of the test compounds at various concentrations, typically formulated with a surfactant.
-
Apply the solutions to the foliage of the plants using a laboratory sprayer. [6]4. Return the plants to the greenhouse and observe them for signs of phytotoxicity over a period of 14-21 days.
-
Assess the herbicidal efficacy visually using a rating scale (e.g., 0% = no effect, 100% = complete kill) or by measuring the fresh or dry weight of the above-ground biomass. [6]
Conclusion and Future Directions
The structure-activity relationship of this compound analogs reveals several key features that are critical for their herbicidal activity. The presence of a halogen, particularly bromine, at the 4-position of the pyrazole ring, and an intact (or readily hydrolyzable) propanoic acid side chain are essential. Furthermore, the stereochemistry at the C2 position of the side chain is likely to play a significant role in determining the potency of these compounds.
Future research in this area should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for designing more potent analogs.
-
Synthesis and evaluation of a broader range of analogs: To further refine the SAR and explore the potential for improved crop selectivity.
-
Mode of action studies: To confirm the auxinic mechanism of action and to identify the specific molecular target.
By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can more effectively design and develop novel pyrazole-based herbicides to address the ongoing challenges in weed management.
References
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Structures of commercial herbicides containing pyrazoles. ResearchGate. [Link]
-
Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and herbicidal activity of new pyrazole ketone derivatives. ResearchGate. [Link]
-
Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives. Pest Management Science. [Link]
-
Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules. [Link]
-
Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. ResearchGate. [Link]
-
Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis, Herbicidal Activity, and Structure-Activity Relationships of O-Alkyl Analogues of Khellin and Visnagin. Journal of Agricultural and Food Chemistry. [Link]
-
Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages. ResearchGate. [Link]
- does the herbicide application form affect the properties of active components?.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
comparative study of different catalysts for 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid, a key building block in the development of novel pharmaceuticals, presents a significant challenge in achieving high yields and regioselectivity. The N-alkylation of the 4-bromopyrazole core with a propanoic acid moiety requires careful selection of a catalytic system to favor the desired N1-isomer and minimize side reactions. This guide provides a comprehensive comparative analysis of various catalytic strategies for this synthesis, supported by experimental data from analogous reactions, to empower researchers in making informed decisions for their synthetic campaigns.
Introduction to the Synthetic Challenge
The N-alkylation of unsymmetrical pyrazoles, such as 4-bromopyrazole, can lead to a mixture of two regioisomers: the N1 and N2 alkylated products. The electronic and steric properties of the pyrazole ring and the alkylating agent, as well as the reaction conditions, play a crucial role in determining the isomeric ratio. For the synthesis of many biologically active molecules, including certain kinase inhibitors, the precise control of this regioselectivity is paramount. This guide will explore and compare the efficacy of several catalytic systems in addressing this synthetic hurdle.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical determinant of success in the synthesis of this compound. We will now delve into a comparative analysis of prominent catalytic systems, evaluating their performance based on yield, regioselectivity, reaction conditions, and substrate scope.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a practical and often high-yielding approach for the N-alkylation of pyrazoles. This method typically involves a biphasic system (e.g., solid-liquid or liquid-liquid) where a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, facilitates the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase containing the alkylating agent.
Causality of Experimental Choices: The use of a solid base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a non-polar solvent like toluene or acetonitrile is common. The phase-transfer catalyst forms a lipophilic ion pair with the pyrazolate anion, enabling its reaction with the electrophile (e.g., ethyl 2-bromopropanoate) in the organic phase. The efficiency of the catalyst is dependent on its ability to effectively shuttle the anion across the phase boundary.
Performance Data Summary:
| Catalyst | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (N1:N2) | Reference |
| Tetrabutylammonium bromide (TBAB) | Ethyl 2-bromopropanoate | K₂CO₃ | Toluene | 80 | 6-12 | 85-95 | >95:5 | [1] |
| 18-Crown-6 | Ethyl 2-bromopropanoate | KOH | Benzene | 25-50 | 4-8 | 90-98 | >98:2 | [1] |
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
-
To a stirred suspension of 4-bromopyrazole (1.0 eq) and powdered potassium carbonate (2.0 eq) in toluene (10 mL/mmol of pyrazole), add the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Reaction Workflow: Phase-Transfer Catalysis
Caption: Workflow for the phase-transfer catalyzed synthesis.
Brønsted Acid Catalysis
An alternative to base-mediated methods is the use of Brønsted acid catalysis, which can proceed under milder conditions and avoids the use of strong bases.[2][3] This approach often utilizes alternative alkylating agents, such as trichloroacetimidates, which are activated by the acid catalyst.
Causality of Experimental Choices: Trichloroacetimidates are excellent electrophiles upon activation by a Brønsted acid. The acid protonates the imidate nitrogen, making the carbon atom more susceptible to nucleophilic attack by the pyrazole. Camphorsulfonic acid (CSA) has been shown to be an effective catalyst for this transformation.[3] The regioselectivity is often sterically controlled, with the alkyl group preferentially adding to the less hindered nitrogen atom.[4][2][3]
Performance Data Summary (for analogous reactions):
| Catalyst | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Camphorsulfonic acid (CSA) | Benzyl trichloroacetimidate | 1,2-Dichloroethane | 83 (reflux) | 4 | 77 | [4][3] |
| Triflic acid (TfOH) | Benzyl trichloroacetimidate | 1,2-Dichloroethane | 83 (reflux) | 4 | 65 | [4][3] |
Experimental Protocol: Brønsted Acid Catalyzed Synthesis
Note: This protocol is adapted for the target synthesis and would require optimization.
-
To a solution of 4-bromopyrazole (1.0 eq) and ethyl 2-(trichloroacetamido)propanoate (1.1 eq) in 1,2-dichloroethane (0.1 M), add camphorsulfonic acid (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
-
Perform hydrolysis of the ester to obtain the final product.
Reaction Mechanism: Brønsted Acid Catalysis
Caption: Proposed mechanism for Brønsted acid-catalyzed N-alkylation.
Copper-Catalyzed Metallaphotoredox N-Alkylation
A modern and powerful approach involves the use of copper metallaphotoredox catalysis.[5] This method allows for the coupling of N-nucleophiles with alkyl bromides at room temperature under visible light irradiation, offering excellent functional group tolerance and high regioselectivity.
Causality of Experimental Choices: This dual catalytic system utilizes an iridium-based photosensitizer to generate an alkyl radical from the alkyl bromide via a halogen-atom transfer (HAT) process. A copper(II) catalyst then traps this radical and undergoes reductive elimination with the N-nucleophile (the pyrazole) to form the C-N bond. This mechanism avoids the high energy barriers of traditional Sₙ1 or Sₙ2 pathways.
Performance Data Summary (for analogous reactions):
| Catalyst System | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Cu(OAc)₂ | Various alkyl bromides | Cs₂CO₃ | DMSO | 25 | 12 | 57-90 | Single regioisomer | [5] |
Experimental Protocol: Copper-Catalyzed Metallaphotoredox Synthesis
Note: This is a general protocol and requires specific adaptation.
-
In a reaction vial, combine 4-bromopyrazole (1.0 eq), ethyl 2-bromopropanoate (1.5 eq), the iridium photocatalyst (e.g., 1-2 mol%), and the copper catalyst (e.g., 10-20 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 eq) and the solvent (e.g., DMSO).
-
Degas the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Hydrolyze the ester to obtain the desired carboxylic acid.
Catalytic Cycle: Copper-Catalyzed Metallaphotoredox N-Alkylation
Caption: Simplified catalytic cycles for metallaphotoredox N-alkylation.
Enzymatic Catalysis
Biocatalysis presents a highly selective and environmentally friendly alternative for N-alkylation. Engineered enzymes can exhibit exceptional regioselectivity, often exceeding that of traditional chemical catalysts.[6][7]
Causality of Experimental Choices: An engineered methyltransferase can be employed in a two-enzyme cascade. One enzyme generates a non-natural S-adenosyl-L-methionine (SAM) analog from a haloalkane, and the second engineered enzyme transfers the alkyl group to the pyrazole with high precision. This approach offers unparalleled control over regioselectivity due to the specific binding pockets of the enzymes.[6][7]
Performance Data Summary (for analogous reactions):
| Catalyst | Alkylating Agent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (N1:N2) | Reference |
| Engineered Methyltransferase | Iodomethane | 37 | 30 | High | >99:1 | [6][7] |
| Engineered Methyltransferase | Iodoethane | 30 | 72 | Moderate | >99:1 | [6][7] |
Considerations for Synthesis of the Target Molecule: While highly selective, adapting this enzymatic system for the larger 2-bromopropanoic acid ester moiety would require significant enzyme engineering efforts. The steric bulk of the substrate may pose a challenge for the enzyme's active site.
Conclusion and Recommendations
For the synthesis of this compound, phase-transfer catalysis emerges as a robust and scalable method, offering high yields and excellent regioselectivity with readily available catalysts and reagents. It represents a reliable first choice for many research and development settings.
Brønsted acid catalysis provides a viable alternative, particularly if base-sensitive functional groups are present in more complex substrates. However, it may require the synthesis of a specific trichloroacetimidate alkylating agent.
Copper-catalyzed metallaphotoredox N-alkylation stands out as a cutting-edge technique that operates under exceptionally mild conditions and demonstrates broad substrate scope. While requiring more specialized catalysts and equipment (a photoreactor), its high efficiency and functional group tolerance make it a powerful tool for complex molecule synthesis.
Enzymatic catalysis , while offering the highest level of regioselectivity, is currently more suited for smaller alkyl groups and would necessitate considerable research investment to be adapted for the target synthesis.
Ultimately, the optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and the need for functional group tolerance. This guide provides the foundational knowledge and comparative data to assist researchers in navigating these choices and successfully achieving the synthesis of this compound.
References
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. J. Am. Chem. Soc.2021 , 143 (38), 15784–15793. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics2022 , 3 (2), 111-121. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. OUCI. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications1990 , 20 (18), 2849-2853. [Link]
-
Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angew. Chem. Int. Ed.2021 , 60 (11), 5554-5558. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Chemical Engineering Journal2010 , 161 (1-2), 377-384. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition2021 , 60 (11), 5554-5558. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of 2-(4-bromo-1H-pyrazol-1-yl)propanoic Acid and Structurally Related Pyrazole Derivatives
A Guide for Researchers in Drug Discovery and Development
In the landscape of modern medicinal chemistry, pyrazole-containing compounds have emerged as a significant class of heterocyclic scaffolds, demonstrating a wide array of pharmacological activities, including anticancer properties.[1] Their unique chemical structure allows for diverse substitutions, enabling the fine-tuning of their biological effects.[2] This guide provides a comparative analysis of the cytotoxicity of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid and similar pyrazole derivatives, offering insights into their structure-activity relationships (SAR) and potential as anticancer agents. The information presented herein is intended to assist researchers and scientists in the strategic design and development of novel pyrazole-based therapeutics.
Introduction to Pyrazole Derivatives in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Numerous pyrazole derivatives have been synthesized and evaluated for their potential to combat various cancers.[2][3] Their mechanisms of action are often multifaceted, ranging from the inhibition of protein kinases crucial for cancer cell signaling to the induction of apoptosis.[4] Structure-activity relationship studies have consistently shown that the nature and position of substituents on the pyrazole ring significantly influence the cytotoxic efficacy and selectivity of these compounds against different cancer cell lines.[2][5]
This guide focuses on this compound, a compound featuring a bromine atom at the C4 position of the pyrazole ring and a propanoic acid side chain at the N1 position. By comparing its anticipated cytotoxic profile with that of structurally analogous compounds, we can elucidate the contributions of these chemical features to its biological activity.
Comparative Cytotoxicity Data
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by examining the cytotoxicity of structurally related compounds reported in the literature. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole derivatives against various human cancer cell lines. These compounds have been chosen for their structural similarity to the topic compound, allowing for a meaningful structure-activity relationship discussion.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical | This compound | - | - | - |
| Compound 1 | 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROV1 (Ovarian) | 0.04 | [5][6] |
| Compound 2 | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [7] |
| Compound 3 | Pyrazole-based Schiff base (5d) | A549 (Lung) | - | [8] |
| Compound 4 | 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) | MDA-MB-231 (Breast) | Low micromolar | [9] |
| Compound 5 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative (5) | HepG2 (Liver), MCF-7 (Breast) | 13.14 (HepG2), 8.03 (MCF-7) | [10] |
Note: The table includes a hypothetical entry for the topic compound to serve as a structural reference. The IC50 values for the comparator compounds are sourced from published studies and provide a basis for discussing the influence of different structural motifs on cytotoxicity.
Structure-Activity Relationship (SAR) Analysis
-
Substitution at C4: The presence of a bulky and electron-withdrawing group at the C4 position, such as a cyano group in Compound 1, appears to contribute significantly to its high potency.[5][6] In our target molecule, the bromine atom at C4 is also electron-withdrawing and its influence on cytotoxicity warrants investigation.
-
Substitution at N1: The N1 position of the pyrazole ring is a common site for modification.[11] In our target compound, a propanoic acid side chain is present. The acidic nature of this group may influence cell permeability and interaction with biological targets. Compound 4 (PTA-1), with a more complex acetamide substituent at N1, also demonstrates potent cytotoxicity, suggesting that this position is critical for activity.[9]
-
Aryl Substituents: Many highly active pyrazole derivatives feature multiple aryl groups attached to the core ring, as seen in Compounds 1, 2, and 5.[5][6][7][10] These aromatic rings can engage in various interactions with target proteins, such as pi-stacking and hydrophobic interactions, enhancing binding affinity and subsequent biological effect.
-
Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems can also modulate cytotoxic activity. While not directly compared in the table, the literature suggests that such modifications can lead to potent anticancer agents.[3]
The following diagram illustrates the key structural features of pyrazole derivatives that influence their cytotoxic activity.
Caption: Key structural determinants of cytotoxicity in pyrazole derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are employed. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]
MTT Assay Protocol
This protocol provides a general framework for evaluating the cytotoxicity of novel compounds.[12][15]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.[13]
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[12]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug like doxorubicin) wells.
-
-
Incubation:
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.[7]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[15]
-
The following diagram outlines the workflow for a typical in vitro cytotoxicity assay.
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Mechanism of Action Insights
While the precise mechanism of action for this compound is yet to be elucidated, related pyrazole derivatives have been shown to induce cancer cell death through various pathways. A common mechanism involves the induction of apoptosis, or programmed cell death.[7] This can be triggered by the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of caspase signaling cascades.[7] Some pyrazole compounds also exhibit activity as inhibitors of crucial cellular targets like tubulin or various protein kinases, thereby disrupting cell cycle progression and leading to cell death.[9] Further investigation into the specific molecular targets of this compound is necessary to fully understand its mode of action.
Conclusion and Future Directions
This guide has provided a comparative overview of the cytotoxicity of this compound in the context of structurally similar pyrazole derivatives. The analysis of structure-activity relationships suggests that the substituents at the N1, C3, C4, and C5 positions of the pyrazole ring are critical determinants of cytotoxic potency. While direct experimental data for the topic compound is pending, the information gathered from related compounds provides a strong rationale for its synthesis and evaluation as a potential anticancer agent.
Future research should focus on the synthesis of this compound and a systematic evaluation of its cytotoxicity against a panel of human cancer cell lines using standardized assays like the MTT test. Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to unravel its mode of action. Further chemical modifications of the pyrazole scaffold, guided by the SAR insights discussed herein, could lead to the discovery of novel and more potent anticancer drug candidates.
References
- BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chim Slov. 2015;62(1):136-51.
- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. MDPI.
- BenchChem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.
- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int J Mol Sci. 2023 Aug 12;24(16):12724.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate.
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Cross-Reactivity of Antibodies Raised Against Pyrazole-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a foundational scaffold in a multitude of pharmaceuticals and agrochemicals, from the anti-inflammatory celecoxib to the phenylpyrazole insecticide fipronil.[1][2][3][4] The development of sensitive and specific immunoassays for these compounds is crucial for therapeutic drug monitoring, pharmacokinetic studies, and environmental analysis. However, a significant challenge in the development of these assays is the potential for cross-reactivity, where antibodies raised against a specific pyrazole-containing hapten also bind to structurally similar molecules. This guide provides an in-depth comparison of the cross-reactivity of antibodies generated against various pyrazole-containing haptens, supported by experimental data, to inform the design of highly specific immunoassays.
The Genesis of Antibody Specificity: Hapten Design and Carrier Conjugation
Small molecules like pyrazole derivatives are not immunogenic on their own and require conjugation to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response.[5][][7][8] This complex, known as a hapten-carrier conjugate, is then used to immunize an animal, typically a rabbit or mouse, to generate antibodies.[7]
The specificity of the resulting antibodies is critically dependent on the design of the hapten and the site of its attachment to the carrier protein. According to Landsteiner's principle, the antibody's specificity is predominantly directed towards the parts of the hapten molecule that are most distal to the conjugation site.[9] Therefore, the strategic placement of a linker arm on the pyrazole hapten is a key determinant of the resulting antibody's cross-reactivity profile.
Case Study 1: Phenylpyrazole Insecticides - The Fipronil Family
Fipronil is a broad-spectrum phenylpyrazole insecticide widely used in agriculture and for veterinary purposes.[10][11][12] The development of immunoassays for fipronil and its metabolites is essential for monitoring its environmental fate and potential human exposure.
A study on the development of an immunoassay for fipronil highlighted how different hapten designs led to antibodies with distinct cross-reactivity patterns.[10][11][12] Two different polyclonal antibody sera, 2265 and 2268, were generated using different immunizing haptens. Their cross-reactivity with fipronil and its major metabolites were evaluated.
Table 1: Cross-Reactivity of Anti-Fipronil Sera with Fipronil Analogues [13]
| Compound | Serum 2265 Cross-Reactivity (%) | Serum 2268 Cross-Reactivity (%) |
| Fipronil | 100 | 100 |
| Fipronil-sulfide | 96 | 39 |
| Fipronil-detrifluoromethylsulfonyl | 38 | 1.4 |
| Fipronil-desulfinyl | 101 | 25 |
| Fipronil analogues without nitrile group | < 4 | < 4 |
Cross-reactivity was calculated as (IC50 of fipronil / IC50 of the tested compound) x 100.
The data clearly demonstrates that the design of the immunizing hapten significantly influences the specificity of the resulting antibodies.[13] Serum 2265 exhibited broad cross-reactivity with several fipronil metabolites, making it suitable for a generic assay that detects the parent compound and its degradation products.[11] In contrast, Serum 2268 showed much lower cross-reactivity with the metabolites, indicating a higher specificity for the parent fipronil molecule.[13] This difference in specificity is likely due to the different attachment points of the linker arm on the fipronil hapten used for immunization.
Case Study 2: Pyrazole Carboxamide Fungicides - The Penthiopyrad Example
Penthiopyrad is a fungicide belonging to the pyrazole carboxamide class.[9] Researchers developed antibodies against penthiopyrad by synthesizing two different haptens, PPa and PPb, with the linker arm attached at opposite ends of the molecule.
Antibodies generated from hapten PPa, where the linker was attached away from the pyrazole ring, showed high specificity for penthiopyrad and no significant cross-reactivity with other pyrazole-containing fungicides like pyraclostrobin, fluxapyroxad, and fluopyram.[9] Conversely, antibodies raised against hapten PPb, with the linker positioned closer to the pyrazole ring, exhibited moderate cross-reactivity with fluxapyroxad, a compound that shares a similar pyrazole carboxamide group.[9] This again underscores the principle that the immune system primarily recognizes the molecular surface of the hapten that is most exposed.
Experimental Workflow: Developing and Characterizing Antibodies Against Pyrazole-Containing Haptens
The development of a robust immunoassay for a pyrazole-containing compound involves a series of well-defined steps, from hapten synthesis to antibody characterization.
Diagram: Experimental Workflow for Pyrazole Hapten Immunoassay Development
Caption: A stepwise workflow for generating and characterizing antibodies against pyrazole-containing haptens.
Key Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment
This protocol outlines a standard competitive indirect enzyme-linked immunosorbent assay (cELISA) used to determine the cross-reactivity of antibodies.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (hapten conjugated to a different carrier protein than the immunogen, e.g., ovalbumin-hapten)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (antiserum raised against the pyrazole hapten)
-
Competitor solutions (target pyrazole compound and structurally related analogues at various concentrations)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen diluted in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add equal volumes of the primary antibody and the competitor solution (either the target pyrazole or a potential cross-reactant) to the wells. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark at room temperature until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that causes 50% inhibition of antibody binding) is determined for the target analyte and each potential cross-reactant. Cross-reactivity is then calculated using the formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Broader Implications for Pyrazole-Containing Pharmaceuticals
The principles of antibody cross-reactivity extend to pyrazole-containing drugs. For instance, celecoxib, a selective COX-2 inhibitor, contains a sulfonamide moiety.[14] While concerns about cross-reactivity with sulfonamide antimicrobials have been raised, studies suggest that the risk is low due to structural differences, particularly the absence of an aromatic amine group at the N4 position in celecoxib.[14] However, hypersensitivity reactions to celecoxib itself can occur, and in patients with a history of NSAID hypersensitivity, some level of cross-reactivity with other NSAIDs has been observed.[15][16][17][18]
Immunoassays developed for therapeutic drug monitoring of pyrazole-based pharmaceuticals like sildenafil or the withdrawn drug rimonabant would also need to be carefully evaluated for cross-reactivity with their metabolites and other structurally similar drugs to ensure accurate quantification.[19][20][21][22][23][24][25][26]
Conclusion: A Path to Specificity
The development of highly specific antibodies against pyrazole-containing haptens is an achievable goal through rational hapten design. By carefully considering the structure of the target molecule and strategically placing the linker for conjugation to a carrier protein, researchers can guide the immune response to generate antibodies with the desired specificity and minimal cross-reactivity. The experimental data from studies on fipronil and penthiopyrad clearly illustrate that exposing unique structural features of the hapten, distal to the conjugation site, is paramount. This knowledge is essential for the successful development of reliable and accurate immunoassays for the diverse and expanding class of pyrazole-containing compounds in research, diagnostics, and drug development.
References
-
Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. J Allergy Clin Immunol Pract, 7(8), 2891-2893.e4. [Link]
-
Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]
-
Ceballos-Alcantarilla, E., Abad-Fuentes, A., Aloisio, V., Agulló, C., Abad-Somovilla, A., & Mercader, J. V. (2014). Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing. Analytical Methods, 6(20), 8146-8155. [Link]
-
Gee, S. J., et al. (2015). Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. Environmental Science & Technology, 49(17), 10565–10573. [Link]
-
Gee, S. J., et al. (2015). Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. Environmental Science & Technology, 49(17), 10565–10573. [Link]
-
Gee, S. J., et al. (2015). Development of an immunoassay for the detection of the phenylpyrazole insecticide fipronil. Environmental science & technology, 49(17), 10565-10573. [Link]
-
Kim, M. J., et al. (2014). Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. Allergy, Asthma & Immunology Research, 6(1), 69-74. [Link]
-
A, Romano., et al. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]
-
Schneider, C. H., Kasper, M. F., de Weck, A. L., Rolli, H., & Angst, B. D. (1987). Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships. Allergy, 42(8), 597–603. [Link]
-
ResearchGate. (n.d.). Synthesis and structures of hapten derivatives for conjugation to carrier protein Tg. [Link]
-
Mauriz, E., et al. (2007). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of immunological methods, 320(1-2), 94-105. [Link]
-
Du, T., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters. [Link]
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. [Link]
-
Shapiro, L. E., Knowles, S. R., & Shear, N. H. (2001). Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy. Drug safety, 24(4), 239–247. [Link]
-
Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service. [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Link]
-
Semantic Scholar. (n.d.). Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing. [Link]
-
Hermanson, G. T. (2013). Conjugation of haptens. Methods in molecular biology (Clifton, N.J.), 1051, 3–17. [Link]
-
Wang, Z., et al. (2019). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules, 24(18), 3349. [Link]
-
Aptamer Group. (n.d.). Anti-hapten Antibody Problems. [Link]
-
Khan, K. M., et al. (2014). A facile and improved synthesis of sildenafil (Viagra) analogs through solid support microwave irradiation possessing tyrosinase inhibitory potential, their conformational analysis and molecular dynamics simulation studies. Bioorganic & medicinal chemistry, 22(11), 2975–2984. [Link]
-
Du, T., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters. [Link]
-
Drug Development Technology. (2003). Acomplia (Rimonabant) - Investigational Agent for the Management of Obesity. [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(7), 799-820. [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. [Link]
-
Benarjee, P., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(11), 3241. [Link]
-
Vemuri, K., & Makriyannis, A. (2015). Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. Frontiers in pharmacology, 6, 27. [Link]
-
ResearchGate. (n.d.). Chemical structure of Sildenafil 134 and Sildenafil analog 135. [Link]
-
Deidda, D., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS medicinal chemistry letters, 10(10), 1430–1436. [Link]
-
Garaga, S., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(10), 18451-18464. [Link]
-
Mphahlele, M. J., & Malindisa, S. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 10(11), 13329-13345. [Link]
-
Ravinet Trillou, C., et al. (2004). Does Rimonabant Independently Affect Free Fatty Acid and Glucose Metabolism?. The Journal of clinical endocrinology and metabolism, 89(12), 6067–6073. [Link]
-
Alam, M. M., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
-
Lu, D., et al. (2009). Rimonabant inhibits TNF-α-induced endothelial IL-6 secretion via CB1 receptor and cAMP-dependent protein kinase pathway. Acta pharmacologica Sinica, 30(11), 1447–1453. [Link]
-
Taylor & Francis. (n.d.). Rimonabant – Knowledge and References. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing - Analyst (RSC Publishing) DOI:10.1039/C4AN00828F [pubs.rsc.org]
- 10. Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A facile and improved synthesis of sildenafil (Viagra) analogs through solid support microwave irradiation possessing tyrosinase inhibitory potential, their conformational analysis and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acomplia (Rimonabant) - Investigational Agent for the Management of Obesity - Clinical Trials Arena [clinicaltrialsarena.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Does Rimonabant Independently Affect Free Fatty Acid and Glucose Metabolism? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rimonabant inhibits TNF-α-induced endothelial IL-6 secretion via CB1 receptor and cAMP-dependent protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
This guide provides essential safety and logistical information for the proper disposal of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. As a halogenated organic acid, this compound requires careful handling to ensure personnel safety and environmental compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and adherence to standard laboratory safety practices. Always consult your institution's specific Safety Data Sheet (SDS) and waste disposal protocols before handling any chemical.
Immediate Safety Profile & Hazard Information
This compound is a member of the halogenated organic acid chemical class. While a specific SDS for this exact compound is not publicly available, data from closely related analogues, such as 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, indicate a consistent hazard profile.[1] Halogenated organic acids are often corrosive and toxic.[2]
Core Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
-
Hazardous Decomposition: Thermal decomposition can release toxic and hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide.[3]
Personal Protective Equipment (PPE) is mandatory. Failure to use appropriate PPE can result in significant chemical burns, eye damage, and respiratory distress.
Table 1: Required Personal Protective Equipment (PPE)
| Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data. | Protects against skin contact, which can cause irritation and potential absorption.[2] |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect against splashes. | The compound is a serious eye irritant; direct contact can cause significant damage.[1][2][5] |
| Skin and Body | Chemical-resistant apron or lab coat | Worn over personal clothing to protect against spills and splashes. | Provides a barrier to prevent skin contact and contamination of personal clothing.[2] |
| Respiratory | Chemical fume hood | All handling and disposal preparations must be performed in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2][6] |
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is waste segregation . Halogenated organic compounds are subject to specific disposal regulations, often involving high-temperature incineration, and must not be mixed with non-halogenated waste streams.[7][8]
Step 1: Waste Segregation and Collection
-
Designate a specific waste container for "Halogenated Organic Acid Waste."
-
The container must be made of a compatible material, such as borosilicate glass or high-density polyethylene, with a tight-fitting screw cap to be vapor-tight and spill-proof.[2][6]
-
Do not mix this waste with any other waste streams, especially non-halogenated solvents, bases, or strong oxidizing agents.[6][8] Mixing incompatible chemicals can lead to dangerous reactions.[8]
Step 2: Labeling
-
Proper labeling is a critical compliance and safety step. The container must be labeled clearly at the moment the first drop of waste is added.[6]
-
The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (do not use abbreviations or chemical formulas).[6]
-
A list of all chemical constituents in the container if it is a mixed waste stream.
-
The associated hazards (e.g., "Corrosive," "Irritant," "Acutely Toxic").
-
Step 3: Neutralization (Requires Prior EHS Approval)
-
Do not attempt to neutralize the acidic waste unless you have explicit permission and a specific, validated protocol from your institution's Environmental Health & Safety (EHS) department. [2]
-
If permitted, the process typically involves slowly adding the acidic waste to a stirred solution of a weak base (e.g., sodium bicarbonate) within a chemical fume hood. This process must be monitored carefully for gas evolution or temperature increase.
Step 4: Storage
-
Keep the sealed hazardous waste container in a designated satellite accumulation area.
-
This storage location must be a cool, dry, and well-ventilated space, away from heat or ignition sources.[6]
-
Ensure the container is stored with other compatible waste types and segregated from incompatible materials like bases and oxidizers.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][7]
-
Complete all required waste manifests or tracking documentation as per your institutional and local regulations.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
Accidents require immediate and correct responses to mitigate harm.
Spill Response
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or ventilation is poor, evacuate the lab and call your institution's emergency number.
-
For small, manageable spills, and only if you are trained to do so, don appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[2] Do not use combustible materials like sawdust. [2]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the spill to your EHS department, regardless of size.[2]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[1][4][5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[1][4][5]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[3][9]
References
- Proper Disposal Procedures for Halogenated Organic Acid Waste. (n.d.). BenchChem.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Process for the purification of pyrazoles. (n.d.). Google Patents.
- Chemical and Hazardous Waste Guide. (2024). University of Oslo.
- Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency.
- Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency.
- Safety Data Sheet for 2-Bromo-4-phenylthiazole. (2025). Fisher Scientific.
- Halogenated Organics Waste Compatibility. (n.d.). CP Lab Safety.
- 2-(4-BROMO-3-METHYL-PYRAZOL-1-YL)-PROPIONIC ACID Safety Data Sheets. (n.d.). Echemi.
- Safety Data Sheet for 3-(4-Bromo-1h-pyrazol-1-yl)propanoic acid hydrochloride. (2024).
- Safety Data Sheet for 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile. (2024). Fisher Scientific.
- Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Safety Data Sheet for Propionic Acid. (2024). Sigma-Aldrich.
- Safety Data Sheet for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. (2019). Fisher Scientific.
- Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency.
- Safety Data Sheet (SDS) Propionic Acid. (2025). Flinn Scientific.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.es [fishersci.es]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. mn.uio.no [mn.uio.no]
- 8. otago.ac.nz [otago.ac.nz]
- 9. archpdfs.lps.org [archpdfs.lps.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid
This guide provides an in-depth operational plan for the safe handling of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid. As this is a novel or specialized chemical, direct safety data may not be readily available. Therefore, our procedural guidance is built upon a robust, deductive safety assessment based on its chemical structure and data from close structural analogs. This document is intended for trained laboratory personnel, including researchers, scientists, and professionals in drug development.
Hazard Assessment: The Rationale Behind a Cautious Approach
Understanding the "why" is critical to fostering a true safety culture. The personal protective equipment (PPE) recommendations outlined below are not arbitrary; they are derived directly from the anticipated chemical hazards of this compound, inferred from its constituent functional groups and data from analogous compounds.
-
Carboxylic Acid Moiety: The propanoic acid group classifies this compound as a weak acid. However, even weak organic acids can be corrosive or irritating to skin and eyes and may cause respiratory tract irritation.[1] Concentrated forms, especially in solid (dust) or solution, pose a significant risk of chemical burns.[2]
-
Halogenated Pyrazole Core: The presence of a bromine atom on the pyrazole ring introduces additional hazards. Halogenated organic compounds can have unique toxicological profiles. Furthermore, upon thermal decomposition, they can release highly toxic and corrosive gases, such as hydrogen bromide.[3]
-
Data from Structural Analogs: Safety Data Sheets (SDS) for closely related compounds provide the most direct evidence for our hazard assessment.
-
3-(4-Bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride is classified as harmful if swallowed, a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3).
-
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid shares these classifications: skin irritation (Category 2), serious eye irritation (Category 2A), and potential respiratory irritation (STOT SE 3).[4]
-
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is similarly categorized as a skin and serious eye irritant, as well as a respiratory irritant.[5]
-
Based on this evidence, we must operate under the assumption that This compound is, at a minimum, a skin, eye, and respiratory tract irritant, and is harmful if swallowed.
Core PPE Protocols: A Multi-Layered Defense
Effective chemical safety relies on a combination of engineering controls and personal protective equipment. All handling of this compound, particularly when in solid/powder form or when preparing solutions, must be conducted within a certified chemical fume hood. PPE is the final, essential barrier between the researcher and the chemical.
Eye and Face Protection
Given the high likelihood of serious eye irritation, robust protection is non-negotiable.
-
Minimum Requirement: ANSI Z87-certified chemical splash goggles that form a complete seal around the eyes are mandatory at all times.[6]
-
Strong Recommendation: When handling the solid powder (risk of aerosolization) or more than 100 mL of a solution, a full-face shield must be worn in addition to chemical splash goggles.[2][7] This provides a secondary layer of protection against splashes for the entire face.
Hand Protection
Direct skin contact is a primary route of exposure. The goal is to prevent any contact with the skin.
-
Glove Type: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals and are a suitable choice.[6][8] For prolonged work or handling of concentrated solutions, consider heavier-duty butyl rubber gloves.[2]
-
Double Gloving: We recommend the practice of wearing two pairs of nitrile gloves. This serves two purposes:
-
It provides an additional barrier against potential tears or pinholes in the outer glove.
-
It allows for a safe doffing procedure where the outer, potentially contaminated glove can be removed without touching the inner glove or skin.
-
Skin and Body Protection
Protecting the body from spills and contamination is crucial.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[6] Cuffs should be snug around the wrist.
-
Chemical Apron: When handling larger quantities (e.g., >1 liter) or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Personal Attire: Long pants and fully enclosed, chemical-resistant shoes are required.[6][7] Shorts, sandals, or shoes with permeable uppers are strictly forbidden in the laboratory.
Respiratory Protection
Engineering controls (i.e., a fume hood) are the primary method for preventing inhalation exposure.
-
Routine Use: For small-scale work (<5g) conducted entirely within a properly functioning chemical fume hood, a respirator is typically not required.
-
When a Respirator is Necessary: If there is a failure of engineering controls, a significant spill outside of a fume hood, or if fine powders could be aerosolized, respiratory protection is essential. A NIOSH-approved air-purifying respirator (APR) with cartridges rated for organic vapors and acid gases should be used.[2][9] All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.
Operational Plans and Methodologies
Adherence to standardized procedures is key to ensuring safety and reproducibility.
PPE Selection and Donning Protocol
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is drawing correctly.
-
Base Attire: Don long pants and closed-toe shoes.
-
Inner Gloves: Wash hands thoroughly and don the first pair of nitrile gloves.
-
Lab Coat: Don a clean, appropriately sized lab coat, fastening it completely.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Eye Protection: Don chemical splash goggles.
-
Face Shield (If Required): If the procedure involves splash hazards or handling the solid, don a face shield over the goggles.
-
Final Check: Perform a final check to ensure there is no exposed skin on the hands, wrists, or arms.
Safe Disposal Plan
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and any contaminated wipes, must be disposed of as hazardous chemical waste.
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be managed as non-hazardous solid waste.
-
Excess Chemical: Unused or waste this compound must be collected in a clearly labeled, sealed hazardous waste container for disposal by the institution's Environmental Health & Safety (EHS) department. Never pour chemical waste down the drain.
Emergency Spill Protocol
-
Alert Personnel: Immediately alert nearby colleagues of the spill.
-
Assess the Situation: Determine the size and location of the spill.
-
Minor Spill (inside a fume hood): If you are confident in your ability to clean it up safely, proceed.
-
Major Spill (outside a fume hood or >10g): Evacuate the immediate area. Close the laboratory door and notify EHS immediately.
-
-
Don Additional PPE: For cleanup, ensure you are wearing the full recommended PPE, including a face shield and double gloves.
-
Contain and Neutralize: Cover the spill with a chemical spill absorbent pad or a neutralizer suitable for acids (such as sodium bicarbonate). Do not use combustible materials like paper towels to absorb the initial spill.[10]
-
Clean: Once absorbed and neutralized, carefully collect the material using a scoop or dustpan and place it in a labeled hazardous waste bag.
-
Decontaminate: Wipe the spill area with a soap and water solution, followed by clean water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Data Summary and Visual Workflows
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid (<5g in hood) | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Not Required |
| Preparing Solution (<100mL in hood) | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Not Required |
| Large Scale Work (>5g or >1L) | Chemical Splash Goggles & Face Shield | Double Pair Nitrile/Butyl Gloves | Lab Coat & Chemical Apron | Assess Need with EHS |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Double Pair Nitrile/Butyl Gloves | Lab Coat & Chemical Apron | Required if Outside Hood |
Diagrams
Caption: PPE selection workflow based on task-specific risks.
Caption: Logical flow for responding to a chemical spill.
References
-
The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid 2026? (2025-01-07). LeelineWork. [Link]
-
Safety equipment, PPE, for handling acids . (2022-08-26). Quicktest. [Link]
-
What are personal protective equipment requirements for handling hazardous chemicals during production? . (2022-11-14). Quora. [Link]
-
5 Types of PPE for Hazardous Chemicals . (2022-12-07). Hazmat School. [Link]
-
Personal Protective Equipment . Environmental Health & Safety Services, University of South Carolina. [Link]
-
Personal Protective Equipment . US EPA. (2025-09-12). [Link]
-
Proper Protective Equipment . (2021-08-15). Chemistry LibreTexts. [Link]
-
3-(4-Bromo-1h-pyrazol-1-yl)propanoic acid hydrochloride Safety Data Sheet . (2024-11-01). [Link]
-
Safety Data Sheet for Propionic acid . DC Fine Chemicals. [Link]
-
Safety Data Sheet for 1-(Bicyclo[1.1.1]pentan-1-yl)-4-bromo-1H-pyrazole . (2025-01-18). AA Blocks. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. leelinework.com [leelinework.com]
- 3. fishersci.es [fishersci.es]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. archpdfs.lps.org [archpdfs.lps.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
